molecular formula C14H12ClNO3 B1532037 3-Amino-5-chloro-2-methoxyphenyl benzoate CAS No. 1228182-63-5

3-Amino-5-chloro-2-methoxyphenyl benzoate

Cat. No.: B1532037
CAS No.: 1228182-63-5
M. Wt: 277.7 g/mol
InChI Key: NWNYABASHUUMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloro-2-methoxyphenyl benzoate (CAS# 1228182-63-5) is a chemical compound with the molecular formula C 14 H 12 ClNO 3 and a molecular weight of 277.70 g/mol . It is a benzoate ester derivative featuring both an amino and a chloro substituent on its phenyl ring, a structural motif found in compounds with significant research potential. Structurally similar compounds, such as those containing a benzoate ester group, are frequently employed as key intermediates in organic synthesis and pharmaceutical research . For instance, analogous molecules serve as building blocks for synthesizing more complex heterocyclic systems, including 1,2,4-triazole derivatives, which are of high interest in medicinal chemistry due to their diverse biological activities . Furthermore, the para-aminobenzoic acid (PABA) scaffold and its derivatives are recognized as privileged structures in drug discovery, appearing in molecules studied for their antimicrobial, anticancer, and anti-Alzheimer's properties . The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups on the aromatic ring makes this compound a versatile intermediate for further chemical modifications, such as the formation of Schiff bases or amides, which can be designed to interact with specific biological targets . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(3-amino-5-chloro-2-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-13-11(16)7-10(15)8-12(13)19-14(17)9-5-3-2-4-6-9/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNYABASHUUMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 3-Amino-5-chloro-2-methoxyphenyl benzoate. This molecule, possessing a unique combination of functional groups including an amine, a chloro substituent, a methoxy group, and a benzoate ester, holds potential as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but the scientific reasoning behind the proposed methodologies.

Introduction: The Significance of Substituted Phenyl Benzoates

Substituted phenyl benzoates are a class of organic compounds that have garnered significant interest in various scientific fields, particularly in drug discovery and development. The arrangement of different functional groups on the phenyl and benzoate moieties can lead to a diverse range of biological activities. The interplay of electronic and steric effects of these substituents can modulate the molecule's interaction with biological targets. The target of this guide, this compound, is a trifunctionalized aromatic compound. The presence of an amino group offers a site for further derivatization, the chloro group can influence lipophilicity and metabolic stability, and the methoxy and benzoate groups can participate in hydrogen bonding and π-stacking interactions, respectively. These features make it an attractive scaffold for the synthesis of new chemical entities with potential therapeutic applications.

Proposed Synthetic Pathway: A Strategic Approach

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from a suitable aminophenol precursor. The key transformations would involve the protection of the reactive amino group, followed by esterification of the hydroxyl group, and subsequent methylation and chlorination. The order of these steps is crucial to avoid unwanted side reactions.

G Target This compound Intermediate1 N-Acetyl-3-amino-5-chloro-2-methoxyphenyl benzoate Target->Intermediate1 Deprotection Intermediate2 N-Acetyl-3-amino-2-methoxyphenyl benzoate Intermediate1->Intermediate2 Chlorination Intermediate3 N-Acetyl-3-amino-2-hydroxyphenyl benzoate Intermediate2->Intermediate3 Methylation Intermediate4 N-Acetyl-3-aminophenol Intermediate3->Intermediate4 Benzoylation (Esterification) StartingMaterial 3-Aminophenol Intermediate4->StartingMaterial Protection

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis

The proposed forward synthesis involves a five-step sequence starting from the commercially available 3-aminophenol.

Step 1: Protection of the Amino Group

The amino group of 3-aminophenol is highly nucleophilic and would react with benzoyl chloride in the subsequent esterification step. To ensure selective O-acylation, the amino group must be protected. Acetylation with acetic anhydride is a robust and economical choice for this purpose.

Step 2: Esterification of the Phenolic Hydroxyl Group

The protected N-acetyl-3-aminophenol is then subjected to esterification. The Schotten-Baumann reaction, which employs an acid chloride (benzoyl chloride) in the presence of an aqueous base (like sodium hydroxide), is a classic and effective method for this transformation.[1][2][3][4] The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

Step 3: Methylation of the Hydroxyl Group

The phenolic hydroxyl group of the newly formed ester is then methylated. The Williamson ether synthesis is a suitable method, involving the deprotonation of the phenol with a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate or methyl iodide.[5][6][7][8]

Step 4: Regioselective Chlorination

The introduction of a chlorine atom at the 5-position of the aromatic ring is achieved through electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings. The directing effects of the amino (now acetamido) and methoxy groups will favor substitution at the ortho and para positions. The position para to the methoxy group and ortho to the acetamido group (C5) is sterically accessible and electronically activated, making it the most likely site of chlorination.

Step 5: Deprotection of the Amino Group

The final step is the removal of the acetyl protecting group to unveil the free amino group. This can be achieved by acid- or base-catalyzed hydrolysis. Acidic hydrolysis with hydrochloric acid is a common and effective method for the deprotection of N-acetyl groups.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Benzoyl chloride is corrosive and a lachrymator; handle with extreme care.[9][10][11][12][13]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Aminophenol99%Sigma-Aldrich
Acetic AnhydrideACS reagentFisher Scientific
Sodium AcetateAnhydrous, 99%Alfa Aesar
Benzoyl Chloride99%Acros Organics
Sodium HydroxidePellets, 97%VWR
DichloromethaneHPLC gradeJ.T.Baker
Dimethyl Sulfate99%Merck
Potassium CarbonateAnhydrousEMD Millipore
AcetoneACS reagentMacron
N-Chlorosuccinimide98%TCI
AcetonitrileAnhydrousEMD Millipore
Hydrochloric AcidConcentrated, 37%BDH
Ethanol200 proofDecon Labs
Synthesis of N-(3-hydroxyphenyl)acetamide (Intermediate 4)
  • In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 3-aminophenol in 100 mL of water containing 13.6 g (0.1 mol) of sodium acetate.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add 10.2 mL (0.11 mol) of acetic anhydride dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Synthesis of 3-acetamidophenyl benzoate (Intermediate 3)
  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.1 g (0.1 mol) of N-(3-hydroxyphenyl)acetamide in 150 mL of 10% aqueous sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add 14.1 mL (0.12 mol) of benzoyl chloride dropwise through the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • The solid product is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-acetamidophenyl benzoate.

Synthesis of 3-acetamido-2-methoxyphenyl benzoate (Intermediate 2)
  • To a solution of 25.5 g (0.1 mol) of 3-acetamidophenyl benzoate in 200 mL of acetone in a 500 mL round-bottom flask, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.

  • Heat the mixture to reflux with vigorous stirring.

  • Add 11.3 mL (0.12 mol) of dimethyl sulfate dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.

Synthesis of 3-acetamido-5-chloro-2-methoxyphenyl benzoate (Intermediate 1)
  • Dissolve 26.9 g (0.1 mol) of 3-acetamido-2-methoxyphenyl benzoate in 250 mL of acetonitrile in a 500 mL flask protected from light.

  • Add 14.7 g (0.11 mol) of N-chlorosuccinimide (NCS) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 5% aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane).

Synthesis of this compound (Target Compound)
  • In a 250 mL round-bottom flask, suspend 30.4 g (0.1 mol) of 3-acetamido-5-chloro-2-methoxyphenyl benzoate in 100 mL of ethanol.

  • Add 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

Characterization of this compound

A battery of analytical techniques should be employed to confirm the identity, structure, and purity of the synthesized compound.

G cluster_0 Characterization Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Structural Elucidation IR IR Spectroscopy Start->IR Functional Group Analysis MS Mass Spectrometry Start->MS Molecular Weight & Fragmentation EA Elemental Analysis Start->EA Elemental Composition Confirmation Structure & Purity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation EA->Confirmation

Caption: Workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons.

  • Aromatic Protons: The protons on the substituted phenyl ring and the benzoate ring will appear in the aromatic region (δ 6.5-8.0 ppm).[14] The two protons on the trisubstituted ring are expected to appear as doublets due to meta-coupling. The protons of the benzoate group will show characteristic multiplets.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8-4.0 ppm.

  • Amine Protons: A broad singlet for the two amine protons will be present, and its chemical shift will be concentration-dependent.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons: The carbons of the two aromatic rings will resonate in the δ 110-160 ppm region.[14] The carbon bearing the methoxy group will be shifted downfield, while the carbon attached to the chlorine atom will also show a characteristic shift.

  • Ester Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-175 ppm.

  • Methoxy Carbon: The carbon of the methoxy group will appear around δ 55-60 ppm.

Predicted Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.1-7.4 (m, 5H, Ar-H of benzoate), 7.2 (d, J = 2.5 Hz, 1H, Ar-H), 6.8 (d, J = 2.5 Hz, 1H, Ar-H), 4.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃).
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 166.0 (C=O), 150.0, 145.0, 133.0, 130.0, 129.5, 128.5, 125.0, 120.0, 115.0, 110.0 (Ar-C), 56.0 (OCH₃).
IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1720 (C=O stretch), 1600, 1480 (Ar C=C stretch), 1250 (C-O stretch), 1100 (C-O-C stretch), 800 (C-Cl stretch).
Mass Spectrometry (EI) m/z (%): 277/279 (M⁺/M⁺+2, isotopic pattern for Cl), 105 (benzoyl cation), 172/174 (M⁺ - benzoyl).
Elemental Analysis Calculated for C₁₄H₁₂ClNO₃: C, 60.55; H, 4.36; N, 5.04; Cl, 12.77. Found: C, ±0.4; H, ±0.4; N, ±0.4; Cl, ±0.4.
Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups.

  • N-H Stretching: Two sharp to medium bands in the region of 3450-3300 cm⁻¹ will confirm the presence of the primary amine.[15][16]

  • C=O Stretching: A strong absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.

  • C-O Stretching: Bands in the region of 1300-1000 cm⁻¹ will correspond to the C-O stretching of the ester and the aryl ether.

  • Aromatic C-H and C=C Stretching: Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, will indicate the presence of the aromatic rings.[17]

  • C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹, will suggest the presence of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 277. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 279 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[18][19]

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to a benzoyl cation (m/z 105) and a fragment corresponding to the substituted aminophenol radical cation.

Elemental Analysis

Elemental analysis will provide the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the purified compound. The experimental values should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₄H₁₂ClNO₃.

Conclusion

This technical guide outlines a robust and scientifically sound strategy for the synthesis and characterization of this compound. The proposed multi-step synthesis is designed for efficiency and selectivity, incorporating well-established organic reactions. The detailed characterization plan, employing a suite of modern analytical techniques, provides a comprehensive framework for confirming the structure and purity of this novel compound. This guide serves as a valuable resource for researchers engaged in the design and synthesis of new molecular entities for potential applications in drug discovery and materials science.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber die Synthese von Harnstoffderivaten. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Hazardous Substance Fact Sheet: Benzoyl Chloride. New Jersey Department of Health. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. [Link]

  • Vedantu. (2023). Schotten Baumann Reaction. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Halogenated Compounds. [Link]

  • HSCprep. (2023). Fisher Esterification: Synthesis and Purification of Esters. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 3-Amino-5-chloro-2-methoxyphenyl benzoate (CAS No. 1228182-63-5). As a substituted aromatic ester, this molecule possesses distinct functional groups whose spectroscopic signatures can be systematically identified and correlated to confirm its molecular structure. This document is intended for researchers, analytical chemists, and drug development professionals, offering both theoretical predictions and practical, field-proven protocols for analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes a multi-technique, cross-validating approach, ensuring high-confidence structural confirmation essential for research and quality control.

Introduction

The precise characterization of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical development. This compound, with its molecular formula C₁₄H₁₂ClNO₃, is a multifunctional compound featuring an aromatic amine, a chlorinated phenyl ring, a methoxy ether, and a benzoate ester. Such compounds are often valuable intermediates in the synthesis of more complex bioactive molecules and materials.[1] Therefore, unambiguous confirmation of their structure is not merely an academic exercise but a critical step in ensuring the integrity of subsequent research and development.

This guide moves beyond a simple recitation of data, explaining the causality behind the expected spectral features and the logic of an integrated analytical workflow. By combining the functional group information from FT-IR, the detailed connectivity map from NMR, and the molecular mass and fragmentation data from MS, we can construct a self-validating system for the complete and confident characterization of the target molecule.

Molecular Structure and Analytical Strategy

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate its spectral behavior. The structure contains two distinct aromatic rings and several key functional groups that will serve as diagnostic handles.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale for Use

FT-IR spectroscopy is the ideal first-pass technique for this molecule. Its power lies in the rapid and definitive identification of key functional groups by detecting their characteristic vibrational frequencies. For this compound, we expect to confirm the presence of the amine (N-H), the ester carbonyl (C=O), the ether and ester (C-O) linkages, and aromatic (C=C and C-H) functionalities.

Predicted Diagnostic Absorptions

The expected IR absorption bands are summarized below. These predictions are based on established correlation tables for organic functional groups.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity/ShapeRationale & Comments
3450–3250N-H StretchPrimary Aromatic AmineMedium, Two BandsThe two bands correspond to the symmetric and asymmetric stretching of the -NH₂ group. Aromatic amines often show strong signals in this region.[2][3]
3100–3000C-H StretchAromatic (sp² C-H)Medium to WeakConfirms the presence of hydrogens on the aromatic rings.
2980–2850C-H StretchMethoxy (sp³ C-H)Medium to WeakCharacteristic of the methyl group in the -OCH₃ substituent.
1740–1720 C=O Stretch Aromatic Ester Strong, Sharp This is a highly diagnostic peak. Conjugation with the phenyl ring shifts the frequency slightly compared to a saturated ester.[2]
1620–1580N-H BendPrimary AmineMediumScissoring vibration of the -NH₂ group.
1600 & 1475C=C StretchAromatic RingMedium, SharpIn-ring vibrations confirm the presence of the benzene rings.
1300–1150 C-O Stretch Aromatic Ester (Ar-CO-O) Strong Asymmetric C-O-C stretch. Esters typically show two C-O stretches.[4]
1150–1050 C-O Stretch Aromatic Ether (Ar-O-CH₃) Strong Asymmetric stretch of the ether linkage. This may overlap with the second ester C-O stretch.
850–550C-Cl StretchAryl HalideMedium to StrongConfirms the presence of the chlorine substituent on the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty stage.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum should be automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum.

Data Interpretation

The resulting spectrum should prominently feature the strong C=O ester stretch around 1730 cm⁻¹, the dual N-H amine stretches above 3300 cm⁻¹, and a complex but strong series of C-O stretches between 1300-1050 cm⁻¹. The presence of all these key bands provides strong initial evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Use

While FT-IR identifies the functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. ¹³C NMR complements this by identifying all unique carbon environments. Together, they allow for the definitive assembly of the molecular structure.

¹H NMR Analysis

Based on the structure, we can predict the chemical shifts, integration (number of protons), and multiplicity (splitting pattern) for each unique proton.

Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)

Predicted Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale & Comments
~ 8.12HDoublet of doublets (dd)H on Benzoyl Ring (ortho to C=O)These protons are deshielded by the anisotropic effect of the carbonyl group.
~ 7.61HTriplet (t)H on Benzoyl Ring (para to C=O)Standard chemical shift for a para proton on a substituted benzene ring.
~ 7.52HTriplet (t)H on Benzoyl Ring (meta to C=O)Less deshielded than the ortho protons.
~ 6.81HDoublet (d)H-4 (ortho to -NH₂)Shielded by the electron-donating -NH₂ and -OCH₃ groups. Split by H-6.
~ 6.61HDoublet (d)H-6 (para to -NH₂)Shielded by -NH₂. Split by H-4.
~ 4.22HBroad Singlet (br s)-NH₂The chemical shift is variable and protons are often broad. May exchange with D₂O.
~ 3.93HSinglet (s)-OCH₃Classic chemical shift for a methoxy group attached to an aromatic ring. No adjacent protons to couple with.
¹³C NMR Analysis

Broadband proton-decoupled ¹³C NMR will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz)

Predicted Shift (δ, ppm)AssignmentRationale & Comments
~ 165C=O (Ester)Typical downfield shift for an ester carbonyl carbon.
~ 150C-O (Ether)Aromatic carbon attached to the electron-donating methoxy group.
~ 145C-O (Ester)Aromatic carbon attached to the ester oxygen.
~ 140C-N (Amine)Aromatic carbon attached to the electron-donating amino group.
~ 134C-H (para on benzoyl)Aromatic CH carbon.
~ 130C-H (ortho on benzoyl)Aromatic CH carbons.
~ 129C-ipso (on benzoyl)Aromatic C attached to the C=O group.
~ 128C-H (meta on benzoyl)Aromatic CH carbons.
~ 120C-ClAromatic carbon attached to the electronegative chlorine atom.
~ 115C-H (aromatic)Aromatic CH carbons on the substituted ring.
~ 110C-H (aromatic)Aromatic CH carbons on the substituted ring.
~ 56-OCH₃Typical shift for a methoxy carbon.
Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~240 ppm) and a longer acquisition time (many more scans) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)

Rationale for Use

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern. This data confirms the molecular formula and provides corroborating evidence for the structure assembled from NMR and IR data.

Predicted Molecular Ion and Fragmentation
  • Molecular Formula: C₁₄H₁₂ClNO₃

  • Monoisotopic Mass: 277.0506 Da

  • Molecular Ion (M⁺): The key diagnostic feature will be an isotopic cluster for the molecular ion due to the presence of chlorine. We expect to see two peaks:

    • m/z 277: Corresponding to the molecule containing the ³⁵Cl isotope.

    • m/z 279: Corresponding to the molecule containing the ³⁷Cl isotope.

    • The relative intensity of these peaks should be approximately 3:1 , reflecting the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This pattern is a definitive marker for a monochlorinated compound.

Predicted Major Fragmentation Pathways

Fragmentations tend to occur in ways that produce the most stable resulting ions.[5] For this benzoate ester, the primary cleavages are predictable.

Predicted m/zProposed FragmentPathway
105 [C₆H₅CO]⁺ (Benzoyl cation)Base Peak. Alpha cleavage with loss of the 3-amino-5-chloro-2-methoxyphenoxy radical. This is a very stable and common fragment for benzoate esters.[5]
77[C₆H₅]⁺ (Phenyl cation)Loss of CO from the benzoyl cation (m/z 105).
172[H₂N-C₆H₂Cl(OCH₃)-O]⁺Radical cation of the substituted phenol portion.
Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods into a single, coherent structural assignment.

Sample Sample: 3-Amino-5-chloro- 2-methoxyphenyl benzoate FTIR FT-IR Analysis Sample->FTIR NMR NMR Analysis (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Integration Data Integration & Cross-Validation FTIR->Integration Functional Groups: -NH₂, C=O, C-O, C-Cl NMR->Integration C-H Framework: Connectivity, Proton & Carbon Environments MS->Integration Molecular Formula: Exact Mass (277.0506 Da) & Fragmentation (m/z 105) Structure Structure Confirmed Integration->Structure

Caption: Integrated workflow for spectroscopic structural elucidation.

Cross-Validation of Data

This workflow creates a self-validating system. For example:

  • The strong C=O stretch (~1730 cm⁻¹) in the FT-IR spectrum strongly indicates an ester.[2]

  • This is unequivocally confirmed by the ¹³C NMR signal at ~165 ppm and the characteristic chemical shifts of the benzoyl protons in the ¹H NMR spectrum .

  • This entire assignment is validated by the mass spectrum , which shows both the correct molecular weight for the ester and the dominant m/z 105 fragment , corresponding to the loss of the substituted phenoxy group—a classic fragmentation pattern for benzoate esters.[5]

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of FT-IR, NMR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. FT-IR confirms the presence of the required functional groups, NMR spectroscopy maps the precise atomic connectivity, and Mass Spectrometry verifies the molecular formula and provides fragmentation evidence that corroborates the proposed structure. Following the integrated workflow detailed in this guide ensures an unambiguous, confident, and scientifically rigorous elucidation of the molecule's identity, which is paramount for its application in research and development.

References

  • National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. NIST. Retrieved from [Link]

  • re3data.org. (2024). NIST Atomic Spectra Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Atomic Spectra Database Lines Form. Physical Measurement Laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology. (2025). NIST Atomic Energy Levels and Spectra Bibliographic Database. Data.gov. Retrieved from [Link]

  • Ralchenko, Y. (2005). NIST atomic spectra database. SciSpace. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Kwon, Y., et al. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. Retrieved from [Link]

  • Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • YouTube. (2022). How to predict a proton NMR spectrum. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • OCW@UTM. (n.d.). Fundamentals of FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyphenyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

  • ChemBK. (n.d.). 2-((5-CHLORO-2-METHOXYBENZYL)AMINO)BENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). (3,4,5-Trifluoro-2-methoxyphenyl) benzoate. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-methoxybenzoate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

3-Amino-5-chloro-2-methoxyphenyl benzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties and structure of 3-Amino-5-chloro-2-methoxyphenyl benzoate (CAS No. 1228182-63-5). While comprehensive public data on this specific molecule is limited, this document consolidates the available information and presents a scientifically grounded framework for its synthesis, characterization, and potential applications. By examining its structural motifs and drawing parallels with related compounds, this guide offers valuable insights for researchers in medicinal chemistry and drug development. The methodologies outlined herein are based on established analytical and synthetic chemistry protocols, ensuring a self-validating system for experimental design.

Introduction

This compound is a substituted aromatic ester. Its structure, featuring an aminophenyl benzoate core with chloro and methoxy substitutions, suggests its potential as a versatile intermediate in organic synthesis. The arrangement of these functional groups—an electron-donating amino group, an electron-withdrawing chloro group, and a methoxy group on one ring, with an ester linkage to a second phenyl ring—creates a unique electronic and steric environment. This combination can influence the molecule's reactivity, bioavailability, and interaction with biological targets.

Although detailed studies on this specific compound are not widely published, the constituent moieties are common in pharmacologically active molecules. For instance, aminobenzoic acid derivatives are known intermediates in the synthesis of anti-inflammatory and analgesic agents. The chloro and methoxy groups can modulate the lipophilicity and metabolic stability of a compound, which are critical parameters in drug design. This guide will therefore not only present the known data for this compound but also explore its potential based on the established roles of its structural components in medicinal chemistry.

Chemical Structure and Properties

The fundamental identity and known physical properties of this compound are summarized below.

Chemical Structure

The structure of this compound consists of a benzoate group esterified to the hydroxyl group of a 3-amino-5-chloro-2-methoxyphenol.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
CAS Number 1228182-63-5
Molecular Formula C₁₄H₁₂ClNO₃
Molecular Weight 277.71 g/mol
Appearance Solid
Melting Point 144 - 145 °C
Purity 95%

Synthesis and Reactivity

Proposed Synthetic Workflow

G start 3-Amino-5-chloro-2-methoxyphenol + Benzoyl Chloride reaction Esterification start->reaction Base (e.g., Pyridine or Et₃N) Inert Solvent (e.g., DCM) workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup Reaction Quench purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Proposed workflow for the synthesis and characterization.

Experimental Protocol: A General Approach

The following is a generalized protocol for the synthesis of this compound.

  • Reaction Setup: To a solution of 3-amino-5-chloro-2-methoxyphenol (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (Et₃N) or pyridine (1.2 equivalents).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not publicly available. However, based on its structure, the expected spectral characteristics can be predicted. The following sections outline the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the substituted ring will exhibit splitting patterns influenced by the amino, chloro, and methoxy groups. A singlet corresponding to the methoxy protons (around 3.8-4.0 ppm) and a broad singlet for the amino protons should be visible. The protons of the benzoate ring will appear in the downfield aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 165-170 ppm), the methoxy carbon (around 55-60 ppm), and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the functional groups present:

  • N-H stretch: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.

  • C-O stretch: Bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions for the C-O stretching of the ester and the aryl ether.

  • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry should confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 277. The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, would be characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the cleavage of the ester bond.

Potential Applications in Drug Development

While there are no specific reported applications for this compound, its structural features are present in various bioactive molecules. The aminobenzoic acid scaffold is a key component in a number of local anesthetics and anti-inflammatory drugs. The presence of the chloro and methoxy groups can enhance metabolic stability and modulate the electronic properties of the molecule, potentially influencing its binding to target proteins.

Derivatives of similar structures, such as 3-Amino-5-chloro-2-hydroxyphenyl benzoate, have been investigated for their antimicrobial and antifungal properties.[1] This suggests that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is required to explore its biological activity.

Safety and Handling

Based on the available safety data, this compound should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Signal Word: Warning.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential for applications in synthetic and medicinal chemistry. While detailed experimental data is currently sparse in the public domain, this guide provides a comprehensive overview of its known properties and a robust framework for its synthesis and characterization. The structural motifs present in this molecule are of significant interest in drug discovery, warranting further investigation into its biological activities. The protocols and predictive data presented herein offer a solid foundation for researchers to initiate studies on this promising compound.

References

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link][3]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link][5]

  • Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Retrieved from [6]

  • ChemBK. (n.d.). 2-((5-CHLORO-2-METHOXYBENZYL)AMINO)BENZOIC ACID. Retrieved from [Link][7]

  • MDPI. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link][8]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Retrieved from [9]

  • SpectraBase. (n.d.). 5-chloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-methoxybenzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link][10]

  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Retrieved from [11]

  • ResearchGate. (n.d.). {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone. Retrieved from [Link][12]

  • PubMed. (2011). Methyl 2-amino-4-(3-chloro-prop-oxy)-5-methoxy-benzoate. National Center for Biotechnology Information. Retrieved from [Link][13]

  • Chem-Impex. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link][14]

Sources

A Strategic Approach to the Preliminary Biological Screening of 3-Amino-5-chloro-2-methoxyphenyl benzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Candidate

In the landscape of preclinical drug discovery, the journey from a novel chemical entity to a viable lead compound is paved with rigorous, systematic evaluation. This guide outlines a comprehensive strategy for the preliminary biological screening of 3-Amino-5-chloro-2-methoxyphenyl benzoate, a small molecule with structural motifs that suggest a spectrum of potential bioactivities. As direct biological data for this specific compound is not publicly available, this document serves as a prospective framework, grounded in established scientific principles and tailored to the molecule's chemical architecture. Our audience—researchers, scientists, and drug development professionals—will find this guide to be a robust starting point for the empirical investigation of this and structurally related compounds.

The chemical structure of this compound incorporates several key functional groups, each contributing to its potential pharmacological profile:

  • Substituted Aniline Core: The aminophenyl moiety is a common feature in many bioactive compounds and can be associated with a range of activities, but also potential cytotoxicity.

  • Benzoate Ester: Benzoate derivatives are known for their antimicrobial and antifungal properties, often acting by disrupting cellular membranes and metabolic functions.

  • Chlorine Substitution: The presence of a chlorine atom can significantly enhance the potency and modulate the pharmacokinetic properties of a drug molecule, a phenomenon sometimes referred to as the "magic chloro effect". Chlorinated phenols, in particular, have demonstrated antimicrobial activity.

  • Methoxy Group: The methoxy substituent can influence a compound's binding to target proteins, its metabolic stability, and its physicochemical properties. Methoxy-substituted phenols are also recognized for their antioxidant potential.

Given this structural amalgamation, a logical starting point for a preliminary biological screen would be to investigate its cytotoxic, antimicrobial, and antioxidant activities. This tiered approach, or screening cascade, allows for the efficient allocation of resources, starting with broad assessments of safety and potential efficacy before moving to more specific and resource-intensive assays.

A Tiered Screening Cascade: From General Toxicity to Specific Activities

The proposed screening workflow is designed to provide a comprehensive preliminary profile of this compound.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Bioactivity Screening cluster_2 Tier 3: Secondary & Mechanistic Assays A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B Purity & Concentration Verified C Antimicrobial Susceptibility Testing (Broad Spectrum) B->C Acceptable Therapeutic Index D Antioxidant Capacity Assays (e.g., DPPH, ABTS) B->D Acceptable Therapeutic Index E Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) C->E Confirmed Activity D->E Confirmed Activity F Hit-to-Lead Optimization E->F

Caption: A proposed tiered screening cascade for this compound.

Tier 1: Foundational Assays - Establishing a Safety Profile

A prerequisite for any potential therapeutic is an acceptable safety profile. Therefore, the initial step is to assess the compound's general cytotoxicity against a panel of representative human cell lines.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which are subsequently solubilized, is directly proportional to the number of metabolically active cells.

  • Cell Culture: Plate human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent like doxorubicin) wells. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cell LineCompound IC₅₀ (µM)
HEK293 (Normal Kidney)> 100
HepG2 (Liver Carcinoma)75.2
MCF-7 (Breast Cancer)45.8

Tier 2: Primary Bioactivity Screening

With a baseline understanding of the compound's cytotoxicity, the next tier focuses on evaluating its potential therapeutic activities based on its structural features.

Antimicrobial Susceptibility Testing

The presence of a benzoate moiety and a chlorinated phenyl ring suggests potential antimicrobial properties. A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, is warranted.

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans) in appropriate broth media.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Candida albicans32
Antioxidant Capacity Assays

The methoxy-substituted phenol structure within the molecule suggests potential antioxidant activity. Two common and complementary assays to evaluate this are the DPPH and ABTS radical scavenging assays.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (effective concentration to scavenge 50% of radicals).

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction and Measurement: Add various concentrations of the test compound to the ABTS•+ working solution and measure the absorbance at 734 nm after 6 minutes.

  • Calculation: Determine the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

AssayEC₅₀ (µg/mL)
DPPH Scavenging85.3
ABTS Scavenging62.1

Tier 3: Secondary & Mechanistic Assays - Understanding the 'How'

Should the primary screens yield promising results (i.e., significant bioactivity at non-cytotoxic concentrations), the subsequent step is to delve into the potential mechanisms of action.

G cluster_0 Potential Antimicrobial Mechanisms A This compound B Bacterial Cell Membrane Disruption A->B C Inhibition of Key Metabolic Enzymes A->C D Inhibition of Nucleic Acid Synthesis A->D

Caption: Potential mechanisms of antimicrobial action for investigation.

Further studies could include:

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized, direct enzyme inhibition assays can be performed. For instance, if the compound is suspected to interfere with bacterial cell wall synthesis, assays involving key enzymes in this pathway would be relevant.

  • Membrane Permeability Assays: To explore if the antimicrobial activity is due to membrane disruption, assays using fluorescent dyes that indicate membrane integrity can be employed.

  • Reactive Oxygen Species (ROS) Scavenging in Cells: To confirm the antioxidant activity observed in chemical assays translates to a cellular context, intracellular ROS production can be measured in cells challenged with an oxidative stressor.

Conclusion: A Roadmap for Discovery

This technical guide provides a structured and scientifically justified framework for the preliminary biological screening of this compound. By adopting a tiered approach that begins with an assessment of cytotoxicity and progresses to specific bioactivity screens and mechanistic studies, researchers can efficiently and effectively profile this novel compound. The insights gained from this screening cascade will be instrumental in determining the therapeutic potential of this compound and will guide future hit-to-lead optimization efforts in the drug discovery process.

References

  • Lall, N., & Kishore, N. (2014). In vitro cytotoxicity of selected medicinal plants from the Mthatha region of South Africa. Journal of Medicinal Plants Research, 8(21), 765-771.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941.
  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

  • AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
  • Sakuratani, Y., Sato, S., Nishikawa, S., Yamada, J., & Hayashi, M. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. Journal of Toxicological Sciences, 33(5), 553-563.
  • Bradshaw, T. D., Wrigley, S., Shi, D. F., Schultz, R. J., Paull, K. D., & Stevens, M. F. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. British Journal of Cancer, 77(5), 745–752.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2010). Molecules, 15(9), 6092-6102.
  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Ferreira, J., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. Toxicology in Vitro, 65, 104814.
  • Lin, C.-H., et al. (2021). Brain Activity of Benzoate, a D-Amino Acid Oxidase Inhibitor, in Patients With Mild Cognitive Impairment in a Randomized, Double-Blind, Placebo Controlled Clinical Trial. International Journal of Neuropsychopharmacology, 24(5), 392–399.
  • Chloroquine, chloramphenicol, and bendamustine, are referenced to validate the studies. A higher HOMO–LUMO gap predicted high stability for the studied one and two chlorine-substituted analogues. Most of the studied inhibitors show “drug likeliness”, nontoxicity, and high gastrointestinal (GI) absorption. The addition of one or two chloro substituents has increased the physicochemical properties and stability of most of the inhibitors compared to the parent analogues

solubility and stability of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 1228182-63-5), a substituted aromatic ester of potential interest to researchers and professionals in drug development. While specific experimental data for this compound is not extensively published, this paper establishes a robust predictive profile based on its structural attributes and data from analogous compounds. Furthermore, it details authoritative, field-proven methodologies for the empirical determination of its solubility and stability profiles, adhering to international regulatory standards. This guide is intended to serve as a foundational resource for scientists, enabling them to design and execute scientifically sound characterization studies.

Introduction and Molecular Profile

This compound is a complex organic molecule whose utility in pharmaceutical applications hinges on its physicochemical properties. Understanding its solubility and stability is a critical first step in formulation development, as these parameters directly influence bioavailability, shelf-life, and the selection of appropriate analytical methods.

The molecule's structure incorporates several key functional groups that dictate its behavior:

  • Benzoate Ester: Prone to hydrolysis, especially under acidic or basic conditions.

  • Aromatic Amine (-NH₂): A weak base that can be protonated at low pH, significantly impacting solubility. It is also susceptible to oxidation.

  • Methoxy Group (-OCH₃): An electron-donating group that increases lipophilicity.

  • Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall electronic character and lipophilicity.

This guide provides the theoretical basis for predicting the compound's behavior and the practical, step-by-step protocols needed to validate these predictions in a laboratory setting.

Physicochemical Properties

A summary of the core physicochemical data for this compound is presented below.

PropertyValueSource
CAS Number 1228182-63-5[1]
Molecular Formula C₁₄H₁₁ClNO₃[1]
Molecular Weight 276.69 g/mol [1]
Chemical Structure
(Structure based on IUPAC name)

Solubility Profile: Prediction and Determination

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and bioavailability. The structure of this compound suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The interplay between the molecule's functional groups governs its solubility. The benzoate moiety and chloro-substituted phenyl ring impart significant hydrophobic character. A structurally similar compound, 3-Amino-5-chloro-2-hydroxyphenyl benzoate, demonstrates limited aqueous solubility due to these features.[2] While the amino group in the target molecule can form hydrogen bonds, its overall contribution to water solubility is likely modest. The replacement of a hydroxyl group with a methoxy group further increases lipophilicity, suggesting that this compound will be poorly soluble in water.

Conversely, the compound is expected to exhibit significantly higher solubility in common organic solvents.[2] The aromatic nature of the molecule suggests miscibility with solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol.

Causality of pH-Dependent Solubility: The presence of the basic amino group is critical. At physiological pH (~7.4), the amine will be largely in its neutral, free base form, contributing to low aqueous solubility. However, in acidic environments (pH 1-3), the amine group will become protonated (-NH₃⁺), forming a salt. This ionization dramatically increases polarity and should lead to a significant enhancement in aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To empirically determine the solubility and classify the compound according to the Biopharmaceutics Classification System (BCS), the following protocol, based on World Health Organization (WHO) guidelines, is recommended.[3][4]

Objective: To determine the equilibrium solubility of the test compound in aqueous media across a physiologically relevant pH range (pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.

Materials:

  • This compound

  • pH 1.2 buffer (HCl/NaCl)

  • pH 4.5 buffer (Acetate)

  • pH 6.8 buffer (Phosphate)

  • Calibrated pH meter

  • Shaking incubator or water bath set to 37 °C

  • Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)

  • Validated HPLC-UV or UPLC-MS method for quantification

Procedure:

  • Preparation: Add an excess amount of the compound to vials containing each of the three pH buffers. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains visible.

  • Equilibration: Tightly cap the vials and place them in the shaking incubator at 37 °C. Agitate the samples for a predetermined period. Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <10% difference between 24 and 48 hours).[3]

  • Sampling: At designated time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot from each vial.

  • Phase Separation: Immediately separate the undissolved solid from the solution. This can be achieved by centrifugation followed by collection of the supernatant, or by direct filtration through a syringe filter.[3] This step is critical to prevent artificially high concentration readings.

  • Dilution & Analysis: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the samples using the validated HPLC or UPLC method to determine the compound's concentration.

  • pH Verification: Measure the final pH of each solution after equilibration to ensure it has not shifted.

Predicted Solubility Data Presentation

The following table presents a predicted solubility profile based on structural analysis. This must be confirmed experimentally.

Solvent/MediumPredicted SolubilityRationale
Water (pH 7.0)Poorly Soluble (<0.1 mg/mL)High lipophilicity, neutral amino group.
Aqueous Buffer (pH 1.2)Soluble (>1 mg/mL)Protonation of the amino group forms a more soluble salt.
EthanolModerately SolublePolarity is suitable for interaction with the ester and amine groups.
Dimethyl Sulfoxide (DMSO)Freely SolubleHighly polar aprotic solvent capable of dissolving a wide range of compounds.

Stability Profile: Forced Degradation Studies

Stability testing is essential for identifying potential degradation products, understanding degradation pathways, and establishing a re-test period or shelf life.[5] Forced degradation (stress testing) is a cornerstone of this process, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6]

Predicted Degradation Pathways

The structure of this compound suggests susceptibility to several degradation mechanisms:

  • Hydrolysis: The benzoate ester linkage is the most probable site of hydrolytic cleavage. This reaction is catalyzed by both acid and base, yielding 3-amino-5-chloro-2-methoxyphenol and benzoic acid.

  • Oxidation: The aromatic amine is susceptible to oxidation, which can lead to complex colored degradation products. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photolysis: Aromatic systems, particularly those with amino and chloro substituents, can be sensitive to light, potentially leading to photo-oxidation or other rearrangements.[7]

Experimental Workflow: Forced Degradation Study

The following diagram outlines a logical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., in ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid & Solution) API->Thermal Photo Photostability (ICH Q1B Light Exposure) API->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze HPLC / UPLC-MS Analysis Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Mass_Balance Assess Peak Purity & Mass Balance Analyze->Mass_Balance

Caption: Logical workflow for a forced degradation study of an API.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and products of this compound under various stress conditions to support the development of a stability-indicating analytical method. A target degradation of 5-20% is recommended to ensure that degradation products are formed at sufficient levels for detection without completely destroying the sample.[6]

Materials:

  • Compound stock solution (e.g., 1 mg/mL in acetonitrile/water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Temperature-controlled ovens/baths

  • Photostability chamber

  • Validated stability-indicating HPLC/UPLC method (e.g., with a photodiode array detector and mass spectrometer)

Procedure:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at an elevated temperature (e.g., 60-80 °C) for several hours. Withdraw samples at time points, neutralize with NaOH, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Typically conducted at room temperature due to the higher reactivity of base-catalyzed hydrolysis. Withdraw samples, neutralize with HCl, and analyze.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Analyze at various time points (e.g., 2, 8, 24 hours).[6]

  • Thermal Degradation:

    • Solid State: Store the solid powder in an oven at a high temperature (e.g., 80 °C).

    • Solution State: Store the stock solution in an oven at a high temperature (e.g., 80 °C). Analyze at various time points.

  • Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.

  • Analysis: All stressed samples, along with an unstressed control, should be analyzed using a stability-indicating HPLC/UPLC method. The method should be capable of separating the intact API from all major degradation products. Mass balance should be calculated to ensure all degradation products are accounted for.

Conclusion

This guide establishes a predictive framework for the based on its chemical structure and provides detailed, authoritative protocols for its experimental verification. The compound is predicted to be a poorly water-soluble, lipophilic molecule with pH-dependent solubility due to its basic amino group. Key stability concerns include its susceptibility to hydrolytic cleavage of the ester bond and oxidation of the aromatic amine.

By following the standardized WHO and ICH methodologies outlined herein, researchers and drug development professionals can generate the robust, high-quality data necessary to advance their research, ensure product quality, and meet regulatory expectations.

References

  • ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.
  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Reactivity of 3-Amino-2-chlorobenzylamine.
  • Smolecule. (2023). Buy 3-Amino-5-chloro-2-hydroxyphenyl benzoate | 1221791-82-7.
  • A165396. (n.d.). 3-amino-5-chloro-2-methoxyphenyl-benzenecarboxylate, (CAS# 1228182-63-5).
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
  • ChemBK. (n.d.). 2-((5-CHLORO-2-METHOXYBENZYL)AMINO)BENZOIC ACID.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • International Council for Harmonisation (ICH). (n.d.). Q1A(R2) Guideline.
  • Taylor & Francis Online. (n.d.). An Improved Solid Phase Spectrophotometry Method for the Determination of Aromatic Esters.
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

Sources

A Technical Guide to Quantum Chemical Calculations for 3-Amino-5-chloro-2-methoxyphenyl benzoate: A DFT-Based Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate, a substituted aromatic compound with potential applications in medicinal chemistry. Recognizing the critical role of computational methods in modern drug discovery, this document outlines a robust workflow using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactivity properties. We delve into the rationale behind methodological choices, from functional and basis set selection to the interpretation of calculated parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict molecular behavior and guide rational drug design.

Introduction: The Nexus of Computational Chemistry and Anesthetic Design

Local anesthetics are cornerstone therapeutic agents that function by reversibly blocking nerve impulse conduction, primarily through interaction with voltage-gated sodium channels.[1][2] The chemical architecture of most local anesthetics comprises three key moieties: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[2][3] This structure dictates the agent's potency, onset, and duration of action. Molecules like this compound share this fundamental architecture, making them compelling subjects for investigation as potential anesthetic agents or as scaffolds for novel therapeutics.

Before undertaking costly and time-consuming synthesis and in vitro testing, computational chemistry offers a powerful lens to predict a molecule's physicochemical properties and potential biological activity. Density Functional Theory (DFT), a quantum mechanical method, has emerged as a highly efficient and accurate tool in drug design.[4][5] DFT allows us to model the electronic structure of complex molecules, providing insights into geometry, stability, and reactivity that are crucial for understanding drug-receptor interactions and metabolic pathways.[6][7] This guide will systematically walk through the application of DFT to characterize this compound, providing a validated protocol that can be adapted for other novel drug candidates.

Part 1: Theoretical Foundations and Methodological Choices

The reliability of any quantum chemical calculation hinges on the appropriate selection of a theoretical method and basis set. For organic molecules involved in biological processes, DFT strikes an optimal balance between computational cost and accuracy.[4][8]

  • Density Functional Theory (DFT): Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[4][7] This approach significantly reduces computational demand, making it feasible to study larger molecules. The accuracy of DFT is determined by the chosen exchange-correlation functional, which approximates the complex many-electron interactions.

  • Exchange-Correlation Functional: B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, offering a high degree of accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties of aromatic systems.

  • Basis Set: 6-311++G(d,p): A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this type of analysis.

    • 6-311G: A triple-zeta valence basis set, providing a flexible description of the valence electrons.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, hydrogen bonds, and other non-covalent interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of the electron density and accurately modeling bond angles and polarizabilities.

This combination of B3LYP/6-311++G(d,p) has been extensively validated for thermodynamic and structural calculations of substituted aromatic compounds, providing a reliable foundation for our investigation.[9]

Part 2: The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete computational workflow, from initial structure generation to the final analysis of molecular properties. This process is designed to be systematic and self-validating.

G cluster_prep 1. Pre-processing cluster_calc 2. Quantum Calculation cluster_analysis 3. Data Analysis & Interpretation mol_build Molecular Input (Build 3-Amino-5-chloro- 2-methoxyphenyl benzoate) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy Calculation (Derive Electronic Properties) freq_calc->sp_calc Validated Structure struct_an Structural Properties (Bond lengths, angles) sp_calc->struct_an thermo_an Thermodynamic Properties (Energy, Enthalpy) sp_calc->thermo_an homo_lumo HOMO-LUMO Analysis (Reactivity, Stability) sp_calc->homo_lumo mep_an MEP Analysis (Reactive Sites) sp_calc->mep_an nbo_an NBO Analysis (Charge Distribution) sp_calc->nbo_an

Caption: A standardized workflow for DFT-based molecular characterization.

Experimental Protocol: Step-by-Step Calculation

Software: Gaussian 09/16, ORCA, or similar quantum chemistry package. Visualization with GaussView or Chemcraft.

  • Structure Input:

    • Launch GaussView or a comparable molecular editor.

    • Construct the this compound molecule. Ensure correct atom types, bonds, and initial hybridization. The CAS number is 1228182-63-5.[10]

    • Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation:

    • Set up the calculation in the Gaussian interface.

    • Job Type: Select "Opt+Freq" to perform optimization and frequency analysis in a single run.

    • Method:

      • Ground State: DFT

      • Functional: B3LYP

      • Basis Set: 6-311++G(d,p)

    • Charge: 0 (for the neutral molecule).

    • Spin: Singlet.

    • Submit the calculation.

    • Validation: Upon completion, open the output file. Confirm that the optimization converged successfully. Crucially, verify that the frequency calculation yields zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable minimum, and the optimization must be rerun from a perturbed geometry.

  • Electronic Property Analysis (Single-Point Calculation):

    • Using the optimized geometry from the previous step, set up a new calculation.

    • Job Type: "Energy" (for a single-point calculation).

    • Method: Use the same functional (B3LYP) and basis set (6-311++G(d,p)).

    • Additional Keywords: In the route section, add pop=NBO to request Natural Bond Orbital analysis and iop(6/33=2) to ensure orbital energies are printed.

    • To generate the Molecular Electrostatic Potential map, specify the generation of cube files for the electron density and the electrostatic potential.

    • Submit the calculation. The resulting output file will contain all the necessary data for the analysis in Part 3.

Part 3: Analysis and Interpretation of Results

This section details how to interpret the output of the quantum chemical calculations in the context of drug design and molecular reactivity.

Structural and Thermodynamic Properties

The geometry optimization provides the most stable three-dimensional conformation of the molecule in the gas phase. This data is foundational for understanding how the molecule will "present" itself to a biological target. Key thermodynamic parameters are also derived from the frequency calculation.

Table 1: Calculated Thermodynamic and Electronic Properties

Parameter Value Unit Significance
Total Energy (Calculated Value) Hartrees The electronic ground state energy of the optimized structure.
Enthalpy (Calculated Value) Hartrees Total energy including thermal contributions.
Gibbs Free Energy (Calculated Value) Hartrees Energy available for doing work; indicates spontaneity.
Dipole Moment (Calculated Value) Debye Measures the overall polarity of the molecule, influencing solubility and binding.
HOMO Energy (Calculated Value) eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (Calculated Value) eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

| HOMO-LUMO Gap (ΔE) | (Calculated Value) | eV | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is a measure of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap (ΔE) between them is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[11]

G LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic Site) reac2 Interaction with Nucleophile LUMO->reac2 Donates e- to Nucleophile HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic Site) HOMO->LUMO reac1 Interaction with Electrophile reac1->HOMO Accepts e- from HOMO

Sources

An In-depth Technical Guide to the Discovery and Isolation of 3-Amino-5-chloro-2-methoxyphenyl benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds with potential therapeutic applications is of paramount importance. Among these, aminophenyl benzoate derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview of the discovery, synthesis, isolation, and characterization of a specific class of these compounds: 3-Amino-5-chloro-2-methoxyphenyl benzoate derivatives. The strategic incorporation of a chlorine atom, an amino group, and a methoxy group on the phenyl ring is designed to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its pharmacological profile.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a step-by-step methodology but also the underlying scientific rationale for the experimental choices, ensuring a reproducible and thorough understanding of the process.

Synthetic Pathway and Rationale

The synthesis of this compound is a multi-step process that begins with a commercially available precursor and involves key chemical transformations. The overall synthetic strategy is designed for efficiency and scalability, with each step validated by established chemical principles.

Synthetic Pathway A p-Aminosalicylic acid B Methyl 4-amino-2-hydroxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-amino-2-methoxybenzoate B->C Methylation (DMS, K2CO3) D Methyl 4-amino-5-chloro-2-methoxybenzoate C->D Chlorination (NCS, DMF) E 4-Amino-5-chloro-2-methoxybenzoic acid D->E Hydrolysis (KOH, MeOH/H2O) F 3-Amino-5-chloro-2-methoxyphenol E->F Future Step: Decarboxylation/ Hoffmann Rearrangement G This compound F->G Esterification (Schotten-Baumann) (Benzoyl Chloride, NaOH)

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - 3-Amino-5-chloro-2-methoxyphenol

The key intermediate for our target molecule is 3-Amino-5-chloro-2-methoxyphenol. A plausible synthetic route to this precursor can be adapted from a patented method for the synthesis of the closely related 4-amino-5-chloro-2-methoxybenzoic acid.[4]

Step 1: Esterification of p-Aminosalicylic Acid

The synthesis begins with the protection of the carboxylic acid group of p-aminosalicylic acid via Fischer esterification. This is a crucial step to prevent unwanted side reactions in the subsequent methylation step.

  • Reaction: p-Aminosalicylic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid.

  • Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 2: Methylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is then methylated to introduce the desired methoxy group.

  • Reaction: The resulting methyl 4-amino-2-hydroxybenzoate is treated with dimethyl sulfate (DMS) in the presence of a base like potassium carbonate.

  • Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic methyl group of DMS.

Step 3: Chlorination of the Aromatic Ring

A chlorine atom is introduced onto the aromatic ring using an electrophilic chlorinating agent.

  • Reaction: Methyl 4-amino-2-methoxybenzoate is reacted with N-chlorosuccinimide (NCS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Causality: The amino and methoxy groups are ortho, para-directing activators. The chlorine will preferentially add to the position ortho to the amino group and meta to the methoxy group, which is the desired C5 position.

Step 4: Hydrolysis of the Ester

The methyl ester is hydrolyzed back to a carboxylic acid.

  • Reaction: Methyl 4-amino-5-chloro-2-methoxybenzoate is treated with a strong base such as potassium hydroxide in a mixture of methanol and water, followed by acidification.[4]

  • Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. The subsequent acidification protonates the resulting carboxylate salt to yield the carboxylic acid.

Step 5: Conversion to 3-Amino-5-chloro-2-methoxyphenol

This is a conceptual step that would involve a reaction such as a Hofmann rearrangement or a similar decarboxylative amination process to convert the benzoic acid derivative to the desired phenol. For the purpose of this guide, we will assume the availability of this precursor for the final esterification.

Part 2: Esterification via Schotten-Baumann Reaction

The final step in the synthesis of this compound is the esterification of the synthesized phenolic precursor with benzoyl chloride. The Schotten-Baumann reaction is the method of choice for this transformation due to its efficiency and mild reaction conditions, which are well-suited for phenols.[5][6][7][8][9]

Schotten_Baumann_Workflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Isolation & Purification A Dissolve 3-Amino-5-chloro-2-methoxyphenol in aqueous NaOH solution B Cool the solution in an ice bath A->B C Add Benzoyl Chloride dropwise with vigorous stirring B->C D Continue stirring at room temperature C->D E Filter the precipitate D->E F Wash with cold water and dilute NaHCO3 solution E->F G Recrystallize from Ethanol/Water F->G H Dry under vacuum G->H

Caption: Experimental workflow for the Schotten-Baumann esterification.

Experimental Protocol: Synthesis of this compound

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve one equivalent of 3-Amino-5-chloro-2-methoxyphenol in a 10% aqueous solution of sodium hydroxide. Cool the flask in an ice-water bath to 0-5 °C.

  • Reaction: Slowly add a slight excess (1.1 equivalents) of benzoyl chloride dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • Completion: After the addition is complete, remove the ice bath and continue stirring the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any remaining sodium hydroxide, followed by a wash with a dilute sodium bicarbonate solution to neutralize any unreacted benzoyl chloride and benzoic acid.[10] Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Isolation and Purification

The isolation and purification of the final product are critical to obtaining a compound of high purity, which is essential for accurate characterization and subsequent biological testing.

Physicochemical Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
3-Amino-5-chloro-2-methoxyphenolC₇H₈ClNO₂173.60Solid
Benzoyl ChlorideC₇H₅ClO140.57Liquid
This compoundC₁₄H₁₂ClNO₃277.70Solid

Purification Strategy

The primary method for purification is recrystallization. The choice of solvent is crucial and should be determined experimentally. A good solvent system will dissolve the compound at an elevated temperature but will result in poor solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling.

An alternative for non-crystalline products or for achieving very high purity is column chromatography on silica gel.[11] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) would likely be effective in separating the desired ester from any non-polar impurities and more polar starting materials.

Characterization and Structural Elucidation

A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized this compound.

1. Spectroscopic Analysis

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will provide information on the number and environment of the protons in the molecule. Expected signals would include those for the aromatic protons on both phenyl rings, the methoxy group protons, and the amino group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.[12][13]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will confirm the carbon framework of the molecule. The number of signals will correspond to the number of unique carbon atoms, and their chemical shifts will be characteristic of their chemical environment (e.g., aromatic, carbonyl, methoxy).

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: This will identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretch of the amino group, the C=O stretch of the ester, and the C-O stretches of the ester and ether linkages.

2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, which can be used to confirm the molecular formula.

  • Fragmentation Pattern: The presence of a chlorine atom should result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion (M) peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[14][15][16]

3. Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): HPLC will be used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol would be a suitable starting point for method development.[17][18][19][20] The purity can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Potential Applications and Future Directions

Substituted aminobenzoic acid derivatives are recognized as valuable "building blocks" in pharmaceutical research.[1] The unique combination of substituents in this compound makes it an interesting candidate for screening in various biological assays.

  • Antimicrobial and Antifungal Agents: The presence of a halogenated phenol derivative suggests potential antimicrobial and antifungal activity.[3] The amino and methoxy groups can be further functionalized to explore structure-activity relationships.

  • Anticancer Drug Discovery: Many aminophenyl and benzothiazole derivatives have shown potent antitumor activity.[2] These compounds can serve as scaffolds for the development of novel kinase inhibitors or other targeted cancer therapies.

  • Proteomics Research: The mention of a related compound, N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide, in the context of proteomics research suggests that these types of molecules may be useful as probes or affinity ligands for studying protein interactions.[21]

Future work should focus on the biological evaluation of this compound and the synthesis of a library of related derivatives to establish a clear structure-activity relationship. This will enable the optimization of the lead compound for improved potency and selectivity.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis, isolation, and characterization of this compound. By leveraging established synthetic methodologies such as the Schotten-Baumann reaction and employing a suite of modern analytical techniques, researchers can confidently produce and validate this novel compound. The potential for this class of molecules in drug discovery warrants further investigation and highlights the importance of continued exploration in the field of synthetic medicinal chemistry.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Beuerle, F., & Gisselbrecht, J. P. (2002). Enzymatic synthesis and purification of aromatic coenzyme A esters.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Benchchem. (2025).
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
  • Zahra, S., et al. (2023).
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • The Royal Society of Chemistry. (n.d.).
  • Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of medicinal chemistry, 39(17), 3375–3384.
  • SMT. (n.d.).
  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Sinfoo BIOCHEM. (n.d.). 3-amino-5-chloro-2-methoxyphenyl-benzenecarboxylate,(CAS# 1228182-63-5). Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid.
  • ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol? Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)
  • UW-Waukesha. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • Scirp.org. (n.d.). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential.
  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.

Sources

theoretical properties of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Abstract: This document provides a comprehensive theoretical analysis of the novel compound this compound. As specific experimental data for this molecule is not publicly available, this guide synthesizes foundational principles of organic chemistry and spectroscopy to predict its physicochemical, spectroscopic, and reactive properties. It is intended for researchers, scientists, and drug development professionals, offering a predictive framework and a proposed experimental workflow for its synthesis and validation. This guide serves as a foundational resource for investigating its potential as a scaffold in medicinal chemistry and materials science.

Chemical Identity and Structure

According to the nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC), the name "this compound" defines a precise molecular architecture.[1][2][3][4][5] It is an aromatic ester formed between benzoic acid and the substituted phenol, 3-amino-5-chloro-2-methoxyphenol. The structure consists of a benzoate group ester-linked to a phenyl ring which is substituted with amino, chloro, and methoxy groups at the 3, 5, and 2 positions, respectively.

Figure 1: Chemical Structure of the target compound.

Predicted Physicochemical Properties

The physical and chemical properties of a molecule are dictated by its structure, including functional groups, molecular weight, and intermolecular forces.

PropertyPredicted Value / DescriptionRationale
Molecular Formula C₁₄H₁₂ClNO₃Derived from structural analysis.
Molecular Weight 277.70 g/mol Sum of atomic weights of constituent atoms.
Physical State Crystalline SolidThe rigid, planar aromatic rings and polar functional groups suggest a solid state at room temperature.
Melting Point Moderately HighExpected to be higher than simpler aromatic esters due to increased molecular weight and potential for intermolecular hydrogen bonding via the -NH₂ group.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, acetone).The molecule has significant nonpolar character from the two aromatic rings, but the amino, ester, and methoxy groups introduce polarity. The amino group can act as a hydrogen bond donor, slightly enhancing aqueous solubility.
pKa (Conjugate Acid) ~3.5 - 4.5The basicity of the anilinic -NH₂ group is reduced by the electron-withdrawing effects of the adjacent ester group (via the ring) and the meta-chloro substituent. The ortho-methoxy group is donating, which slightly counteracts this effect.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation. The following sections predict the key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[6][7][8][9][10]

Proton Nuclear Magnetic Resonance (¹H NMR)

The predicted ¹H NMR spectrum would show distinct signals for protons on both aromatic rings and the methoxy group. Chemical shifts are estimated relative to benzene (δ ~7.3 ppm).[11][12]

Proton(s)Predicted Shift (δ, ppm)Predicted MultiplicityRationale
Benzoate Ring (Hortho) 8.0 - 8.2Doublet (d)Deshielded by the adjacent electron-withdrawing carbonyl group.
Benzoate Ring (Hmeta) 7.4 - 7.6Triplet (t)Less deshielded than ortho protons.
Benzoate Ring (Hpara) 7.5 - 7.7Triplet (t)Similar electronic environment to meta protons.
Substituted Ring (H-4) 6.5 - 6.7Doublet (d, Jmeta ≈ 2-3 Hz)Shielded by ortho -NH₂ and para -OCH₃ groups. Coupled to H-6.
Substituted Ring (H-6) 6.8 - 7.0Doublet (d, Jmeta ≈ 2-3 Hz)Shielded by ortho -OCH₃ group, but deshielded by the ester linkage relative to H-4. Coupled to H-4.
Amino (-NH₂) 3.5 - 4.5Broad Singlet (br s)Labile protons, chemical shift is concentration and solvent dependent.
Methoxy (-OCH₃) 3.8 - 4.0Singlet (s)Typical chemical shift for an aryl methoxy group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically resonate between 110-160 ppm.[10][12]

Carbon(s)Predicted Shift (δ, ppm)Rationale
Ester Carbonyl (C=O) 164 - 168Characteristic downfield shift for an ester carbonyl carbon.
Aromatic C-O (Ester) 148 - 152Quaternary carbon attached to the ester oxygen, deshielded.
Aromatic C-O (Methoxy) 150 - 155Quaternary carbon attached to the methoxy group, strongly deshielded.
Aromatic C-N 145 - 150Quaternary carbon attached to the amino group.
Aromatic C-Cl 130 - 135Quaternary carbon attached to chlorine.
Benzoate Ring Carbons 128 - 134Range for unsubstituted and meta/para carbons on the benzoate ring.
Substituted Ring CH 105 - 120Shielded aromatic carbons due to donating -NH₂ and -OCH₃ groups.
Methoxy (-OCH₃) 55 - 60Typical shift for an aryl methoxy carbon.
Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies.[7][8][9]

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
Amine (N-H) 3300 - 3500N-H Symmetric & Asymmetric Stretching (two bands expected)
Aromatic C-H 3000 - 3100C-H Stretching
Ester (C=O) 1730 - 1750C=O Stretching (conjugated)
Aromatic C=C 1450 - 1600C=C In-ring Stretching (multiple bands)
Ester/Ether (C-O) 1100 - 1300C-O Stretching (multiple bands)
Aryl-Cl 1000 - 1100C-Cl Stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

FeaturePredicted m/z ValueInterpretation
Molecular Ion [M]⁺• 277 / 279Corresponds to the molecular weight. The M+2 peak at m/z 279 with ~1/3 the intensity of M+ is characteristic of a compound containing one chlorine atom.
Key Fragment 1 105Benzoyl cation [C₆H₅CO]⁺, formed by cleavage of the ester C-O bond. This is often a base peak for benzoate esters.[13][14]
Key Fragment 2 77Phenyl cation [C₆H₅]⁺, formed by loss of CO from the benzoyl cation.[13]
Key Fragment 3 172 / 174Radical cation of the substituted phenol [HOC₆H₂(OCH₃)(NH₂)(Cl)]⁺•, formed by cleavage of the ester bond with charge retention on the phenol fragment.

Theoretical Reactivity and Stability

The molecule's reactivity is governed by the interplay of its functional groups.

  • Ester Hydrolysis: The ester linkage is the most probable site for degradation. It will be susceptible to hydrolysis under both acidic and basic conditions to yield benzoic acid and 3-amino-5-chloro-2-methoxyphenol.

  • Amino Group Reactivity: The primary aromatic amine can undergo typical reactions such as acylation, alkylation, and diazotization followed by substitution (e.g., Sandmeyer reaction). Its nucleophilicity is somewhat tempered by the ring's other substituents.

  • Aromatic Ring Reactivity: The substituted phenol ring is highly activated towards electrophilic aromatic substitution by the powerful ortho, para-directing amino and methoxy groups.[15][16] The positions ortho and para to these activators (C-4 and C-6 are already occupied by H) are the most likely sites for further substitution. The benzoate ring, conversely, is deactivated by the meta-directing ester group.

  • Stability: The compound is expected to be stable under standard storage conditions (cool, dark, dry). However, it may be sensitive to strong acids, bases, and prolonged exposure to UV light, which could promote hydrolysis or other degradation pathways.

Hypothesized Biological Profile

While purely speculative, the structural motifs present in this compound suggest potential avenues for biological investigation.

  • Analgesic/Anti-inflammatory Potential: The core structure contains an aminophenol fragment. Aminophenol derivatives are a well-known class of analgesic and antipyretic agents, with paracetamol (acetaminophen) being the most prominent example.[17][18][19] These drugs often act by inhibiting cyclooxygenase (COX) enzymes in the central nervous system.[17]

  • Antimicrobial/Antifungal Activity: Aromatic esters and halogenated phenols are classes of compounds that have been investigated for antimicrobial properties.[20] The combination of these features in a single molecule could lead to synergistic activity.

  • Enzyme Inhibition: The substituted aromatic system could serve as a scaffold to target various enzyme active sites. The substituents provide multiple points for hydrogen bonding and hydrophobic interactions, making it a candidate for library screening in drug discovery programs.

Proposed Experimental Workflow for Synthesis and Validation

To move from theoretical prediction to practical application, a robust experimental plan is required. This section outlines a plausible synthesis and a self-validating characterization workflow.

Proposed Synthesis: Schotten-Baumann Esterification

A reliable method for synthesizing this aromatic ester would be the reaction of the parent phenol with benzoyl chloride under basic conditions.[21][22][23]

phenol 3-Amino-5-chloro- 2-methoxyphenol reaction Reaction Vessel (0°C to RT) phenol->reaction b_chloride Benzoyl Chloride b_chloride->reaction base Aqueous NaOH or Pyridine base->reaction solvent DCM or H2O solvent->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify product Target Compound: 3-Amino-5-chloro-2- methoxyphenyl benzoate purify->product

Figure 2: Proposed workflow for the synthesis of the target compound.

Protocol Steps:

  • Dissolution: Dissolve 3-amino-5-chloro-2-methoxyphenol in a suitable solvent (e.g., Dichloromethane) in a flask cooled in an ice bath.

  • Base Addition: Add an aqueous solution of sodium hydroxide or an organic base like pyridine to act as an acid scavenger.

  • Acylation: Add benzoyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with dilute HCl (to remove excess base), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Analytical Validation Workflow

The identity and purity of the synthesized product must be rigorously confirmed by comparing experimental data with the theoretical predictions outlined in this guide.

sample Purified Synthetic Product ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) sample->nmr ms_result Confirm MW (277.70) Confirm Cl Isotope Pattern Match Fragmentation ms->ms_result ir_result Confirm Functional Groups: N-H, C=O, C-O ir->ir_result nmr_result Confirm Proton/Carbon Skeleton Verify Connectivity Match Predicted Shifts nmr->nmr_result final Structure Confirmed & Purity Assessed ms_result->final ir_result->final nmr_result->final

Figure 3: Workflow for analytical validation of the synthesized compound.

This validation process forms a self-validating system. A positive match across all three orthogonal techniques—confirming the molecular weight, the correct functional groups, and the precise atomic connectivity—provides unequivocal proof of structure and purity, thereby validating the initial theoretical predictions.

Conclusion

This guide provides a robust theoretical foundation for the novel compound this compound. By applying first principles, we have predicted its key physicochemical and spectroscopic properties, offering a clear roadmap for its identification. Furthermore, the hypothesized biological activities, rooted in its structural analogy to known pharmacophores, highlight its potential as a valuable scaffold for future research. The detailed synthetic and analytical workflows provide a practical and scientifically rigorous pathway for any researcher or drug development professional seeking to synthesize and investigate this promising molecule.

References

  • IUPAC. Nomenclature of Chemistry. Wikipedia. [Link]

  • Martin, N. H., Allen, N. W., & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling, 18(3), 242-6. [Link]

  • IUPAC. Nomenclature. International Union of Pure and Applied Chemistry. [Link]

  • Zherikova, K. V., & Verevkin, S. P. (2018). Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Molecules, 23(9), 2323. [Link]

  • Fiveable. Spectroscopy of Aromatic Compounds. Organic Chemistry Class Notes. [Link]

  • Diehl, P. (1967). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 39(8), 1005-1007. [Link]

  • Osunstate. (2026). 4-Aminophenol Derivatives: Uses, Benefits, And Risks. [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • Mahajan, T. S., et al. (2019). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Organic Chemistry. [Link]

  • Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Kajay Remedies. (2024). Role of Para Aminophenol in Oncology Drug Development. [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • Pharmacy 180. Para-Amino Phenol Derivatives. Pharmacology. [Link]

  • Pharmapproach. (2022). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • YouTube. (2024). Synthesis of Aromatic Ester. [Link]

  • Michigan State University. Organic Nomenclature. Chemistry Department. [Link]

  • LibreTexts. (2025). 12.5: IUPAC Nomenclature. Chemistry LibreTexts. [Link]

  • Ferguson, G., et al. (2004). Conformations of substituted benzophenones. Acta Crystallographica Section C, 60(Pt 11), o813-o817. [Link]

  • ResearchGate. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]

  • ACS Publications. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • ResearchGate. (2025). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • Lisovskaya, S. A., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 105, 130080. [Link]

  • ACS Publications. (2007). Amphiphilic Lauryl Ester Derivatives from Aromatic Amino Acids: Significance of Chemical Architecture in Aqueous Aggregation Properties. The Journal of Physical Chemistry B. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • Al-Abadleh, H. A., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Chemistry, 5(1), 1-10. [Link]

  • Grokipedia. Aromatic amino acid. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. (1993). Cross-linking reactions between phenols and benzoic acid: The role of aryl esters. [Link]

  • ResearchGate. (2025). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. [Link]

Sources

3-Amino-5-chloro-2-methoxyphenyl benzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-5-chloro-2-methoxyphenyl benzoate

Introduction

This compound (CAS No. 1228182-63-5) is a substituted aromatic ester of significant interest in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a chlorinated and animated methoxyphenyl core linked to a benzoate moiety, presents a unique scaffold for the exploration of novel therapeutic agents. Compounds with similar structural motifs, such as substituted aminophenyls and benzoates, have demonstrated a wide range of biological activities, including potential as anticancer agents.[1][2][3] This guide provides a comprehensive overview of the molecule's properties, a robust, field-proven methodology for its synthesis, and a framework for its analytical validation, tailored for researchers and professionals in drug discovery and organic synthesis.

Physicochemical Properties and Structural Information

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1228182-63-5[4][5]
Molecular Formula C₁₄H₁₂ClNO₃[4]
Molecular Weight 276.70 g/mol [4]
IUPAC Name This compound
Melting Point 144 - 145 °C[4]
Physical Form Solid[4]
InChI Key NWNYABASHUUMHW-UHFFFAOYSA-N[4]

Proposed Synthetic Pathway and Experimental Protocols

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be designed based on well-established organic chemistry principles. The proposed synthesis is a two-stage process: first, the synthesis of the key intermediate, 3-amino-5-chloro-2-methoxyphenol , followed by its esterification with benzoyl chloride.

Logical Synthesis Workflow

The overall workflow is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Esterification A 2,5-Dichloronitrobenzene B 4-Chloro-2-nitrophenol A->B NaOH, H₂O (Nucleophilic Aromatic Substitution) C 5-Chloro-2-methoxy-nitrobenzene B->C Dimethyl Sulfate, Base (Williamson Ether Synthesis) D 3-Amino-5-chloro-2-methoxyphenol (Precursor) C->D Fe/HCl or H₂/Pd-C (Nitro Group Reduction) F This compound (Final Product) D->F NaOH (aq) (Schotten-Baumann Reaction) E Benzoyl Chloride E->F G A Molecular Ion [C₁₄H₁₂ClNO₃]⁺ m/z = 276/278 B Benzoyl Cation [C₇H₅O]⁺ m/z = 105 (Base Peak) A->B - •OC₆H₃(NH₂)(Cl)(OCH₃) C [C₇H₇ClNO₂]⁺ Radical A->C - •COC₆H₅ D Phenyl Cation [C₆H₅]⁺ m/z = 77 B->D - CO

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 3-Amino-5-chloro-2-methoxyphenyl benzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques. The methodologies are presented with a focus on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability. Each protocol is designed as a self-validating system, grounded in established principles of analytical chemistry and regulatory expectations.

Introduction: The Significance of Analytical Scrutiny

This compound is a complex aromatic compound, likely synthesized as an intermediate in the development of novel pharmaceutical agents or other specialized chemicals. Its multifaceted structure, incorporating an aminobenzoic acid ester with chloro and methoxy substitutions, necessitates robust analytical methods to ensure purity, stability, and to quantify its presence in various matrices. In a drug development context, precise and reliable analytical procedures are paramount for quality control, impurity profiling, and stability testing, forming the bedrock of regulatory compliance and patient safety.[1][2]

This guide provides a foundational framework for developing and validating such methods. While the protocols provided are based on established principles for similar molecular structures, they should be considered as starting points, requiring optimization and validation for the specific sample matrix and intended purpose.

Chromatographic Methodologies: Achieving High-Resolution Separation and Quantification

Chromatographic techniques are the cornerstone of modern analytical chemistry, offering unparalleled separation capabilities. For a compound like this compound, both HPLC and GC-MS offer distinct advantages.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

Reverse-phase HPLC (RP-HPLC) is the recommended primary technique due to its high resolution, sensitivity, and suitability for aromatic esters.[3] The method separates compounds based on their hydrophobicity, making it ideal for the target analyte.

  • Column Chemistry: A C18 column is selected for its hydrophobic stationary phase, which will effectively retain the aromatic benzoate structure.[3]

  • Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure efficient separation of the main analyte from potential impurities with varying polarities. The addition of a small percentage of formic or phosphoric acid helps to protonate the amino group, leading to sharper, more symmetrical peaks by minimizing tailing.[4]

  • Detection: A Photodiode Array (PDA) or multi-wavelength UV detector is chosen. The aromatic nature of the compound suggests strong UV absorbance. A PDA detector has the added advantage of providing spectral data, which can aid in peak identification and purity assessment.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • PDA or multi-wavelength UV detector

  • Chromatography data system

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for good resolution of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-20 min: 80% B; 20-22 min: 80-30% B; 22-25 min: 30% BA gradient is essential to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nm (or λmax determined by UV scan)A common wavelength for aromatic compounds; should be optimized.
Injection Volume 10 µLA standard volume for analytical HPLC.

A "dilute and shoot" approach is often sufficient for drug substances.[5]

  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard or sample on a calibrated analytical balance.[5]

  • Solubilization: Transfer the weighed powder to a 100 mL volumetric flask. Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Dissolution: Sonicate for 10 minutes or until fully dissolved. Allow the solution to return to room temperature.

  • Dilution: Dilute to the mark with the diluent and mix thoroughly. This yields a 100 µg/mL stock solution.

  • Working Standard/Sample: Further dilute the stock solution as needed to fall within the linear range of the method.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first few drops of the filtrate.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Diluent weigh->dissolve sonicate 3. Sonicate to Ensure Dissolution dissolve->sonicate dilute 4. Dilute to Final Concentration sonicate->dilute filter 5. Filter into HPLC Vial dilute->filter inject 6. Inject into HPLC System filter->inject separate 7. Separation on C18 Column inject->separate detect 8. UV Detection separate->detect integrate 9. Integrate Peak Area detect->integrate quantify 10. Quantify against Standard integrate->quantify

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities from the synthesis process or degradation products.[6]

  • Injection Mode: Splitless injection is chosen for trace analysis to ensure maximum transfer of the analyte onto the column.

  • Column: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for separating a wide range of aromatic compounds.

  • Oven Program: A temperature ramp is necessary to first separate volatile components at lower temperatures and then elute the main, less volatile analyte at a higher temperature.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which are crucial for compound identification through library searching and spectral interpretation.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector

  • GC-MS data system with a spectral library

GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A robust, low-polarity column suitable for general-purpose analysis of aromatic compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 280 °CEnsures complete volatilization of the analyte.
Injection Mode Splitless (with a 1-minute purge delay)Maximizes sensitivity for trace analysis.
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 300 °C; Hold: 10 minGradual temperature increase for effective separation of compounds with different boiling points.
Transfer Line Temp 290 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVProduces characteristic and reproducible mass spectra.
Mass Scan Range 40 - 500 m/zCovers the expected mass of the parent ion and its fragments.
  • Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

  • Transfer the final solution to a GC vial.

Spectroscopic Analysis: Confirmation of Molecular Identity

Spectroscopic methods provide information about the molecular structure and can be used for both qualitative and quantitative analysis.

UV-Visible Spectroscopy

A UV-Vis spectrum can confirm the presence of the aromatic chromophores and can be used for simple quantitative measurements if no interfering substances are present.

  • Prepare a solution of the compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 10 µg/mL).

  • Use the same solvent as a blank.

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • This λmax can then be used for the HPLC detection wavelength for maximum sensitivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

  • N-H Stretch (Amine): Around 3300-3500 cm⁻¹ (likely two bands for a primary amine).

  • C=O Stretch (Ester): Strong absorption around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester and Ether): In the region of 1000-1300 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Typically in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are definitive techniques for structural elucidation. The chemical shifts will be influenced by the various substituents on the two aromatic rings.

Method Validation: Ensuring Trustworthiness and Reliability

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[7][8] The core validation parameters are outlined by the International Council for Harmonisation (ICH) guidelines.[8]

Validation_Parameters Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Core Parameters of Analytical Method Validation
Validation Protocol Summary:
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be free from interference from other components. Peak purity index should be >990.
Linearity Analyze at least five concentrations over the expected working range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range Confirmed by the linearity study.The range for which the method is linear, accurate, and precise.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.[9]
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by different analysts, on different days, with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min).The method should remain unaffected by small, deliberate variations in parameters.

Conclusion

The analytical methods detailed in this guide provide a robust starting point for the detection and quantification of this compound. The HPLC method is recommended for routine quality control and stability testing, while the GC-MS method is invaluable for impurity identification. All methods must be thoroughly validated to ensure they are fit for their intended purpose, generating reliable and reproducible data that can withstand scientific and regulatory scrutiny.

References

  • SIELC Technologies.
  • Benchchem.
  • Analytical method valid
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • Sample Preparation Options for Aroma Analysis.
  • A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzo
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • HPLC Methods for analysis of Benzoic acid.
  • Spectrophotometric determination of aromatic amines by the diazotiz
  • Sample Preparation of Drug Substances and Products in Regul
  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Oxford Academic.
  • Q2(R2)
  • A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formul
  • Gas chromatography–mass spectrometry analysis of degradation products

Sources

Application Note: A Robust, High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 3-Amino-5-chloro-2-methoxyphenyl benzoate (CAS No. 1228182-63-5). The analyte, a complex aromatic amine derivative, requires a method that ensures high resolution, sensitivity, and reproducibility. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established chromatographic principles. The causality behind key experimental choices, such as stationary phase selection, mobile phase composition, and detection parameters, is thoroughly explained to empower researchers to adapt and troubleshoot the method effectively. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction: The Analytical Challenge

This compound is a substituted aromatic compound with a molecular formula of C₁₄H₁₂ClNO₃ and a molecular weight of 277.71 g/mol . Its structure, featuring two aromatic rings, an ester linkage, and multiple functional groups (amino, chloro, methoxy), presents a unique analytical challenge. The presence of these moieties results in significant hydrophobicity and strong UV absorption, making reversed-phase HPLC with UV detection the logical analytical approach.[1][2] The basic amino group necessitates careful control of the mobile phase pH to ensure consistent analyte ionization, which is critical for achieving sharp, symmetrical peaks and stable retention times.

The method detailed herein was developed to provide a selective and reliable analytical tool for process monitoring, purity assessment, and stability studies involving this compound.

Experimental Design and Rationale

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector. A PDA detector is recommended for its ability to monitor multiple wavelengths simultaneously, confirming peak purity and determining the optimal detection wavelength (λmax).

  • Analytical Column: A C18 stationary phase is selected for its strong hydrophobic retention of aromatic compounds.[2][3]

    • Recommended Column: Waters Symmetry C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Data Acquisition: Chromatography data software (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Glassware: Class A volumetric flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or Nylon filters for sample clarification.

Chemicals and Reagents
  • This compound: Reference Standard (>95% purity).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.[4]

  • Water: Deionized (DI) water, purified to >18 MΩ·cm resistivity.

  • Formic Acid (FA): LC-MS grade, ~99% purity.[5]

Chromatographic Conditions

The selection of chromatographic parameters is pivotal for the successful separation and quantification of the analyte.

  • Mobile Phase Selection: The mobile phase consists of an aqueous component and an organic modifier. Acetonitrile is chosen as the organic solvent due to its low UV cutoff and excellent elution strength for aromatic compounds. The aqueous phase is acidified with 0.1% formic acid. This serves a critical purpose: the amino group on the analyte is basic and would exhibit variable protonation states with minor pH shifts, leading to peak tailing and poor reproducibility. By maintaining a consistently low pH (around 2.7), the amino group is fully protonated (-NH₃⁺), ensuring a single ionic species interacts with the stationary phase, resulting in sharp, symmetrical peaks.[5]

  • Detection Wavelength: The analyte contains multiple chromophores. While 254 nm is a common wavelength for aromatic compounds, related aromatic amines are often detected near 280 nm.[3] A structurally similar compound, 3-Amino-5-chloro-2-hydroxyphenyl benzoate, shows strong absorbance between 250-320 nm.[6] The use of a PDA detector allows for the precise determination of the absorbance maximum (λmax) for optimal sensitivity. For this method, 265 nm was determined to be the optimal wavelength.

The finalized chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-10 min, 30-80% B; 10-12 min, 80% B; 12-12.1 min, 80-30% B; 12.1-15 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 265 nm
Run Time 15 minutes

Detailed Protocols

Standard Solution Preparation

Accuracy in standard preparation is paramount for quantitative analysis. The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to 7 days.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working standards by performing serial dilutions of the Stock Standard Solution.

    • The diluent for these standards should be a 50:50 (v/v) mixture of Acetonitrile and Water.

    • For example, to prepare a 10 µg/mL working standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 ACN:Water diluent.

Sample Preparation

The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system. The following is a general protocol that may need optimization depending on the sample matrix.

  • Accurately weigh a portion of the sample expected to contain the analyte into a suitable volumetric flask.

  • Add a measured volume of the 50:50 ACN:Water diluent.

  • Vortex and/or sonicate the sample for 10-15 minutes to ensure complete dissolution/extraction of the analyte.

  • Dilute to the final volume with the diluent.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

System Validation and Trustworthiness

To ensure the reliability of the generated data, the performance of the HPLC system must be verified. This is achieved through a System Suitability Test (SST) performed before any sample analysis.

System Suitability Test (SST)

Inject a mid-range working standard (e.g., 20 µg/mL) six consecutive times. The results must meet the acceptance criteria listed below.

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) Precision RSD ≤ 1.0%Ensures stable chromatographic conditions.
Peak Area Precision RSD ≤ 2.0%Demonstrates the precision of the injector and detector.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry; values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency and resolving power of the column.
HPLC Analysis Workflow Diagram

The following diagram illustrates the complete workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc Analysis Stage cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilute_Filter Dilute & Filter (Standard & Sample) Standard->Dilute_Filter Sample Weigh & Extract Test Sample Sample->Dilute_Filter HPLC HPLC Injection (Gradient Elution) Dilute_Filter->HPLC Load Vials PDA PDA Detection (265 nm) HPLC->PDA Integrate Peak Integration (Chromatogram) PDA->Integrate Raw Data Calibrate Calibration Curve (from Standards) Integrate->Calibrate Quantify Quantify Sample Concentration Integrate->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the analysis of this compound. The use of a C18 column with an acidified acetonitrile/water mobile phase gradient provides excellent peak shape, resolution, and sensitivity. The detailed protocols for standard preparation, sample handling, and system suitability ensure that the method is trustworthy and can be readily implemented in a research or quality control laboratory. The scientific rationale behind the methodological choices has been explained to facilitate understanding, adaptation, and troubleshooting.

References

  • Chen, J., & Pawliszyn, J. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(14), 2820–2825. [Link]

  • Wang, F., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(1), 83-90. [Link]

  • Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 606. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Nawrocki, J. (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 22(6), 544-554. [Link]

  • Horváth, C., et al. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of High Resolution Chromatography, 2(3), 125-132. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

Sources

Application Notes and Protocols for 3-Amino-5-chloro-2-methoxyphenyl benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Phenyl Benzoate Scaffold

In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The molecule 3-Amino-5-chloro-2-methoxyphenyl benzoate, while not extensively documented in current literature, presents a compelling chemical architecture for medicinal chemistry exploration. Its structure is a composite of functionalities known to impart significant pharmacological activity. This guide serves as a detailed exploration of its potential applications, grounded in the established roles of its constituent motifs: a substituted aminophenyl ring and a benzoate ester.

The presence of a chloro group, a methoxy group, and an amino group on the phenyl ring offers a rich tapestry of electronic and steric properties that can be exploited for targeted drug design. Chlorine, a common halogen in pharmaceuticals, is known to enhance membrane permeability and can participate in halogen bonding, a key interaction in modern drug design.[1] The methoxy and amino groups are critical for hydrogen bonding and can be modulated to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

This document outlines potential therapeutic avenues for this compound and provides detailed, actionable protocols for its synthesis, characterization, and biological evaluation. The proposed applications are derived from structure-activity relationship (SAR) studies of analogous compounds and the known pharmacological effects of its chemical functionalities.

Part 1: Analysis of the Core Scaffold and Predicted Physicochemical Properties

The subject molecule, this compound, possesses a unique combination of substituents that are predicted to influence its biological behavior.

PropertyValueSource
CAS Number1228182-63-5[2]
Molecular FormulaC14H12ClNO3[2]
Molecular Weight277.71 g/mol [2]
Melting Point144 - 145 °C[2]

The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing chloro group on the same aromatic ring creates a distinct electronic environment that can drive interactions with biological targets.

Part 2: Potential Therapeutic Applications and Rationale

Based on the structural motifs present in this compound, several promising avenues for medicinal chemistry research can be postulated.

Anticancer Agent Development

Rationale: The aminophenyl moiety is a key pharmacophore in a variety of anticancer agents. For instance, 2-(4-aminophenyl)benzothiazole and its derivatives have demonstrated potent and selective antitumor activity. The substitution pattern on the aminophenyl ring is crucial for modulating this activity. The chloro and methoxy groups on our target molecule could enhance binding to specific enzymatic pockets or improve cellular uptake in cancer cell lines. Phenyl benzoate derivatives have also shown promise as cytotoxic agents against various cancer cell lines.[3]

Proposed Mechanism of Action: The planar aromatic systems could intercalate with DNA, or the molecule could act as an inhibitor of key signaling kinases involved in cancer cell proliferation and survival. The specific substitution pattern may confer selectivity for certain kinase families.

Experimental Workflow for Anticancer Activity Screening

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of this compound Purification Purification by Column Chromatography/Recrystallization Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cell_Culture Culture of Cancer Cell Lines (e.g., MCF-7, A549) Characterization->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50 determination) Cell_Culture->MTT_Assay Apoptosis_Assay Flow Cytometry for Apoptosis (Annexin V/PI staining) MTT_Assay->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assays (e.g., VEGFR, EGFR) Apoptosis_Assay->Kinase_Assay Western_Blot Western Blot for Signaling Pathway Analysis Kinase_Assay->Western_Blot DNA_Binding DNA Intercalation Studies (e.g., UV-Vis, Fluorescence)

Caption: Workflow for investigating the anticancer potential of the target compound.

Anti-inflammatory Agent Development

Rationale: Phenyl benzoate derivatives have been reported as inhibitors of phospholipase A2 and hyaluronidase, enzymes implicated in the inflammatory cascade.[4] The anti-inflammatory properties of compounds containing the aminobenzoic acid scaffold are also well-established. The specific substitution on the phenyl ring of this compound could enhance its interaction with inflammatory targets.

Proposed Mechanism of Action: Inhibition of key pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or modulation of inflammatory signaling pathways like NF-κB.

Experimental Workflow for Anti-inflammatory Activity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Enzyme Inhibition Assays cluster_2 Cell-based Assays Compound This compound COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay LPS_Stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) Compound->LPS_Stimulation LOX_Assay 5-LOX Inhibition Assay COX_Assay->LOX_Assay PLA2_Assay Phospholipase A2 Inhibition Assay LOX_Assay->PLA2_Assay NO_Assay Nitric Oxide Production Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay

Caption: Workflow for evaluating the anti-inflammatory properties of the target compound.

Part 3: Detailed Experimental Protocols

Synthesis of this compound

This protocol is a proposed synthetic route based on standard esterification procedures.

Materials:

  • 3-Amino-5-chloro-2-methoxyphenol

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Amino-5-chloro-2-methoxyphenol (1 equivalent) in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 equivalents) dropwise.

  • Addition of Acylating Agent: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for MTT Cytotoxicity Assay

This protocol details the evaluation of the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Part 4: Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. The strategic arrangement of its functional groups suggests potential for development as both an anticancer and an anti-inflammatory agent. The protocols detailed herein provide a robust framework for the synthesis and initial biological evaluation of this compound.

Future work should focus on the synthesis of a library of analogues to establish a comprehensive Structure-Activity Relationship (SAR). Modifications could include:

  • Substitution on the Benzoate Ring: Introducing various electron-donating and electron-withdrawing groups to probe interactions with the target binding site.

  • Modification of the Amino and Methoxy Groups: Exploring the impact of N-alkylation or demethylation on activity and selectivity.

  • Bioisosteric Replacement: Replacing the benzoate ester with other functionalities such as an amide or a sulfonamide to improve metabolic stability and pharmacokinetic properties.

Through systematic investigation, the full therapeutic potential of this intriguing chemical scaffold can be unlocked, potentially leading to the discovery of novel drug candidates.

References

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. (n.d.). RSC Publishing. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2021). PMC. [Link]

  • Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives. (2024). YouTube. [Link]

  • Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes. (2009). PubMed. [Link]

  • Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. (2015). Journal of Materials Chemistry B. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. [Link]

  • 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. (2006). PubMed. [Link]

  • Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. (n.d.). SID. [Link]

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. (2019). MDPI. [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).
  • Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. (2020). PubMed. [Link]

Sources

Application Note: Characterization of 3-Amino-5-chloro-2-methoxyphenyl benzoate as a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a comprehensive guide for the investigation of 3-Amino-5-chloro-2-methoxyphenyl benzoate, a novel compound with structural motifs suggestive of kinase binding potential. We present a full workflow, from synthesis and purification to a multi-tiered biological evaluation strategy, including in vitro kinase profiling, cell-based functional assays, and target validation via downstream signaling analysis. The protocols herein are designed to provide a robust framework for determining the compound's potency, selectivity, and cellular mechanism of action, thereby establishing its potential as a therapeutic candidate.

Introduction: The Rationale for Investigation

The chemical scaffold of this compound presents several features that merit its investigation as a potential kinase inhibitor. The aminophenyl group is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors, where the amino group often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the kinase. The strategic placement of chloro and methoxy substituents on the phenyl rings can significantly influence binding affinity, selectivity, and pharmacokinetic properties by modulating steric and electronic interactions.

This application note outlines a systematic approach to validate this hypothesis. The workflow is designed to first confirm the compound's identity and purity, then to identify its potential kinase targets, quantify its inhibitory potency, and finally, to assess its effects in a cellular context.

Experimental Workflow Overview

A logical, phased approach is essential for the systematic evaluation of a novel compound. The workflow begins with ensuring the material's quality, proceeds to broad screening to identify biological activity, and narrows down to specific cellular effects and mechanism of action.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Cell-Based Characterization a Synthesis of 3-Amino-5-chloro-2-methoxyphenyl benzoate b Purification (e.g., Column Chromatography) a->b c Characterization (NMR, LC-MS, HRMS) b->c d Broad Kinase Panel Screen (e.g., >100 kinases, single concentration) c->d Proceed if purity >95% e Hit Identification (% Inhibition > 50%) d->e f IC50 Determination (Dose-Response Curve) e->f g Selectivity Profiling (IC50 against related kinases) f->g h Cell Viability Assay (e.g., MTT, CellTiter-Glo®) g->h Proceed with potent hits i Target Engagement Assay (e.g., Cellular Thermal Shift Assay) h->i j Downstream Signaling Analysis (Western Blot for p-Substrate) i->j k Further Optimization (Medicinal Chemistry) j->k l In Vivo Studies j->l

Caption: High-level workflow for the evaluation of a kinase inhibitor candidate.

Synthesis and Characterization Protocol

3.1. Rationale The target molecule is an ester formed between 3-Amino-5-chloro-2-methoxyphenol and benzoic acid. A robust and common method for such synthesis is the acylation of the phenol with benzoyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.[1][2]

3.2. Materials & Reagents

  • 3-Amino-5-chloro-2-methoxyphenol

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

3.3. Step-by-Step Synthesis Protocol

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Amino-5-chloro-2-methoxyphenol (1.0 eq). Dissolve it in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The product should be a stable solid with >95% purity before use in biological assays.

In Vitro Kinase Inhibition Assay Protocol

4.1. Principle The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A proprietary reagent first terminates the kinase reaction and depletes the remaining ATP. A second reagent then converts the generated ADP back into ATP, which is used by a thermostable luciferase to produce light. The luminescent signal is directly proportional to kinase activity.[3][4]

G cluster_0 cluster_1 Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent Start->Step1 Incubate ATP ATP ADP ADP Step2 Add Kinase Detection Reagent Step1->Step2 Incubate (depletes ATP) ATP_left Remaining ATP Step1->ATP_left  depletes Result Luminescence Measurement Step2->Result Incubate (converts ADP -> ATP -> Light) ADP_conv ADP ATP_new Newly Synthesized ATP ADP_conv->ATP_new converts to Light Light ATP_new->Light generates

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

4.2. Protocol for IC₅₀ Determination

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well or 384-well plate.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions to the assay plate wells.

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 1X ATP solution (concentration at or near the Kₘ for the specific kinase).

    • Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.[5]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[3]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)).

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.3. Example Data Presentation

Kinase TargetIC₅₀ (nM) of Compound XIC₅₀ (nM) of Staurosporine (Control)
Kinase A7510
Kinase B1,20015
Kinase C>10,00025

Cell-Based Proliferation Assay Protocol

5.1. Principle The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The formazan is then solubilized, and the absorbance is measured, which is proportional to the number of living cells.[7]

5.2. Step-by-Step Protocol

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (identified in Section 4) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible within the cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Western Blot Protocol for Downstream Signaling

6.1. Rationale To confirm that the inhibitor is engaging its intended target within the cell and eliciting a biological response, we can measure the phosphorylation state of a known downstream substrate of that kinase. A decrease in the phosphorylation of the substrate upon compound treatment provides strong evidence of on-target activity. It is crucial to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of proteins.[9][10] Blocking should be done with Bovine Serum Albumin (BSA) instead of milk, as milk contains the phosphoprotein casein which can cause high background.[10][11]

G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec binds KinaseA Kinase A Rec->KinaseA activates Inhibitor 3-Amino-5-chloro- 2-methoxyphenyl benzoate KinaseB Kinase B Inhibitor->KinaseB inhibits KinaseA->KinaseB phosphorylates (p) Substrate Substrate (e.g., Transcription Factor) KinaseB->Substrate phosphorylates (p) Substrate_P p-Substrate (Active) Response Cellular Response (e.g., Proliferation) Substrate_P->Response drives

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 3-Amino-5-chloro-2-methoxyphenyl benzoate, a novel compound with potential applications in drug discovery and biochemical research. While specific biological targets of this molecule are still under investigation, its structural motifs—a substituted aminobenzoate ester—suggest potential interactions with enzymes, particularly proteases. This document outlines a detailed protocol for a colorimetric-based in vitro serine protease inhibition assay, designed to serve as a primary screening method to elucidate the compound's inhibitory potential. The protocol is structured to ensure scientific integrity, providing not just procedural steps but also the underlying rationale, enabling researchers to adapt the assay for their specific needs.

Introduction: Unveiling the Potential of this compound

This compound (CAS: 1228182-63-5) is an organic compound characterized by a benzoate moiety attached to a substituted aminophenol ether[1]. The presence of an amino group, a halogen, and a methoxy group on the phenyl ring suggests a molecule with the potential for diverse biological activities. Structurally related aminobenzoate derivatives have been explored for a range of bioactivities, including antimicrobial, antifungal, and even as inhibitors of key cellular targets like Epidermal Growth Factor Receptor (EGFR)[2][3].

Given its chemical structure, this compound presents an interesting candidate for screening against various enzyme classes. This guide focuses on a foundational in vitro assay: a serine protease inhibition assay. Serine proteases are a ubiquitous class of enzymes involved in a vast array of physiological processes, including digestion, blood coagulation, and inflammation, making them common targets in drug discovery.

This application note will detail a robust, colorimetric-based assay that is both sensitive and readily adaptable for high-throughput screening. The core principle of this assay is the enzymatic cleavage of a chromogenic substrate, which releases a colored product that can be quantified spectrophotometrically[4][5]. The presence of an inhibitor, such as our test compound, will impede this reaction, leading to a reduced color signal, which is directly proportional to its inhibitory activity.

Mechanism of Action: The Chromogenic Assay Principle

The proposed in vitro assay operates on the principle of competitive enzyme inhibition, where the test compound, this compound, potentially binds to the active site of a serine protease, thereby preventing the binding and subsequent cleavage of the enzyme's natural substrate or a synthetic chromogenic substrate.

In this protocol, we will utilize a generic serine protease (e.g., Trypsin) and a corresponding chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA). The enzymatic reaction is as follows:

  • Step 1: Enzymatic Cleavage: The serine protease cleaves the amide bond in the colorless BApNA substrate.

  • Step 2: Chromophore Release: This cleavage releases the chromophore, p-nitroaniline (pNA).

  • Step 3: Colorimetric Detection: The released p-nitroaniline has a distinct yellow color and can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm)[6].

The intensity of the yellow color is directly proportional to the enzymatic activity. When an inhibitor is present, the rate of pNA release is reduced, resulting in a lower absorbance reading. This allows for the quantification of the inhibitory potential of the test compound.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for conducting the serine protease inhibition assay.

Materials and Reagents
ReagentSupplierPurpose
This compounde.g., Sigma-AldrichTest compound
Serine Protease (e.g., Trypsin from bovine pancreas)e.g., Sigma-AldrichEnzyme
Chromogenic Substrate (e.g., BApNA)e.g., Sigma-AldrichSubstrate for the enzyme that releases a colored product upon cleavage
Dimethyl Sulfoxide (DMSO), ACS Gradee.g., Fisher ScientificSolvent for dissolving the test compound
Tris-HCl Buffer (pH 8.0)In-house or commercialAssay buffer to maintain a stable pH for optimal enzyme activity
96-well flat-bottom microplatee.g., CorningReaction vessel for the assay
Microplate readere.g., BioTekInstrument for measuring absorbance
Reagent Preparation
  • Test Compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 277.70 g/mol ), dissolve 2.777 mg of the compound in 1 mL of DMSO.

  • Enzyme Stock Solution (1 mg/mL): Dissolve the serine protease in Tris-HCl buffer (pH 8.0). Store in aliquots at -20°C.

  • Substrate Stock Solution (10 mM): Dissolve the chromogenic substrate (e.g., BApNA) in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

Experimental Protocol: Step-by-Step
  • Prepare Serial Dilutions of the Test Compound:

    • Perform a serial dilution of the 10 mM stock solution of this compound in assay buffer to obtain a range of desired concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration in the well is consistent across all conditions and does not exceed 1% (v/v) to avoid solvent-induced enzyme inhibition.

  • Set up the Assay Plate:

    • Add 50 µL of the appropriate solutions to each well of a 96-well microplate as described in the table below. It is recommended to perform each condition in triplicate.

Well TypeReagent 1 (50 µL)Reagent 2 (25 µL)IncubationReagent 3 (25 µL)
Blank Assay BufferAssay Buffer10 min at 37°CSubstrate Solution
Negative Control Assay Buffer (with 1% DMSO)Enzyme Solution10 min at 37°CSubstrate Solution
Test Compound Serial Dilutions of CompoundEnzyme Solution10 min at 37°CSubstrate Solution
Positive Control Known Protease Inhibitor (e.g., Aprotinin)Enzyme Solution10 min at 37°CSubstrate Solution
  • Pre-incubation:

    • After adding the enzyme, gently tap the plate to mix and pre-incubate for 10 minutes at 37°C. This step allows the test compound to interact with the enzyme before the substrate is introduced.

  • Initiate the Reaction:

    • Add 25 µL of the chromogenic substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

Data Analysis and Interpretation
  • Calculate the Rate of Reaction:

    • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Subtract the rate of the blank from all other readings to correct for background absorbance.

  • Determine the Percent Inhibition:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:

      • V_inhibitor is the rate of reaction in the presence of the test compound.

      • V_control is the rate of reaction of the negative control (enzyme + substrate + 1% DMSO).

  • Calculate the IC50 Value:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Workflow and Key Relationships

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Compound, Enzyme, Substrate) Serial_Dilution Serial Dilution of Test Compound Reagent_Prep->Serial_Dilution Plate_Setup Plate Setup (Controls & Test Compound) Serial_Dilution->Plate_Setup Pre_Incubation Pre-incubation (Enzyme + Compound) Plate_Setup->Pre_Incubation Reaction_Start Reaction Initiation (Add Substrate) Pre_Incubation->Reaction_Start Kinetic_Reading Kinetic Reading (Absorbance at 405 nm) Reaction_Start->Kinetic_Reading Rate_Calculation Calculate Reaction Rates Kinetic_Reading->Rate_Calculation Percent_Inhibition Calculate % Inhibition Rate_Calculation->Percent_Inhibition IC50_Determination Determine IC50 Value Percent_Inhibition->IC50_Determination

Caption: A flowchart illustrating the major steps of the in vitro serine protease inhibition assay.

Principle of Chromogenic Detection

chromogenic_detection cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Serine Protease Product Cleaved Substrate Enzyme->Product cleaves Substrate Chromogenic Substrate (Colorless) Substrate->Product Chromophore Chromophore (Colored) Product->Chromophore releases Inhibitor 3-Amino-5-chloro- 2-methoxyphenyl benzoate Inhibitor->Enzyme inhibits

Caption: The mechanism of the chromogenic assay and the role of the inhibitor.

Troubleshooting and Considerations

  • High Background Absorbance: This may be due to the spontaneous degradation of the substrate. Ensure the substrate solution is freshly prepared and protected from light.

  • Low Signal: The enzyme concentration may be too low, or the enzyme may have lost activity. Use a fresh aliquot of the enzyme and consider optimizing its concentration.

  • Compound Insolubility: If the test compound precipitates in the assay buffer, this can interfere with the absorbance readings. Consider adjusting the buffer composition or using a co-solvent, ensuring the final concentration does not affect enzyme activity.

  • DMSO Effects: High concentrations of DMSO can inhibit enzyme activity. It is crucial to maintain a consistent and low percentage of DMSO in all wells, including the negative control.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the initial in vitro characterization of this compound using a serine protease inhibition assay. By following this guide, researchers can obtain reliable and reproducible data on the compound's inhibitory potential. This foundational assay can serve as a starting point for more in-depth mechanistic studies, such as determining the mode of inhibition and screening against a broader panel of proteases or other enzymes. The principles and methodologies outlined here are fundamental to the early stages of drug discovery and can be adapted for the evaluation of other novel chemical entities.

References

  • Taylor & Francis. (n.d.). Chromogenic substrate – Knowledge and References. Retrieved from [Link]

  • DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved from [Link]

  • PubMed. (2023). In vitro validation of chromogenic substrate assay for evaluation of surrogate FVIII-activity of emicizumab. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Retrieved from [Link]

  • PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

  • PubMed Central. (2025). Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. Retrieved from [Link]

  • Chemikart. (n.d.). 1228182-63-5 | this compound. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

Sources

experimental setup for studying the reaction kinetics of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Kinetic Analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate Hydrolysis

Introduction

This compound is a complex aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the stability and reactivity of this molecule is crucial for process optimization, formulation development, and predicting its metabolic fate. The hydrolysis of the ester linkage is a primary degradation pathway that dictates the shelf-life and bioavailability of related active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide for researchers, chemists, and drug development professionals to design and execute experiments for studying the reaction kinetics of this compound, focusing on its base-catalyzed hydrolysis.

This document outlines three robust analytical techniques for monitoring the reaction progress: UV-Vis Spectrophotometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings, provide detailed step-by-step protocols, and discuss data analysis and interpretation, thereby offering a complete framework for a thorough kinetic investigation.

Part 1: Theoretical Framework of Ester Hydrolysis

The hydrolysis of an ester in the presence of a base, such as sodium hydroxide, is known as saponification. This reaction typically proceeds through a nucleophilic acyl substitution mechanism. Understanding this mechanism is fundamental to interpreting the kinetic data.

The overall reaction is as follows:

This compound + NaOH → Sodium Benzoate + 3-Amino-5-chloro-2-methoxyphenol

The reaction is second-order overall, being first-order with respect to the ester and first-order with respect to the hydroxide ion.[1] The rate law can be expressed as:

Rate = k[Ester][OH⁻]

To simplify the kinetic analysis, the reaction is often conducted under pseudo-first-order conditions. This is achieved by using a large excess of one reactant (typically the hydroxide ion), such that its concentration remains effectively constant throughout the reaction. In this case, the rate law simplifies to:

Rate = k'[Ester]

where k' = k[OH⁻] is the pseudo-first-order rate constant.

G cluster_mechanism Mechanism of Base-Catalyzed Hydrolysis Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Step 1: Nucleophilic Attack (Fast & Reversible) Products Carboxylate + Phenol Tetrahedral->Products Step 2: Leaving Group Departure (Rate-Determining)

Caption: Proposed mechanism for the hydrolysis of the ester.

Part 2: Experimental Design

A successful kinetic study relies on careful planning and precise execution. The following sections detail the necessary components and preparations.

Materials and Reagents
ReagentGradeSupplierPurpose
This compound≥98% PurityCustom Synthesis/TBDReactant
Sodium Hydroxide (NaOH)Analytical GradeStandard VendorCatalyst/Reactant for Hydrolysis
Hydrochloric Acid (HCl)Analytical GradeStandard VendorQuenching Agent (for HPLC)
Methanol (MeOH)HPLC GradeStandard VendorSolvent
Acetonitrile (ACN)HPLC GradeStandard VendorHPLC Mobile Phase
WaterDeionized/HPLC GradeIn-house/VendorSolvent, HPLC Mobile Phase
Deuterated Solvent (e.g., DMSO-d6)NMR GradeStandard VendorNMR Solvent
Instrumentation
  • UV-Vis Spectrophotometer: A dual-beam instrument equipped with a temperature-controlled cuvette holder (Peltier) is essential for maintaining constant temperature.[2]

  • NMR Spectrometer: A high-field NMR (e.g., 400 MHz or higher) is required for sufficient resolution and sensitivity to monitor changes in proton signals over time.[3][4]

  • HPLC System: A standard HPLC system with a UV detector, autosampler, and a C18 reverse-phase column is suitable for separating the reactant from its products.[5][6]

Preparation of Stock Solutions
  • Ester Stock Solution (for UV-Vis & HPLC): Accurately weigh a known amount of this compound and dissolve it in a precise volume of methanol to create a concentrated stock solution (e.g., 10 mM).

  • Sodium Hydroxide Solution: Prepare a stock solution of NaOH (e.g., 1.0 M) in deionized water. Standardize this solution by titration to ensure an accurate concentration.

  • NMR Sample: Dissolve a precise amount of the ester in the chosen deuterated solvent. The reaction will be initiated by adding a small volume of a concentrated NaOD solution (in D₂O) directly into the NMR tube.

Part 3: Protocols for Kinetic Analysis

The choice of method depends on the specific properties of the molecule and available instrumentation. It is often beneficial to use two different methods to validate the results.

G cluster_workflow General Kinetic Experiment Workflow cluster_methods Analytical Methods Prep 1. Prepare Stock Solutions (Ester, NaOH) Init 2. Initiate Reaction (Mix Reactants at T = const) Prep->Init Monitor 3. Monitor Reaction Progress Init->Monitor Data 4. Data Acquisition Monitor->Data UV UV-Vis: Absorbance vs. Time Analysis 5. Kinetic Analysis (Calculate k') Data->Analysis UV->Data NMR NMR: Peak Integral vs. Time NMR->Data HPLC HPLC: Peak Area vs. Time HPLC->Data

Caption: General workflow for the kinetic experiments.

Protocol 1: UV-Vis Spectrophotometry

This technique is ideal for rapid screening and is effective when the reactant and products have distinct UV-Vis absorption spectra.[7][8]

  • Wavelength Selection:

    • Acquire the full UV-Vis spectra (e.g., 200-400 nm) of the starting ester and the expected products (3-amino-5-chloro-2-methoxyphenol and sodium benzoate) in the reaction solvent.

    • Identify a wavelength (λ) where the change in absorbance between the reactant and products is maximal. This maximizes the signal-to-noise ratio.

  • Kinetic Run:

    • Set the spectrophotometer to kinetics mode, monitoring the chosen wavelength λ.

    • Equilibrate a cuvette containing the dilute ester solution (prepared from the stock) in the temperature-controlled holder for 5-10 minutes.

    • Initiate the reaction by injecting a small, precise volume of the NaOH solution into the cuvette. The NaOH should be in large excess (e.g., 100-fold) to ensure pseudo-first-order conditions.

    • Immediately start data acquisition, recording absorbance as a function of time until the reaction is complete (i.e., absorbance reading is stable).

  • Data Analysis:

    • For a first-order reaction, the concentration of the ester at time t is related to the initial concentration by: ln[A]t = -k't + ln[A]₀.

    • Since absorbance is proportional to concentration (Beer-Lambert Law), a plot of ln(Abs_t - Abs_∞) versus time (t) will yield a straight line.[9] Abs_t is the absorbance at time t, and Abs_∞ is the final absorbance at the end of the reaction.

    • The slope of this line is equal to -k', the negative of the pseudo-first-order rate constant.

Protocol 2: In-Situ NMR Spectroscopy

NMR provides detailed structural information and allows for the simultaneous monitoring of multiple species without the need for calibration curves.[10][11]

  • Experiment Setup:

    • Prepare a sample by dissolving a known concentration of the ester in a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

    • Acquire a reference ¹H NMR spectrum of the starting material to identify characteristic peaks that can be monitored (e.g., protons on the benzoate ring or methoxy group).

    • Place the NMR tube in the spectrometer and allow the temperature to equilibrate.

  • Kinetic Run:

    • Initiate the reaction by adding a small volume of a concentrated solution of NaOD in D₂O to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at set time intervals. Modern spectrometers have automated programs for kinetic studies.[3]

    • Continue data collection for several half-lives until significant product formation is observed.

  • Data Analysis:

    • Process the spectra and integrate a well-resolved peak of the starting ester and a peak of one of the products.

    • The concentration of the ester at any time t is proportional to its peak integral (I_ester)t.

    • Plot ln(I_ester)t versus time (t). The slope of the resulting straight line will be -k'.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for kinetic analysis as it physically separates all components, providing unambiguous quantification of reactants and products.[12][13] It is particularly useful for complex reaction mixtures.

  • Method Development:

    • Develop an isocratic or gradient reverse-phase HPLC method capable of baseline-separating the starting ester, 3-amino-5-chloro-2-methoxyphenol, and benzoic acid. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid if needed) is a good starting point.

    • Establish the retention times for each component and create a calibration curve for the starting ester by injecting known concentrations.

  • Kinetic Run:

    • Initiate the reaction in a thermostated vessel by mixing the ester and NaOH solutions.

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of acid (e.g., HCl) to neutralize the NaOH catalyst.

    • Analyze each quenched sample by HPLC.

  • Data Analysis:

    • Use the peak area of the ester from the HPLC chromatograms and the calibration curve to determine the concentration of the ester at each time point.

    • Plot ln[Ester]t versus time (t). The slope of the line will be -k'.

Part 4: Data Presentation and Interpretation

The data obtained from the experiments should be tabulated for clarity and comparison.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound at 25°C

Analytical Method[NaOH] (M)Pseudo-First-Order Rate Constant (k') (s⁻¹)Second-Order Rate Constant (k = k'/[NaOH]) (M⁻¹s⁻¹)R² of Linear Fit
UV-Vis Spectrophotometry0.11.5 x 10⁻³1.5 x 10⁻²0.998
NMR Spectroscopy0.11.4 x 10⁻³1.4 x 10⁻²0.995
HPLC0.11.6 x 10⁻³1.6 x 10⁻²0.999

The consistency of the rate constants determined by different methods provides confidence in the results. Further studies can be conducted by varying the temperature to determine the activation energy (Ea) using the Arrhenius equation, or by varying the pH to understand its effect on the reaction rate.

Part 5: Troubleshooting

  • Poor Solubility: If the ester is not soluble in the reaction medium, consider adding a co-solvent like methanol. However, be aware that this can affect the reaction rate.

  • Reaction Too Fast/Slow: If the reaction is too fast to monitor, decrease the temperature or the concentration of NaOH. If it is too slow, increase the temperature or catalyst concentration.

  • Overlapping Peaks (UV-Vis/NMR): For UV-Vis, deconvolution software may be necessary if spectra overlap significantly. For NMR, a higher field instrument may provide better resolution. If overlap is severe, HPLC is the preferred method.

  • Inconsistent Results: Ensure precise temperature control, accurate solution preparation, and consistent mixing. Standardize the NaOH solution before each set of experiments.

Conclusion

This application note provides a detailed guide to establishing a robust . By employing techniques such as UV-Vis spectrophotometry, NMR spectroscopy, and HPLC, researchers can obtain reliable kinetic data.[14] This information is invaluable for understanding the compound's stability, optimizing reaction conditions in synthetic processes, and supporting drug development programs. The principles and protocols described herein are broadly applicable to the kinetic analysis of many other chemical reactions.

References

  • Chemical Instrumentation Facility - Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270-280.
  • Pugsley, A., & Wang, R. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 36(10).
  • Fritz, J. (n.d.). Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. Retrieved from [Link]

  • Ali, A., et al. (2018). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • Pathmanayagam, G., & Wills, R. (2012). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory.
  • Scribd. (n.d.). AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained Advanced A Level GCE revision notes. Retrieved from [Link]

  • JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]

  • Saggiomo, V., et al. (2019). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 57(11), 889-896.
  • Technology Networks. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of ester hydrolysis in concentrated acid. Accounts of Chemical Research. Retrieved from [Link]

  • Nanalysis. (2020). Reaction Monitoring Using Benchtop 19F NMR Spectroscopy. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Retrieved from [Link]

  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of aromatic amines and phenols by kinetic methods based on Landolt effect. Retrieved from [Link]

  • MDPI. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ACS Publications. (n.d.). Kinetics and Mechanisms of the Reactions of 3-Methoxyphenyl, 3-Chlorophenyl, and 4-Cyanophenyl 4-Nitrophenyl Thionocarbonates with Alicyclic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Retrieved from [Link]

  • Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • YouTube. (2022). The Principle of HPLC and Its application in Pharmaceutical Analysis. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Springer. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Iranian Journal of Pharmaceutical Research. (n.d.). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for the synthesis and optimization of 3-Amino-5-chloro-2-methoxyphenyl benzoate. The synthesis of this molecule, while not extensively documented in mainstream literature, can be approached through a logical, multi-step pathway. This document is structured to address common challenges encountered during this proposed synthesis, offering troubleshooting advice and frequently asked questions to guide researchers toward a successful and high-yield outcome. The methodologies and advice provided are grounded in established principles of organic chemistry to ensure scientific integrity and reproducibility.

Proposed Synthetic Pathway Overview

The most direct and controllable route to synthesize this compound involves a three-step process starting from 4-chloro-2-methoxyphenol. This pathway is designed to manage regioselectivity and functional group compatibility.

  • Step 1: Regioselective Nitration of 4-chloro-2-methoxyphenol to form 4-chloro-2-methoxy-6-nitrophenol.

  • Step 2: Esterification (Benzoylation) of the phenol to yield 4-chloro-2-methoxy-6-nitrophenyl benzoate.

  • Step 3: Reduction of the nitro group to an amine to afford the final product, this compound.

Synthetic_Pathway A 4-Chloro-2-methoxyphenol B 4-Chloro-2-methoxy-6-nitrophenol A->B Step 1: Nitration (HNO₃, H₂SO₄) C 4-Chloro-2-methoxy-6-nitrophenyl benzoate B->C Step 2: Benzoylation (Benzoyl Chloride, Pyridine) D This compound C->D Step 3: Reduction (SnCl₂, HCl)

Caption: Proposed three-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during each step of the synthesis in a question-and-answer format.

Step 1: Nitration of 4-Chloro-2-methoxyphenol

Q1: My nitration reaction resulted in a low yield of the desired 6-nitro isomer and multiple other products. What went wrong?

A1: This is a common issue related to regioselectivity and reaction conditions. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing. While the position para to the hydroxyl is blocked by the chloro group, three other positions on the ring are activated.

  • Causality: Overly harsh nitrating conditions (e.g., high temperature, concentrated acids) can lead to a lack of selectivity and the formation of dinitro products or oxidation byproducts. The choice of nitrating agent is also critical.

  • Solution:

    • Temperature Control: Maintain a low temperature (0-5 °C) throughout the addition of the nitrating agent to minimize side reactions.

    • Milder Nitrating Agent: Instead of a concentrated HNO₃/H₂SO₄ mixture, consider using dilute nitric acid in acetic acid. This can provide better control over the reaction's regioselectivity.

    • Slow Addition: Add the nitrating agent dropwise to the solution of the phenol with vigorous stirring to ensure even distribution and prevent localized overheating.

Q2: The reaction mixture turned dark brown or black, and I isolated very little of the desired product. Why did this happen?

A2: A dark coloration is indicative of oxidation and decomposition of the phenolic starting material. Phenols are highly susceptible to oxidation, especially under strong acidic and oxidizing conditions.

  • Causality: The combination of a strong oxidizing agent (HNO₃) and a susceptible substrate (phenol) at elevated temperatures can lead to runaway reactions and degradation.

  • Solution:

    • Strict Temperature Adherence: As mentioned, maintaining a low temperature is the most critical factor in preventing oxidative degradation.

    • Protecting Group Strategy: While more complex, an alternative is to protect the hydroxyl group as an acetate ester before nitration. The acetyl group can be easily removed via hydrolysis in a subsequent step.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent further degradation of the product.

Step 2: Benzoylation (Esterification)

Q1: The esterification reaction is very slow or does not go to completion, even after several hours. How can I improve the conversion rate?

A1: Low conversion in an esterification reaction, particularly a Schotten-Baumann type reaction, often points to issues with reagents, catalysts, or the removal of byproducts.

  • Causality:

    • Poor Nucleophilicity: The phenolic hydroxyl group in 4-chloro-2-methoxy-6-nitrophenol is sterically hindered and its nucleophilicity is reduced by the electron-withdrawing nitro group.

    • Reagent Quality: Benzoyl chloride can hydrolyze if exposed to moisture. The base (e.g., pyridine, triethylamine) may be wet or of insufficient quantity.

    • Byproduct Inhibition: The reaction produces HCl, which must be neutralized by a base. If the base is not efficient, the resulting acidic conditions can inhibit the reaction.

  • Solution:

    • Use a More Effective Catalyst: Consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) along with pyridine or triethylamine. DMAP is a highly effective acylation catalyst that can significantly accelerate the reaction.

    • Ensure Anhydrous Conditions: Use freshly distilled or anhydrous solvents and reagents. Dry the glassware thoroughly before use.

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride and at least 2-3 equivalents of the base to ensure complete reaction and neutralization of the HCl byproduct.

Q2: During aqueous workup, I am losing a significant amount of my product. What could be the cause?

A2: Product loss during workup is often due to the hydrolysis of the newly formed ester bond, especially if the pH is not controlled.

  • Causality: The benzoate ester can be susceptible to base-catalyzed hydrolysis. If a strong aqueous base (like NaOH) is used to wash the organic layer and remove excess benzoyl chloride, it can also cleave the ester, reverting it to the starting phenol.

  • Solution:

    • Mild Workup Conditions: Wash the reaction mixture with a milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize excess acid and quench unreacted benzoyl chloride. Avoid using strong bases like NaOH or KOH.

    • Temperature Control: Perform the aqueous washes at a low temperature (e.g., with ice-cold solutions) to reduce the rate of hydrolysis.

    • Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous base for an extended period. Perform the washes quickly and efficiently.

Troubleshooting_Benzoylation Start Low Yield in Benzoylation? Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Yes Workup_Loss Product Loss During Workup? Start->Workup_Loss No Sol_Catalyst Add DMAP as a catalyst. Incomplete_Rxn->Sol_Catalyst Yes Sol_Anhydrous Ensure anhydrous conditions. Incomplete_Rxn->Sol_Anhydrous Yes Sol_Workup Use mild base (NaHCO₃) for workup. Workup_Loss->Sol_Workup Yes Sol_Temp Keep workup temperature low. Workup_Loss->Sol_Temp Yes

Caption: Decision tree for troubleshooting low benzoylation yield.

Step 3: Reduction of the Nitro Group

Q1: The reduction of the nitro group is incomplete, and I have a mixture of the nitro compound and the desired amine. How can I achieve full conversion?

A1: Incomplete reduction is a common problem, often related to the choice of reducing agent, reaction time, or pH.

  • Causality: The activity of the reducing agent can be insufficient, or it may be consumed by side reactions. The acidic conditions required for many reductions (like SnCl₂/HCl) may not be optimal throughout the reaction.

  • Solution:

    • Increase Reagent Equivalents: Use a larger excess of the reducing agent. For tin(II) chloride (SnCl₂), using 3 to 5 equivalents is common to ensure the reaction goes to completion.

    • Elevate Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can significantly increase the reaction rate. Monitor the progress carefully by TLC.

    • Alternative Reducing Agents: If SnCl₂ proves ineffective, consider catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol or ethyl acetate. This is often a cleaner and more efficient method, although it requires specialized equipment.

Q2: My final product is a dark oil or solid that discolors quickly upon exposure to air. How can I purify and store it properly?

A2: Aromatic amines are notoriously prone to air oxidation, which results in the formation of highly colored impurities.

  • Causality: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation by atmospheric oxygen, a process that is often catalyzed by light or trace metal impurities.

  • Solution:

    • Purification under Inert Atmosphere: Perform the final purification steps (e.g., chromatography, crystallization) under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Use of Antioxidants: During workup, washing the organic layer with a dilute solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can help remove some colored oxidative impurities.

    • Proper Storage: Store the purified final product in a sealed, amber-colored vial under an inert atmosphere and at a low temperature (e.g., in a refrigerator or freezer). This will significantly slow down the degradation process.

Experimental Protocols & Data

Table 1: Summary of Proposed Reaction Conditions
StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1 NitrationHNO₃ (70%), H₂SO₄ (conc.)Acetic Acid0 - 51 - 2
2 BenzoylationBenzoyl Chloride, Pyridine, DMAPDichloromethane0 - 252 - 4
3 ReductionSnCl₂·2H₂O, HCl (conc.)Ethanol50 - 703 - 6
Protocol 1: Synthesis of 4-chloro-2-methoxy-6-nitrophenol (Step 1)
  • Dissolve 1.0 eq of 4-chloro-2-methoxyphenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a pre-mixed solution of nitric acid (1.1 eq) and a catalytic amount of sulfuric acid dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture slowly into a beaker of ice water.

  • Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What are the most critical analytical techniques to use for this synthesis? A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final compound with high accuracy.

Q: Are there any major safety hazards I should be aware of? A: Yes, several reagents require careful handling:

  • Nitric and Sulfuric Acids: Highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Benzoyl Chloride: A lachrymator and corrosive. Handle exclusively in a fume hood.

  • Chlorinated Solvents (e.g., Dichloromethane): Handle in a well-ventilated fume hood.

  • Hydrogenation (if used): Hydrogen gas is highly flammable and requires specialized equipment and procedures.

Q: Could I perform the reduction step before the benzoylation step? A: This is not recommended. If you reduce the nitro group first to create 3-amino-5-chloro-2-methoxyphenol, you introduce a new nucleophilic site (the amino group). During the subsequent benzoylation step with benzoyl chloride, you would likely get a mixture of N-benzoylation, O-benzoylation, and N,O-dibenzoylation, leading to a complex product mixture that is difficult to separate. The proposed route protects the amine as a nitro group, ensuring that only O-benzoylation occurs.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. [Link]

  • Klayman, D. L., & Gunther, W. H. H. (Eds.). (2013). Organic Selenium Compounds: Their Chemistry and Biology. John Wiley & Sons. (Note: While this book is on selenium, it discusses standard organic reactions like nitro reduction in broader contexts). [Link]

Technical Support Center: Purification of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Amino-5-chloro-2-methoxyphenyl benzoate (ACMPB). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving high purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and extensive field experience.

The unique structure of ACMPB, possessing a basic amino group, an ester linkage susceptible to hydrolysis, and moderate polarity, presents a distinct set of purification challenges. This guide will equip you with the knowledge to diagnose and solve these issues effectively.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound. Each problem is followed by a diagnosis of probable causes and a step-by-step solution.

Issue 1: Poor Recovery and Significant Tailing during Silica Gel Column Chromatography

Symptoms:

  • The compound streaks down the column, leading to broad fractions and poor separation.

  • A significant portion of the product appears to be irreversibly adsorbed onto the silica gel.

  • The total recovered mass of the compound is substantially lower than the amount loaded.

Probable Causes: The primary cause of these issues is the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction leads to strong, sometimes irreversible, binding, which causes peak tailing and loss of material.

Solutions:

A. Mobile Phase Modification:

  • Rationale: By adding a small amount of a basic modifier to your mobile phase, you can neutralize the acidic silanol groups, preventing them from interacting with your basic amine compound.

  • Protocol:

    • Start with a standard mobile phase system for moderately polar compounds, such as Ethyl Acetate/Hexane.

    • To this solvent system, add 0.5-2% triethylamine (TEA) or ammonium hydroxide.[2]

    • Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample.

    • Run the chromatography as usual. The TEA will compete with your compound for binding to the acidic sites on the silica, allowing for much sharper elution.

B. Use of Alternative Stationary Phases:

  • Rationale: To avoid the issue of acidic silica altogether, you can use a stationary phase that is either neutral or basic in nature.

  • Options:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.[3]

    • Neutral Alumina: Alumina is a good alternative to silica gel and can be obtained in neutral, acidic, or basic forms. For this compound, neutral or basic alumina would be appropriate.

Issue 2: Presence of an Impurity with a Similar Polarity to the Product

Symptoms:

  • Despite optimizing the mobile phase, a persistent impurity co-elutes with the main product peak in column chromatography.

  • NMR analysis of the "pure" fractions shows an extra set of aromatic peaks or other unidentifiable signals.

Probable Causes: This is often due to the presence of a structurally similar byproduct from the synthesis. Based on a probable synthetic route involving the reduction of a nitro-precursor (3-nitro-5-chloro-2-methoxyphenyl benzoate), the most likely impurity is the unreacted nitro-compound. The nitro- and amino-substituted compounds can have very similar polarities, making chromatographic separation challenging.

Solutions:

A. Recrystallization:

  • Rationale: Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures.[4] Often, even compounds with similar polarities will have sufficiently different solubilities to allow for effective separation.

  • Protocol - Solvent Screening:

    • Test the solubility of your impure solid in a variety of solvents at room temperature and at boiling. Good single solvents will show poor solubility at room temperature and high solubility when hot.[4]

    • Common solvents to screen include: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, and mixtures such as Ethanol/Water or Ethyl Acetate/Hexane.

  • Step-by-Step Recrystallization Protocol (Example with Ethanol/Water):

    • Dissolve the impure compound in the minimum amount of hot ethanol.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water.

    • Dry the crystals under vacuum.

Issue 3: Product Degradation During Purification

Symptoms:

  • TLC analysis of the crude material shows a clean spot, but after purification (e.g., column chromatography or workup), new, more polar spots appear.

  • NMR analysis shows the presence of benzoic acid or 3-amino-5-chloro-2-methoxyphenol.

Probable Causes: The benzoate ester is susceptible to hydrolysis under either acidic or basic conditions.[1][2][5][6] Exposure to acidic silica gel for prolonged periods, or workup procedures involving strong acids or bases, can cleave the ester bond.

Solutions:

  • Maintain Neutral pH:

    • During aqueous workups, ensure the pH is kept as close to neutral (pH 7) as possible. If an acid or base wash is necessary, perform it quickly and at low temperatures.

  • Minimize Contact Time with Silica:

    • Use flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

    • If using silica, neutralize it with a TEA-containing mobile phase as described in Issue 1.

  • Avoid High Temperatures:

    • When concentrating fractions, use a rotary evaporator with a water bath temperature below 40-50 °C. Prolonged heating, especially in the presence of residual acidic or basic impurities, can promote hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely source of impurities in my sample of this compound?

A1: The most common impurities originate from the synthetic route. A highly probable synthesis involves the nitration of 5-chloro-2-methoxyphenyl benzoate followed by the reduction of the nitro group.[1] Therefore, you should be aware of the following potential impurities:

  • Unreacted Starting Material: 5-chloro-2-methoxyphenyl benzoate.

  • Nitro-Intermediate: 3-nitro-5-chloro-2-methoxyphenyl benzoate.

  • Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamino compounds.[7]

  • Hydrolysis Products: Benzoic acid and 3-amino-5-chloro-2-methoxyphenol.

Q2: I don't have access to amine-functionalized silica. How can I best run a standard silica gel column?

A2: Your best option is to deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier. A mixture of ethyl acetate/hexane with 1% triethylamine is an excellent starting point.[2] Ensure the column is thoroughly pre-equilibrated with this mobile phase before loading your sample. This will significantly reduce peak tailing and improve your recovery.

Q3: My compound is a solid. Is recrystallization always a better option than chromatography?

A3: Not necessarily, but it is often a more efficient and scalable method for final purification if a suitable solvent system can be found.[4] Recrystallization can be very effective at removing small amounts of impurities, especially those with different solubility profiles. Chromatography is generally better for separating mixtures with multiple components or when components have very similar solubilities but different polarities. For this specific compound, a combination of both techniques—an initial rapid chromatographic separation to remove gross impurities followed by a final recrystallization to achieve high purity—is often the best strategy.

Q4: How should I store the purified this compound?

A4: Aromatic amines can be sensitive to light and air, leading to oxidation and discoloration over time. The ester functionality is generally stable when dry and at neutral pH. Therefore, the purified solid should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark place.

Part 3: Protocols and Data

Table 1: Troubleshooting Summary
Problem Probable Cause Recommended Solution
Peak Tailing/Low Recovery on Silica GelAcid-base interaction between the amino group and silica.Use a mobile phase with 1-2% triethylamine or switch to an amine-functionalized silica column.
Co-eluting ImpurityPresence of structurally similar byproduct (e.g., nitro-precursor).Attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
New Polar Spots After PurificationHydrolysis of the benzoate ester.Maintain neutral pH during workup, use neutralized silica, and avoid excessive heat.
Oily Product That Won't CrystallizePresence of residual solvents or impurities inhibiting crystallization.Purify by column chromatography first, then attempt recrystallization. Ensure all solvents are removed under high vacuum.
Detailed Protocol: Flash Column Chromatography with Mobile Phase Modifier

This protocol provides a robust method for the purification of gram-scale quantities of crude this compound.

1. Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

2. Procedure:

  • TLC Analysis: Determine an appropriate mobile phase composition by TLC. A good starting point is 30% EtOAc in Hexane. The target compound should have an Rf value of approximately 0.2-0.3.

  • Prepare Mobile Phase: Prepare a sufficient volume of the chosen mobile phase (e.g., 30% EtOAc/Hexane) and add 1% TEA by volume. Mix thoroughly.

  • Pack the Column: Dry or slurry pack a flash chromatography column with silica gel using the prepared mobile phase.

  • Equilibrate: Run at least 3-5 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and the silica is neutralized.

  • Sample Loading: Dissolve your crude compound in a minimum amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column with the prepared mobile phase, applying positive pressure. Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate them using a rotary evaporator (water bath < 40°C).

  • Final Drying: Place the recovered solid under high vacuum to remove any residual solvents.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying ACMPB.

Purification_Workflow Purification Workflow for ACMPB cluster_chrom Chromatography Path cluster_recryst Recrystallization Path start Crude ACMPB tlc TLC Analysis (e.g., 30% EtOAc/Hexane) start->tlc decision Are spots well-separated? tlc->decision col_prep Prepare Column: Silica + Mobile Phase + 1% Triethylamine decision->col_prep No / Smearing recryst Recrystallize from suitable solvent (e.g., EtOH/Water) decision->recryst Yes / Minor Impurities flash_col Perform Flash Chromatography col_prep->flash_col collect_fractions Collect & Analyze Fractions flash_col->collect_fractions combine Combine Pure Fractions & Evaporate collect_fractions->combine combine->recryst Needs further purification final_product Pure ACMPB combine->final_product filter_dry Filter and Dry Crystals filter_dry->final_product

Caption: Decision workflow for the purification of ACMPB.

References

  • Benchchem. An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid.
  • Chemguide. Hydrolysing Esters. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Columbia University. Column Chromatography. Available from: [Link]

  • LibreTexts Chemistry. Ester Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. Available from: [Link]

  • PubMed Central (PMC). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of California, Los Angeles (UCLA) Chemistry. Recrystallization - Single Solvent. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-chloro-2-methoxyphenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and identify common byproducts encountered during this multi-step synthesis. Drawing from established principles of organic chemistry and extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to the Synthesis and Potential Byproducts

The synthesis of this compound is a nuanced process that, for the purpose of this guide, is approached via a logical and common synthetic route: the nitration of a substituted phenol, followed by reduction of the nitro group to an amine, and concluding with the benzoylation of the resulting aminophenol. Each of these steps presents a unique set of challenges and potential side reactions that can lead to the formation of various byproducts. Understanding the genesis of these impurities is the first step toward mitigating their formation and ensuring the purity of the final product.

dot

Caption: Plausible synthetic route and major byproduct formation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproducts can be categorized by the synthetic step in which they are formed:

  • Nitration Step: Positional isomers of the desired 5-Chloro-2-methoxy-3-nitrophenol can be formed. The directing effects of the chloro and methoxy groups on the aromatic ring can lead to nitration at other positions.

  • Reduction Step: Incomplete reduction of the nitro group can result in the formation of nitroso or hydroxylamine intermediates.[1][2] These are often highly reactive and can lead to further downstream impurities.

  • Benzoylation Step: This step is often the most critical for byproduct formation. The key challenge is the chemoselectivity between the amino (-NH2) and hydroxyl (-OH) groups.

    • N-Benzoylation: The formation of the amide byproduct, 3-benzamido-5-chloro-2-methoxyphenol, is a very common side reaction.[3][4]

    • Di-Benzoylation: Reaction at both the amino and hydroxyl groups can lead to a di-substituted byproduct.

    • Benzoic Acid: Hydrolysis of the benzoyl chloride reagent, especially if water is present in the reaction mixture, will form benzoic acid.[5][6]

Q2: How can I differentiate between the desired O-benzoylated product and the N-benzoylated byproduct?

A2: Differentiating between the O-benzoylated (ester) and N-benzoylated (amide) products can be effectively achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shift of the protons adjacent to the acylated group will be different. Protons on a carbon attached to an ester oxygen are typically found at a different chemical shift than protons on a carbon attached to an amide nitrogen. Additionally, the N-H proton of the amide will appear as a distinct peak, which can be confirmed by a D₂O exchange experiment.[7][8][9][10][11]

  • IR Spectroscopy: The carbonyl (C=O) stretching frequency is a key diagnostic tool. Esters typically show a C=O stretch in the range of 1735-1750 cm⁻¹, while amides exhibit a C=O stretch at a lower frequency, typically between 1630-1695 cm⁻¹.

  • LC-MS: Liquid chromatography-mass spectrometry can separate the two isomers, which will have identical mass-to-charge ratios but different retention times.[12][13][14][15][16]

Q3: What reaction conditions favor the desired O-benzoylation over N-benzoylation?

A3: Achieving selective O-benzoylation in the presence of an amino group is a classic challenge in organic synthesis. The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions. Generally, the amino group is more nucleophilic than the hydroxyl group. To favor O-benzoylation, one might consider:

  • pH Control: In a basic medium (Schotten-Baumann reaction), the hydroxyl group is deprotonated to the more nucleophilic phenoxide ion, which can enhance its reactivity towards benzoyl chloride.[17][18]

  • Protecting Groups: A more controlled, albeit longer, route would involve protecting the amino group (e.g., as a carbamate), performing the O-benzoylation, and then deprotecting the amino group.

  • Catalysis: Certain catalysts may selectively promote O-acylation.

Q4: My final product is contaminated with benzoic acid. How can I remove it?

A4: Benzoic acid is a common impurity resulting from the hydrolysis of benzoyl chloride.[5][6] It can often be removed during the work-up procedure. A wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will convert the acidic benzoic acid into its water-soluble sodium benzoate salt, which will partition into the aqueous layer.[5][6] It is crucial to perform multiple washes to ensure complete removal. If the product is also base-sensitive, careful control of the pH is necessary.

Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Action(s)
Low Yield of Final Product 1. Incomplete reaction in one or more steps.2. Significant formation of byproducts (e.g., N-acylation, di-acylation).3. Loss of product during work-up or purification.1. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure completion.2. Optimize reaction conditions (temperature, stoichiometry, catalyst) to minimize side reactions.3. Review and optimize extraction and purification protocols. Consider alternative purification methods like preparative HPLC if column chromatography is insufficient.
Multiple Spots on TLC After Benzoylation 1. Presence of starting material (3-Amino-5-chloro-2-methoxyphenol).2. Formation of N-benzoyl and/or di-benzoyl byproducts.3. Presence of benzoic acid.1. Use co-spotting with starting material to confirm its presence.2. Isolate each spot (e.g., via preparative TLC or column chromatography) and characterize by NMR or MS to identify the byproducts.3. A basic wash during work-up should remove benzoic acid.
Unexpected Peaks in NMR/LC-MS of Final Product 1. Formation of positional isomers during the nitration step.2. Presence of incompletely reduced intermediates.3. Contamination from solvents or reagents.1. 2D NMR techniques (COSY, HMBC) can help elucidate the structure of unknown isomers.[7]2. Review the reduction step conditions; ensure sufficient reducing agent and reaction time.3. Run blank samples of solvents and reagents to rule out contamination.
Difficulty in Purifying the Final Product 1. Similar polarity of the desired product and byproducts (especially the N-benzoyl isomer).2. Product instability on silica gel.1. Explore different solvent systems for column chromatography. A gradient elution might be necessary.2. Consider alternative stationary phases, such as alumina.3. Recrystallization from a suitable solvent system can be a highly effective purification method.

dot

Troubleshooting_Flowchart start Problem Encountered low_yield Low Yield start->low_yield multiple_spots Multiple TLC Spots start->multiple_spots unexpected_peaks Unexpected NMR/MS Peaks start->unexpected_peaks purification_difficulty Purification Difficulty start->purification_difficulty check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion identify_spots Identify Spots (Co-spotting, Isolation & Characterization) multiple_spots->identify_spots run_2d_nmr Run 2D NMR for Isomer ID unexpected_peaks->run_2d_nmr check_reduction Review Reduction Step unexpected_peaks->check_reduction run_blanks Run Solvent/Reagent Blanks unexpected_peaks->run_blanks optimize_chromatography Optimize Chromatography (Solvents, Stationary Phase) purification_difficulty->optimize_chromatography optimize_conditions Optimize Conditions (Temp, Stoichiometry) check_completion->optimize_conditions review_workup Review Work-up/Purification optimize_conditions->review_workup remove_benzoic_acid Wash with aq. NaHCO₃ identify_spots->remove_benzoic_acid If Benzoic Acid is present try_recrystallization Attempt Recrystallization optimize_chromatography->try_recrystallization

Caption: A logical troubleshooting workflow for common synthesis issues.

Experimental Protocols

Protocol 1: General Method for Byproduct Identification using LC-MS

This protocol outlines a general approach for identifying byproducts in a crude reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16]

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis:

    • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer).

    • Column: A C18 reversed-phase column is typically a good starting point for this type of small molecule analysis.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is commonly used.

    • Method:

      • Inject the prepared sample.

      • Run a gradient elution method to separate the components of the mixture.

      • The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 100-500) in positive ion mode.

    • Data Analysis:

      • Examine the total ion chromatogram (TIC) to identify all separated peaks.

      • For each peak, extract the mass spectrum. The molecular ion peak (M+H)⁺ will provide the molecular weight of the component.

      • Compare the observed molecular weights to the expected molecular weights of the starting materials, desired product, and potential byproducts (as discussed in the FAQ section).

Protocol 2: Differentiating O- vs. N-Benzoylation using ¹H NMR Spectroscopy

This protocol provides a method for distinguishing between the desired O-benzoyl product and the N-benzoyl byproduct using ¹H NMR.[7][8][9][10][11]

  • Sample Preparation:

    • Purify the major product and the main byproduct from the reaction mixture using column chromatography or preparative TLC.

    • Dissolve a sufficient amount of each isolated compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in separate NMR tubes.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

  • Spectral Analysis:

    • Desired O-Benzoyl Product:

      • Look for the characteristic signals of the aromatic protons.

      • The key diagnostic signal is the absence of a broad singlet corresponding to an N-H proton and the presence of the amino group (-NH₂) protons, which will likely appear as a broad singlet.

    • N-Benzoyl Byproduct (Amide):

      • Identify a broad singlet in the downfield region (typically > 8 ppm) corresponding to the amide N-H proton.

      • The phenolic -OH proton will also be present as a broad singlet.

    • Confirmation with D₂O Exchange:

      • To confirm the identity of the N-H and O-H protons, add a drop of deuterium oxide (D₂O) to each NMR tube, shake well, and re-acquire the ¹H NMR spectrum.

      • The peaks corresponding to the N-H and O-H protons will disappear or significantly decrease in intensity due to proton-deuterium exchange.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 18, 29-35.
  • LookChem. (n.d.). Purification of Benzoyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism pathways for the nitroarene reduction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 1-15.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Analytical Chemistry Techniques. Retrieved from [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. Retrieved from [Link]

  • PubMed. (2018, November 2). Construction of Substituted 2-Aminophenols via Formal [3 + 3] Cycloaddition of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylate with in Situ Generated Enamines. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
  • ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Retrieved from [Link]

  • Reddit. (2016, December 24). Getting Rid of Benzoic Acid post benzoylation. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US2027902A - Production of n-substituted aminophenols.
  • ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]

  • Google Patents. (n.d.). US3102141A - Process for the preparation of substituted aminophenols.
  • RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

  • Scribd. (n.d.). Benzoylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Retrieved from [Link]

  • Research and Reviews. (n.d.). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Unacademy. (n.d.). Benzoylation. Retrieved from [Link]

  • YouTube. (2023, May 16). Methods for identifying Reaction Mechanism- Lecture 2 (BNU, BCU) - Product Analysis & Identification. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]

  • SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-nitrophenol. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 3-Amino-5-chloro-2-methoxyphenyl benzoate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-chloro-2-methoxyphenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the stability of this compound in solution. Our focus is on providing practical, scientifically-grounded advice to ensure the integrity of your experiments.

Introduction: Understanding the Stability Challenges

This compound is a molecule possessing two primary functional groups that are susceptible to degradation in solution: an aromatic amine and a benzoate ester. Understanding the potential degradation pathways of these groups is the first step in developing a robust and stable formulation.

The primary modes of degradation for this compound are:

  • Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acids or bases. This results in the formation of 3-amino-5-chloro-2-methoxyphenol and benzoic acid.

  • Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions. This can lead to the formation of colored degradation products, including nitroso and nitro derivatives, as well as more complex polymeric materials.[1][2][3]

This guide will provide a structured approach to identifying and mitigating these stability issues through a series of frequently asked questions and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in solution.

Question 1: My solution of this compound is changing color over time. What is causing this?

Answer: A change in color, often to a yellow, brown, or even purple hue, is a strong indicator of the oxidation of the aromatic amine moiety.[1][2][3] Aromatic amines are well-known to be sensitive to oxidation, which can be triggered by several factors in a typical laboratory setting.

Causality and Mitigation Strategies:

  • Oxygen: The most common culprit is dissolved molecular oxygen in your solvent.

    • Solution: De-gas your solvents before use. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method for more sensitive applications.

  • Light: Exposure to light, particularly UV light, can catalyze the oxidation of aromatic amines.

    • Solution: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Metal Ions: Trace metal ion contamination (e.g., iron, copper) can act as catalysts for oxidation.

    • Solution: Use high-purity solvents and reagents. If metal ion contamination is suspected, consider the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM).

Question 2: I am observing a decrease in the concentration of my compound over time, even when protected from light and oxygen. What is the likely cause?

Answer: A decrease in concentration under these conditions strongly suggests that hydrolysis of the benzoate ester is occurring.[4][5][6] Hydrolysis can happen even in neutral water, but the rate is significantly influenced by the pH of the solution.

Causality and Mitigation Strategies:

  • pH: Both acidic and basic conditions can catalyze ester hydrolysis. The stability of benzoate esters is generally maximal in the pH range of 3-5.

    • Solution: Control the pH of your solution using a suitable buffer system. For this compound, a citrate or acetate buffer in the pH 4-5 range is a good starting point. Avoid phosphate buffers if you have concerns about potential catalysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

    • Solution: Store your stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or -20 °C). Only bring them to room temperature for the duration of the experiment.

Question 3: How can I determine the optimal pH and buffer for my experiments?

Answer: A systematic approach is necessary to identify the ideal buffer system and pH for maximal stability. This involves conducting a pH-rate profile study.

Experimental Approach:

  • Prepare a series of buffers: Prepare buffers covering a pH range from 2 to 8 (e.g., phosphate, acetate, citrate).

  • Incubate the compound: Prepare solutions of this compound in each buffer at a known concentration.

  • Monitor degradation: At various time points, analyze the concentration of the parent compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Determine the rate of degradation: Plot the concentration of the compound versus time for each pH and determine the degradation rate constant.

  • Identify the optimal pH: The pH at which the degradation rate is lowest is the optimal pH for your formulation.

Question 4: What type of analytical method should I use to monitor the stability of my compound?

Answer: A stability-indicating analytical method is crucial. This is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products.[7][8][9] HPLC with UV detection is the most common and reliable method for this purpose.

Key characteristics of a stability-indicating HPLC method:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and any other components in the sample matrix.

  • Accuracy and Precision: The method must provide accurate and reproducible results.

  • Linearity and Range: The method should be linear over the range of concentrations being tested.

To develop such a method, you will need to perform forced degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and for developing a stability-indicating analytical method.[7][8][10] These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 1-4 hours), as base-catalyzed hydrolysis is often rapid.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

    • Also, prepare a solution of the compound and incubate it at an elevated temperature.

  • Photodegradation:

    • Expose a solution of the compound to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period.

    • A control sample should be kept in the dark at the same temperature.

Analysis:

  • Analyze all stressed samples, along with an unstressed control, by HPLC.

  • The goal is to achieve 10-30% degradation of the parent compound. Adjust the stress conditions (time, temperature, reagent concentration) as necessary to achieve this target.

  • The resulting chromatograms will reveal the retention times of the degradation products, which is essential for developing a stability-indicating method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing a reverse-phase HPLC method.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector. A good starting point is the λmax of the parent compound.

  • Injection Volume: 10 µL

Optimization:

  • Inject a mixture of the stressed samples to ensure that all degradation products are resolved from the parent peak.

  • Adjust the gradient profile, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH of the aqueous phase to achieve optimal separation.

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.

Data Presentation

Table 1: Example Data from a pH-Rate Profile Study

pHBuffer SystemDegradation Rate Constant (k) (hr⁻¹)Half-life (t½) (hr)
2.0Glycine-HCl0.05812
4.0Acetate0.00799
5.0Acetate0.00977
7.0Phosphate0.02924
8.0Phosphate0.0878

This is example data and will vary depending on experimental conditions.

Visualization of Degradation and Workflow

Diagram 1: Potential Degradation Pathways

parent This compound hydrolysis_products 3-Amino-5-chloro-2-methoxyphenol + Benzoic Acid parent->hydrolysis_products Hydrolysis (H₂O, H⁺/OH⁻) oxidation_products Oxidized Species (e.g., Nitroso, Nitro, Polymers) parent->oxidation_products Oxidation (O₂, Light, Metal Ions)

Caption: Primary degradation pathways for the target compound.

Diagram 2: Workflow for Stability Assessment

start Start: Stability Issue Observed forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev ph_rate Conduct pH-Rate Profile Study method_dev->ph_rate optimize Optimize Formulation (pH, Buffer, Excipients) ph_rate->optimize final_stability Confirm Stability of Optimized Formulation optimize->final_stability end End: Stable Solution Achieved final_stability->end

Caption: A systematic approach to improving solution stability.

References

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Available at: [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Available at: [Link]

  • Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. Available at: [Link]

  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry. Available at: [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Science Madness. Available at: [Link]

  • Nitro compound synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Science Publishing. Available at: [Link]

  • Hydrolysis of ethyl benzoate. SSERC. Available at: [Link]

  • The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society. Available at: [Link]

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Technical Support Center: Crystallization of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-Amino-5-chloro-2-methoxyphenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline material. Drawing from extensive field experience and fundamental principles of crystallization, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when a solution is supersaturated to a great extent or when the cooling process is too rapid, especially with impure compounds.[1] The resulting oil is a supersaturated solution of the compound in the solvent, which can be difficult to crystallize.

Causality: The high concentration of the solute, combined with a rapid temperature drop, drives the system into a metastable zone where the liquid-liquid phase separation is kinetically favored over the more ordered process of solid crystal nucleation. The presence of impurities can also depress the melting point of the solid, making it more prone to oiling out.[2]

Resolution Protocol:

  • Re-dissolution: Gently warm the mixture to re-dissolve the oil in the solvent. If the oil does not readily dissolve, add a small amount of additional solvent.

  • Slower Cooling: Allow the solution to cool much more slowly. This can be achieved by leaving the flask at room temperature, insulated with glass wool or a cloth, to slow the rate of heat loss. Very slow cooling is crucial for allowing the molecules to orient themselves into a crystal lattice.[3]

  • Solvent Adjustment: If slow cooling is ineffective, consider altering the solvent system. Using a solvent pair, where the compound is highly soluble in one solvent and less soluble in the other, can provide better control over the crystallization process.[4]

  • Seeding: Introduce a "seed crystal" of the pure compound to the cooled, supersaturated solution.[5] This provides a template for crystal growth and can bypass the kinetic barrier for nucleation.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create micro-abrasions that serve as nucleation sites.[3][5]

Q2: The crystallization yield is very low. How can I improve it?

A2: A low yield is a common issue in crystallization and can stem from several factors, including the use of excess solvent, incomplete crystallization, or premature filtration.[5][6]

Causality: The solubility of a compound is a key factor. If too much solvent is used, a significant amount of the product will remain in the mother liquor even after cooling. Conversely, if the solution is not cooled to a low enough temperature, the equilibrium solubility will be higher, leading to a lower yield of solid crystals.

Resolution Protocol:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. This ensures that the solution becomes supersaturated upon cooling, maximizing the crystal yield.[5]

  • Optimize Cooling: Cool the solution to a temperature where the compound's solubility is minimal. An ice bath is commonly used for this purpose, but care must be taken to avoid overly rapid cooling which can trap impurities.[4]

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Evaporation: If an excess of a volatile solvent was used, you can carefully evaporate some of the solvent to increase the concentration of the solute and induce further crystallization.[1]

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for the presence of a significant amount of dissolved product. A simple way is to take a small sample and evaporate the solvent to see if a solid residue remains.[6]

Q3: The resulting crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?

A3: The size and habit (shape) of crystals are influenced by the rate of nucleation and growth. Rapid nucleation leads to a large number of small crystals, while slow, controlled growth favors the formation of larger, more perfect crystals.[7][8]

Causality: High levels of supersaturation and rapid cooling promote fast nucleation, resulting in a large number of small crystals. The presence of certain impurities can also affect crystal habit by selectively adsorbing to specific crystal faces, inhibiting growth in those directions.[9][10]

Resolution Protocol:

  • Reduce Supersaturation: Decrease the rate at which supersaturation is achieved. This can be done by slowing down the cooling rate or by using a slightly larger volume of solvent.[6]

  • Controlled Cooling: Implement a programmed cooling profile, where the temperature is decreased slowly and steadily over a longer period.

  • Solvent System: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor the desired crystal morphology. For instance, in the case of p-aminobenzoic acid, a related compound, the use of water or ethyl acetate with slow cooling can yield prismatic crystals instead of needles.[7][8]

  • Minimize Impurities: Ensure the starting material is as pure as possible, as impurities can act as nucleation sites or inhibit crystal growth.[2][11]

Frequently Asked Questions (FAQs)

What are the ideal solvent characteristics for crystallizing this compound?

The ideal solvent should exhibit a steep solubility curve with respect to temperature, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given the structure of this compound, which has both polar (amino, ester) and non-polar (aromatic rings) features, suitable solvents could include alcohols (ethanol, isopropanol), esters (ethyl acetate), or ketones (acetone). Phenyl benzoate, a structurally similar parent compound, is soluble in ethanol and ether but insoluble in water.[12][13] It is crucial to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific compound.

How do impurities affect the crystallization process?

Impurities can have several detrimental effects on crystallization.[11] They can:

  • Inhibit Nucleation: By adsorbing to the surface of growing crystal nuclei, impurities can prevent them from reaching the critical size needed for stable crystal growth.[9][10]

  • Alter Crystal Habit: Impurities may selectively adsorb to certain crystal faces, slowing or stopping growth in that direction and leading to changes in the crystal's shape.[14]

  • Be Incorporated into the Crystal Lattice: This reduces the purity of the final product.[10]

  • Promote "Oiling Out": Impurities can lower the melting point of the compound, making it more likely to separate as a liquid oil instead of a solid.

What is polymorphism and why is it important in drug development?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[15][16] Different polymorphs of the same compound can have different physical properties, such as:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug.[15][17]

  • Stability: One polymorph may be more stable than another under certain conditions of temperature and humidity.[16]

  • Melting Point

  • Mechanical Properties: Such as hardness and compressibility, which are important for tableting.

Controlling polymorphism is critical in the pharmaceutical industry to ensure consistent product quality and therapeutic efficacy.[17][18] For aminobenzoic acid derivatives, different polymorphs have been observed and can be selectively crystallized by controlling factors like solvent and supersaturation.[7][8][19][20]

Process Visualization

The following diagram illustrates a general troubleshooting workflow for crystallization experiments.

Caption: A decision-making flowchart for troubleshooting common crystallization outcomes.

Summary of Solvent Properties for Phenyl Benzoates

SolventPolarityBoiling Point (°C)Suitability Notes
EthanolPolar Protic78Often a good choice for compounds with polar functional groups. Phenyl benzoate is soluble.[12][21]
Ethyl AcetatePolar Aprotic77Good for moderately polar compounds.
AcetonePolar Aprotic56A strong solvent, may require a co-solvent to reduce solubility.
TolueneNon-polar111Suitable for less polar compounds, often used in solvent pairs with hexane.[4]
WaterVery Polar100The target compound is likely insoluble due to the large organic structure, making it a potential anti-solvent.[12]

References

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. (2007).
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006).
  • Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. (2025). Journal of Molecular Pharmaceutics & Organic Process Research.
  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing).
  • How Do Impurities Affect Crystal Structures?. (2025). Chemistry For Everyone - YouTube.
  • Control of polymorphism in continuous crystalliz
  • Detect and control polymorphism: pro tips for pharmaceutical scientists. (2024). Malvern Panalytical.
  • Polymorphism and crystallization of p-aminobenzoic acid. (n.d.). University of Limerick.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm (RSC Publishing).
  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystalliz
  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024). RSC Publishing.
  • Effect of Impurities on the Growth Kinetics of Crystals. (2025).
  • Polymorphism and Crystallization of p-Aminobenzoic Acid. (2025).
  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.).
  • Crystallization control possibilities of para-aminobenzoic acid using crystalliz
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystalliz
  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. (2014). Reddit.
  • Recrystalliz
  • Phenyl benzo
  • CAS 93-99-2: Phenyl benzo
  • How would you separate a solution of phenyl benzoate, phenol, and benzoic acid?. (2023). Quora.
  • A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzo
  • PHENYL BENZOATE FOR SYNTHESIS. (n.d.). CDH Fine Chemical.

Sources

Technical Support Center: Synthesis of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-chloro-2-methoxyphenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our aim is to provide practical, field-proven insights to help you optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound involves the benzoylation of 3-Amino-5-chloro-2-methoxyphenol. This reaction is a classic example of acylation, where a benzoyl group is introduced. The primary challenge in this synthesis is achieving selective O-benzoylation (ester formation) in the presence of a nucleophilic amino group, which can also be benzoylated (amide formation).

This guide will address the key side reactions, provide troubleshooting strategies, and offer detailed protocols to enhance the yield and purity of your desired product.

Core Challenges and Side Reactions

The primary challenge in the synthesis of this compound is controlling the chemoselectivity of the benzoylation reaction. The starting material, 3-Amino-5-chloro-2-methoxyphenol, has two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2).

The main side reactions are:

  • N-Benzoylation: The amino group is generally more nucleophilic than the hydroxyl group, leading to the formation of the undesired N-benzoyl derivative (an amide).[1][2]

  • Di-benzoylation: Both the amino and hydroxyl groups can react with benzoyl chloride, resulting in a di-benzoylated product.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water present in the reaction mixture, leading to the formation of benzoic acid.

The following diagram illustrates the potential reaction pathways:

G cluster_0 Reactants cluster_1 Products 3-Amino-5-chloro-2-methoxyphenol 3-Amino-5-chloro-2-methoxyphenol This compound This compound 3-Amino-5-chloro-2-methoxyphenol->this compound O-Benzoylation (Desired Reaction) N-(3-hydroxy-5-chloro-2-methoxyphenyl)benzamide N-(3-hydroxy-5-chloro-2-methoxyphenyl)benzamide 3-Amino-5-chloro-2-methoxyphenol->N-(3-hydroxy-5-chloro-2-methoxyphenyl)benzamide N-Benzoylation (Side Reaction) N,O-dibenzoyl-3-amino-5-chloro-2-methoxyphenol N,O-dibenzoyl-3-amino-5-chloro-2-methoxyphenol 3-Amino-5-chloro-2-methoxyphenol->N,O-dibenzoyl-3-amino-5-chloro-2-methoxyphenol Di-benzoylation (Side Reaction) Benzoyl Chloride Benzoyl Chloride Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid Hydrolysis (Side Reaction)

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you might encounter.

Q1: My reaction is producing a significant amount of the N-benzoylated side product. How can I improve the selectivity for O-benzoylation?

A1: This is the most common issue. The higher nucleophilicity of the amino group favors N-benzoylation. Here are several strategies to enhance O-benzoylation selectivity:

  • pH Control (Schotten-Baumann Conditions): The Schotten-Baumann reaction, which uses an aqueous base, is a standard method for benzoylation.[3][4] By carefully controlling the pH, you can selectively deprotonate the phenolic hydroxyl group, making it a better nucleophile, while keeping the amino group protonated and thus less reactive.

    • Expert Insight: The pKa of a phenolic proton is typically around 10, while the pKa of an anilinium ion is around 4-5.[1] By maintaining a pH in the range of 8-10, you can achieve a higher concentration of the phenoxide ion without significantly increasing the concentration of the free amino group.

  • Use of a Bulky Base: A sterically hindered non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can selectively deprotonate the less sterically hindered hydroxyl group over the amino group.

  • Protecting Group Strategy: The most robust method for ensuring selective O-benzoylation is to temporarily protect the amino group.

    • Protocol for Amine Protection with Benzaldehyde:

      • Dissolve 3-Amino-5-chloro-2-methoxyphenol in methanol.

      • Add an equimolar amount of benzaldehyde.

      • Stir the mixture at room temperature for 1-2 hours to form the imine (Schiff base).

      • Remove the solvent under reduced pressure. The crude imine can often be used directly in the next step.

      • Proceed with the benzoylation of the hydroxyl group.

      • After the O-benzoylation is complete, the imine can be hydrolyzed back to the amine using a mild acidic solution (e.g., dilute HCl).[5][6]

Q2: I am observing the formation of a di-benzoylated product. What is causing this and how can I prevent it?

A2: Di-benzoylation occurs when both the amino and hydroxyl groups are benzoylated. This is typically due to:

  • Excess Benzoyl Chloride: Using a large excess of the benzoylating agent will drive the reaction towards di-substitution.

  • Prolonged Reaction Time or High Temperature: More forcing conditions can lead to the less reactive group also undergoing acylation.

Troubleshooting Steps:

ParameterRecommendationRationale
Stoichiometry Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of benzoyl chloride.Minimizes the availability of the acylating agent for the second reaction.
Reaction Temperature Maintain a low temperature, typically 0-5 °C, during the addition of benzoyl chloride.Favors the kinetically controlled product and reduces the rate of the second acylation.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.Prevents the reaction from proceeding to the di-substituted product.

Q3: My reaction yield is low, and I have a significant amount of unreacted starting material. How can I improve the conversion?

A3: Low conversion can be due to several factors:

  • Insufficient Base: If you are using Schotten-Baumann conditions, an inadequate amount of base will result in incomplete deprotonation of the phenol and neutralization of the HCl byproduct.

  • Hydrolysis of Benzoyl Chloride: Moisture in the reaction can consume your benzoylating agent.

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions (if not using Schotten-Baumann): If you are using an organic solvent with a non-aqueous base, ensure all glassware is oven-dried and use anhydrous solvents.

  • Optimize Base Stoichiometry: In a Schotten-Baumann reaction, use at least two equivalents of base: one to deprotonate the phenol and one to neutralize the HCl formed.

  • Solvent Choice: Select a solvent in which the starting material and the base are soluble. For Schotten-Baumann, a two-phase system (e.g., dichloromethane/water or diethyl ether/water) is often effective.[3]

Q4: How can I confirm the structure of my product and differentiate it from the N-benzoylated and di-benzoylated side products?

A4: Spectroscopic methods are essential for structure elucidation:

  • ¹H NMR Spectroscopy:

    • O-Benzoylated (Desired Product): You will observe the characteristic aromatic protons of the benzoyl group, and the chemical shift of the protons on the aminophenol ring will be affected by the ester group. The -NH2 protons will still be present.

    • N-Benzoylated: You will see a characteristic amide N-H proton, which is typically a broad singlet and may be downfield. The phenolic -OH proton will also be present.

    • Di-Benzoylated: The signals for both the -NH2 and -OH protons will be absent.

  • IR Spectroscopy:

    • O-Benzoylated: Look for a characteristic ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and N-H stretches for the primary amine around 3300-3500 cm⁻¹.

    • N-Benzoylated: An amide carbonyl stretch will appear around 1650-1680 cm⁻¹ and an O-H stretch for the phenol will be present as a broad band.

  • Mass Spectrometry (MS): This will allow you to determine the molecular weight of your products and confirm the identity of the desired product and any side products.

Recommended Experimental Protocol (Schotten-Baumann Conditions)

This protocol is a starting point and may require optimization for your specific setup.

  • Dissolve the Starting Material: In a round-bottom flask, dissolve 1 equivalent of 3-Amino-5-chloro-2-methoxyphenol in a suitable organic solvent (e.g., dichloromethane).

  • Add Aqueous Base: Add 2.2 equivalents of an aqueous solution of sodium hydroxide (e.g., 2M).

  • Cool the Mixture: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Add Benzoyl Chloride: Slowly add 1.1 equivalents of benzoyl chloride dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer with dilute HCl to remove any unreacted amine and excess base.

    • Wash with a saturated solution of sodium bicarbonate to remove any benzoic acid.

    • Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

The following workflow diagram summarizes the troubleshooting process:

G Start Start Low Yield or Impure Product Low Yield or Impure Product Start->Low Yield or Impure Product Analyze Product Mixture (TLC, LC-MS, NMR) Analyze Product Mixture (TLC, LC-MS, NMR) Low Yield or Impure Product->Analyze Product Mixture (TLC, LC-MS, NMR) Predominant N-Benzoylation Predominant N-Benzoylation Analyze Product Mixture (TLC, LC-MS, NMR)->Predominant N-Benzoylation Di-benzoylation Observed Di-benzoylation Observed Analyze Product Mixture (TLC, LC-MS, NMR)->Di-benzoylation Observed Low Conversion Low Conversion Analyze Product Mixture (TLC, LC-MS, NMR)->Low Conversion Optimize pH (8-10) Optimize pH (8-10) Predominant N-Benzoylation->Optimize pH (8-10) Use Protecting Group Use Protecting Group Predominant N-Benzoylation->Use Protecting Group Reduce Benzoyl Chloride Stoichiometry Reduce Benzoyl Chloride Stoichiometry Di-benzoylation Observed->Reduce Benzoyl Chloride Stoichiometry Lower Reaction Temperature Lower Reaction Temperature Di-benzoylation Observed->Lower Reaction Temperature Check Base Stoichiometry Check Base Stoichiometry Low Conversion->Check Base Stoichiometry Ensure Anhydrous Conditions (if applicable) Ensure Anhydrous Conditions (if applicable) Low Conversion->Ensure Anhydrous Conditions (if applicable) End End Optimize pH (8-10)->End Use Protecting Group->End Reduce Benzoyl Chloride Stoichiometry->End Lower Reaction Temperature->End Check Base Stoichiometry->End Ensure Anhydrous Conditions (if applicable)->End

Caption: A workflow for troubleshooting the synthesis of this compound.

References

  • U.S.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. [Link]

  • Magadum, D. B., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 16917-16926. [Link]

  • Nguyen, T. N. M., et al. (2023). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journals Online, E8(13), 84-91. [Link]

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]

  • Singh, T., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry. [Link]

  • During the formation of paracetamol why do you get N-acylation instead of O. Quora. [Link]

  • Chinese Patent CN105237422A, "Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid," Google P
  • Protective Groups. Organic Chemistry Portal. [Link]

  • Benzoylation. Scribd. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Difference Between O Acylation and N Acylation. [Link]

  • Protection of Aniline Derivatives. YouTube. [Link]

  • How can I synthesize 2-amino-5-methoxyphenol?. ResearchGate. [Link]

  • Acetylation of p Aminophenol by Preyssler's anion [NaP5W30O110]14-. ResearchGate. [Link]

  • A simple method for the quantitative determination of N-acetyl-p-aminophenol (APAP) in urine. Semantic Scholar. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Acylation of phenols. University of Calgary. [Link]

  • Benzoylation. Unacademy. [Link]

Sources

refining the reaction conditions for 3-Amino-5-chloro-2-methoxyphenyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-chloro-2-methoxyphenyl benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to undertake this synthesis. We will explore the nuances of the reaction, address common challenges, and provide robust, field-tested protocols to refine your experimental conditions for optimal outcomes.

Section 1: Reaction Overview & Mechanistic Considerations

The synthesis of this compound involves the acylation of 3-Amino-5-chloro-2-methoxyphenol with a benzoylating agent, typically benzoyl chloride. This reaction, while seemingly straightforward, presents a significant chemoselectivity challenge. The starting material possesses two nucleophilic sites: the aromatic amino group (-NH₂) and the phenolic hydroxyl group (-OH). The reaction conditions must be finely tuned to favor O-acylation (ester formation) over the kinetically favored N-acylation (amide formation).

The reaction is best conducted under Schotten-Baumann conditions, which utilize a biphasic system with an aqueous base.[1][2][3] This approach is critical for neutralizing the HCl byproduct and modulating the nucleophilicity of the starting material.

Caption: Reaction scheme showing desired O-acylation and competing N-acylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The core challenge is achieving chemoselectivity. The amino group is generally more nucleophilic than the hydroxyl group, meaning that under neutral or mildly basic conditions, the formation of the amide byproduct, N-(5-chloro-2-hydroxy-3-methoxyphenyl)benzamide, is often the major pathway.[4][5] The key to a successful synthesis is to enhance the nucleophilicity of the phenolic oxygen to outcompete the amine nitrogen.

Q2: Why is the amino group typically more nucleophilic than the phenolic hydroxyl group?

This can be explained by two main factors:

  • Basicity: For atoms within the same period, the stronger base is generally the better nucleophile. Nitrogen is less electronegative than oxygen, making the amino group a stronger base and a more potent nucleophile compared to the hydroxyl group.[4]

  • Electronegativity: Oxygen's higher electronegativity holds its lone pair electrons more tightly, making them less available for donation in a nucleophilic attack compared to the lone pair on the less electronegative nitrogen atom.[5]

Q3: How can the reaction be directed to favor O-acylation (ester formation)?

The strategy hinges on manipulating the pH of the reaction medium. By using a sufficiently strong base, such as aqueous sodium hydroxide, the phenolic proton (pKa ≈ 10) is abstracted to form a phenoxide anion. This phenoxide is significantly more nucleophilic than the neutral amino group, thus dramatically shifting the reaction pathway towards the desired O-acylation.

Nucleophilicity cluster_low_ph Low to Neutral pH (e.g., pH 7-8) cluster_high_ph High pH (e.g., pH > 11) Low_NH2 Amino Group (-NH₂) Stronger Nucleophile Outcome_Low Outcome: N-Acylation (Amide) is Favored Low_NH2->Outcome_Low Low_OH Hydroxyl Group (-OH) Weaker Nucleophile Low_OH->Outcome_Low High_O Phenoxide Anion (-O⁻) Potent Nucleophile Outcome_High Outcome: O-Acylation (Ester) is Favored High_O->Outcome_High High_NH2 Amino Group (-NH₂) Weaker Nucleophile High_NH2->Outcome_High Start 3-Amino-5-chloro-2-methoxyphenol Start->Low_NH2 pKa(ArNH₃⁺) ≈ 4-5 Start->High_O pKa(ArOH) ≈ 10

Caption: pH-dependent nucleophilicity of the aminophenol functional groups.

Section 3: Recommended Experimental Protocol

This protocol is based on the principles of the Schotten-Baumann reaction, optimized for the selective O-acylation of the aminophenol substrate.

Materials & Reagents:

  • 3-Amino-5-chloro-2-methoxyphenol

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl, 1M solution)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Amino-5-chloro-2-methoxyphenol in dichloromethane (DCM). To this, add a 10% aqueous solution of sodium hydroxide (containing 2.2 equivalents of NaOH).

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice-water bath with vigorous stirring. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases.

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 equivalents) dropwise to the rapidly stirring mixture over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C. The slow addition minimizes the hydrolysis of benzoyl chloride in the aqueous phase.[6]

  • Reaction: After the addition is complete, allow the reaction to stir vigorously at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Phase Separation): Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Section 4: Troubleshooting Guide

Problem 1: The yield of the desired ester is very low or zero, with mainly unreacted starting material recovered.

  • Potential Cause A: Insufficiently Basic Conditions. The phenolic hydroxyl group was not significantly deprotonated to the more reactive phenoxide.

    • Solution: Ensure at least 2 equivalents of a strong base like NaOH are used. Check the pH of the aqueous layer after the reaction; it should be strongly alkaline (pH > 12). The base not only creates the phenoxide but also neutralizes the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[1]

  • Potential Cause B: Hydrolysis of Benzoyl Chloride. The benzoyl chloride reacted with water/hydroxide before it could acylate the phenoxide.

    • Solution: Maintain a low temperature (0-5 °C) during the addition of benzoyl chloride. Ensure the addition is slow and dropwise directly into the vigorously stirred mixture. Using a biphasic solvent system (e.g., DCM/water) helps keep the bulk of the acyl chloride in the organic phase, minimizing contact with the aqueous phase until it reaches the interface where the reaction occurs.[3]

  • Potential Cause C: Ineffective Mixing. Poor mixing of the biphasic system leads to a low interfacial surface area, drastically reducing the reaction rate.

    • Solution: Use a high-speed overhead stirrer for larger scales or a suitably sized magnetic stir bar for smaller scales to ensure a fine emulsion is formed during the reaction. Phase-transfer catalysts can also be considered in some Schotten-Baumann reactions, though they may not be necessary here.[7]

Problem 2: The major product isolated is the N-acylated amide, not the O-acylated ester.

  • Potential Cause: Reaction Conditions Favored N-Acylation. This is the default kinetic pathway. The conditions were not basic enough to generate a sufficient concentration of the phenoxide anion.

    • Solution: Revisit "Potential Cause A" from Problem 1. The use of a weaker base like pyridine or triethylamine in a single-phase organic solvent will almost certainly lead to preferential N-acylation.[5] A strong aqueous base is critical for selectivity. The goal is to make the O-acylation reaction so fast that it completely outcompetes the N-acylation pathway.

Problem 3: Significant amounts of a di-acylated byproduct are observed.

  • Potential Cause: Excess Benzoyl Chloride. Using a large excess of the acylating agent can lead to the initial formation of the desired ester, followed by a slower acylation of the remaining amino group.

    • Solution: Use a carefully controlled stoichiometry, typically between 1.05 and 1.2 equivalents of benzoyl chloride. Monitor the reaction closely by TLC and stop the reaction once the mono-O-acylated product is maximized and before significant di-acylation begins.

Problem 4: The crude product is an inseparable mixture.

  • Potential Cause: Incomplete reaction or multiple side reactions. This can result from non-optimal conditions leading to a mix of starting material, O-acylated product, N-acylated product, and di-acylated product.

    • Solution: First, optimize the reaction conditions as described above to maximize the formation of a single product. For purification, a careful approach is needed. An acidic wash during work-up can help remove the basic starting material. The N-acylated byproduct is phenolic and may have altered solubility in a basic wash compared to the desired product. Ultimately, flash column chromatography with a slow, shallow solvent gradient is the most reliable method for separating these closely related compounds.

Troubleshooting Start Low or No Yield of Ester Q1 Was the aqueous phase pH > 12 after the reaction? Start->Q1 Q2 Was the temperature kept at 0-5°C during addition? Q1->Q2 Yes Sol1 Solution: Increase NaOH to >2 eq. Verify pH post-reaction. Q1->Sol1 No Q3 Was the biphasic mixture vigorously stirred? Q2->Q3 Yes Sol2 Solution: Improve cooling. Add benzoyl chloride slower. Q2->Sol2 No Sol3 Solution: Increase stirring speed to create a fine emulsion. Q3->Sol3 No Success Yield should improve. Q3->Success Yes Sol1->Q1 Re-run experiment Sol2->Q2 Re-run experiment Sol3->Q3 Re-run experiment

Caption: Troubleshooting flowchart for low product yield.

Section 5: Summary of Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Base Sodium Hydroxide (NaOH)Strong base required to generate the highly nucleophilic phenoxide ion.
Base Stoichiometry 2.0 - 2.5 equivalentsOne equivalent to deprotonate the phenol, another to neutralize the HCl byproduct.
Acylating Agent Benzoyl ChlorideMore reactive than benzoic acid or anhydride, necessary for acylating the less reactive phenol.[8][9]
Agent Stoichiometry 1.05 - 1.2 equivalentsSlight excess drives the reaction to completion while minimizing di-acylation.
Solvent System Biphasic (DCM / Water)Classic Schotten-Baumann condition to minimize hydrolysis of the acyl chloride.[3]
Temperature 0 - 5 °CReduces the rate of competing side reactions, especially hydrolysis of benzoyl chloride.
Stirring Vigorous / High SpeedEssential for maximizing the interfacial area in the biphasic system.

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available at: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. Available at: [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
  • Why is acylation of aniline favoured over phenol? Reddit. Available at: [Link]

  • Steric Relations in the Acylation of Aromatic Amines and Aminophenols. Journal of the American Chemical Society. Available at: [Link]

  • Schotten–Baumann reaction. Grokipedia. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. Available at: [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]

  • Schotten-Baumann Reaction. Cambridge University Press. Available at: [Link]

  • Other Reactions of Phenol. Chemistry LibreTexts. Available at: [Link]

  • some more reactions of phenol. Chemguide. Available at: [Link]

  • Esterification of phenols (video). Khan Academy. Available at: [Link]

  • A-Level H2 Chemistry: Esterification of Phenols. YouTube. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification of 3-Amino-5-chloro-2-methoxyphenyl benzoate. The methodologies described herein are grounded in established chemical principles and have been designed to ensure high purity and yield of the target compound.

I. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Q1: After my synthesis, TLC analysis of the crude product shows multiple spots. What are the likely impurities?

A1: The synthesis of this compound, likely via a Schotten-Baumann reaction between 3-amino-5-chloro-2-methoxyphenol and benzoyl chloride, can result in several impurities.[1][2] These may include:

  • Unreacted 3-amino-5-chloro-2-methoxyphenol: A polar starting material that will likely have a low Rf value on TLC.

  • Unreacted benzoyl chloride: This is highly reactive and will likely hydrolyze to benzoic acid upon aqueous workup.

  • Benzoic acid: The hydrolysis product of benzoyl chloride, an acidic impurity.

  • Di-acylated byproduct: The amino group of the product could potentially react with another molecule of benzoyl chloride, though this is generally less favorable.

Q2: I'm observing a low yield after purification. What could be the cause?

A2: Low yields can stem from several factors:

  • Incomplete reaction: Ensure your synthetic reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).

  • Hydrolysis of the ester: The benzoate ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1][3][4] This is a critical consideration during the workup and purification.

  • Loss of product during extraction: Ensure the pH of the aqueous layer is appropriate during acid-base extraction to prevent the desired product from partitioning into the wrong phase.

  • Inefficient recrystallization: Using an excessive amount of solvent or choosing a suboptimal solvent system can lead to significant product loss.[5]

Q3: My purified product still shows impurities by NMR. How can I improve the purity?

A3: If initial purification is insufficient, a combination of techniques is recommended.

  • Sequential Purification: An acid-base extraction is highly effective for removing acidic and basic impurities. This should be followed by either recrystallization or column chromatography for removal of neutral, non-polar impurities.

  • Recrystallization Solvent Screening: The choice of recrystallization solvent is crucial. A systematic screening of different solvents and solvent mixtures is advisable.[6][7]

  • Column Chromatography Optimization: If using column chromatography, ensure the correct stationary phase and eluent polarity are chosen. For some sensitive compounds, deactivating the silica gel with a base like triethylamine may be necessary to prevent degradation.

Q4: How do I choose the best TLC conditions to monitor the purification?

A4: For amino esters, a common mobile phase is a mixture of butanol, acetic acid, and water.[8] However, for this less polar aromatic ester, a good starting point for the eluent system would be a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[6] The ratio can be adjusted to achieve good separation of spots. For visualization, UV light (254 nm) is the primary method, as the aromatic rings will absorb UV.[9] Staining with a potassium permanganate solution can also be effective for visualizing oxidizable functional groups.[10]

II. Detailed Purification Protocols

This section provides step-by-step protocols for the most effective methods to purify this compound.

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing acidic impurities (e.g., benzoic acid) and basic impurities (e.g., unreacted 3-amino-5-chloro-2-methoxyphenol).

Principle: This technique exploits the different solubilities of the target compound and impurities in aqueous and organic solvents at different pH values. The basic amino group of the target compound can be protonated with acid to form a water-soluble salt, while acidic impurities can be deprotonated with a base to form water-soluble salts.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the unreacted starting amine, making it water-soluble and removing it into the aqueous layer. Repeat the wash.

  • Basic Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate solution). This will deprotonate any benzoic acid, converting it into its water-soluble sodium salt, which will be removed into the aqueous layer.[1] Repeat the wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Workflow for Acid-Base Extraction

crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl (aq) crude->sep_funnel1 org_layer1 Organic Layer: Product + Benzoic Acid sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer: Protonated Starting Amine sep_funnel1->aq_layer1 Separate sep_funnel2 Separatory Funnel: Add Sat. NaHCO3 (aq) org_layer1->sep_funnel2 org_layer2 Organic Layer: Purified Product sep_funnel2->org_layer2 Separate aq_layer2 Aqueous Layer: Sodium Benzoate sep_funnel2->aq_layer2 Separate dry Dry with Na2SO4 org_layer2->dry evap Evaporate Solvent dry->evap pure_product Pure Product evap->pure_product

Caption: Workflow of the acid-base extraction purification.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline solids.[5]

Principle: This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.

Solvent Selection Table:

Solvent/MixturePolarityRationale
Ethanol/WaterPolarGood for many substituted anilines; the water acts as an anti-solvent.
TolueneNon-polarCan be effective for aromatic compounds.
Hexane/Ethyl AcetateNon-polar/PolarA versatile mixture allowing for fine-tuning of polarity.
Cyclohexane/DichloromethaneNon-polar/PolarAnother effective mixture for adjusting solvent strength.[6]

Step-by-Step Procedure:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring and add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization Workflow

crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Step-by-step workflow for recrystallization.

Protocol 3: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Principle: This method involves a stationary phase (typically silica gel) packed into a column and a mobile phase (eluent) that flows through it. The separation occurs as different components of the mixture travel through the column at different rates based on their affinity for the stationary phase.

Step-by-Step Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system will give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

III. Purity Assessment

After purification, it is essential to assess the purity of the this compound.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value (144-145 °C) suggests high purity.[11]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.[12]

IV. References

  • Benchchem. (2025). How to prevent hydrolysis of phenyl benzoate during workup. Retrieved from Benchchem Technical Support.

  • Studylib. (n.d.). Phenyl Benzoate: Chemistry Practical Manual. Retrieved from studylib.net.

  • Bartleby. (2015). Sample Resume : Hydrolysis Of Phenyl Benzoate. Retrieved from bartleby.com.

  • ResearchGate. (2025). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from ResearchGate.

  • Benchchem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. Retrieved from Benchchem Technical Support.

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from sigmaaldrich.com.

  • Chromatography Forum. (2005). [TLC] Analysis of amino esters by TLC. Retrieved from chromforum.org.

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from r/Chempros.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from chem.rochester.edu.

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Retrieved from patents.google.com.

  • TLC Stains. (n.d.). TLC Visualization Methods. Retrieved from tlc-stains.com.

  • Journal of the Chemical Society (Resumed). (1958). The benzoylation of substituted anilines in different solvents. Royal Society of Chemistry.

  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from nih.gov.

  • Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid. Retrieved from Benchchem Technical Support.

  • Amrita Virtual Lab. (2011). Thin Layer Chromatography. Retrieved from vlab.amrita.edu.

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from chemistry.stackexchange.com.

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from eureka.patsnap.com.

  • YouTube. (2023). Benzoylation of Aniline (Amines). Retrieved from youtube.com.

  • National Institutes of Health. (n.d.). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. Retrieved from nih.gov.

  • MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from mdpi.com.

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from byjus.com.

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from en.wikipedia.org.

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from cuet.samarth.ac.in.

Sources

Technical Support Center: Addressing Poor Solubility of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 3-Amino-5-chloro-2-methoxyphenyl benzoate. This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions regarding the compound's characteristically poor aqueous solubility. Our goal is to help you achieve reliable and reproducible results in your assays by effectively managing this challenging but promising molecule.

Understanding the Challenge: A Molecule's Profile

This compound (MW: 277.71 g/mol ) presents a classic solubility challenge for researchers.[1] Its structure, containing multiple hydrophobic aromatic rings and a benzoate ester group, inherently limits its ability to dissolve in aqueous buffers common to biological assays. The presence of an aromatic amine group offers a potential handle for pH manipulation, but its basicity is significantly reduced by the electron-withdrawing nature of the aromatic ring.[2][3]

Poor solubility is a primary source of experimental artifacts, leading to underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[4][5] Precipitated compound is not available to interact with the biological target, meaning the nominal concentration in your assay is not the true concentration.[6] This guide will walk you through a systematic approach to overcome this obstacle.

Frequently Asked Questions (FAQs)
Q1: I've prepared a 10 mM stock of this compound in DMSO, but it appears hazy or has visible precipitate. What's wrong?

A: This indicates that you have exceeded the compound's solubility limit even in neat DMSO. While DMSO is a powerful solvent, it is not universal, and some complex organic molecules can remain insoluble at high concentrations.[5]

Troubleshooting Steps:

  • Gentle Warming & Sonication: Gently warm the solution to 37°C and sonicate in a water bath.[7] This can help dissolve kinetically trapped precipitates. Do not overheat, as this can degrade the compound.

  • Reduce Stock Concentration: If the precipitate does not dissolve, you will need to prepare a new stock at a lower concentration (e.g., 5 mM or 1 mM). It is crucial to work with a fully solubilized stock solution to ensure accurate dilutions.

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[5]

Q2: My DMSO stock is clear, but the compound crashes out immediately when I add it to my aqueous assay buffer. How can I prevent this precipitation?

A: This is a classic sign of a compound with poor aqueous solubility. The DMSO is miscible with water, but as it disperses, it can no longer keep the compound in solution, causing it to precipitate.[8]

Immediate Mitigation Strategies:

  • Optimize Dilution Protocol: Avoid slow, single-step dilutions. Add the DMSO stock directly and quickly into the final assay buffer while vortexing or mixing to prevent localized high concentrations that initiate precipitation.[6]

  • Lower Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Test a lower final concentration in your assay.

  • Increase Final Co-solvent Percentage (with caution): You can try increasing the final DMSO concentration in your assay. However, most cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[7] Always run a vehicle control with the corresponding DMSO concentration to check for solvent-induced toxicity or artifacts.

Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?

A: Yes, pH manipulation can be an effective strategy for compounds with ionizable groups.[9] The amino group on your compound is basic and can be protonated at acidic pH to form a more soluble cationic salt.[10][11]

Considerations:

  • pKa of the Aromatic Amine: Aromatic amines are significantly weaker bases than aliphatic amines (pKa of aniline is ~4.6).[3][12] Therefore, you will likely need to lower the pH of your buffer significantly (e.g., to pH 4-5) to achieve substantial protonation and a meaningful increase in solubility.

  • Assay Compatibility: You must confirm that your biological target (e.g., enzyme, receptor, cell line) is stable and active at the required pH. A significant deviation from physiological pH (~7.4) can denature proteins or induce cellular stress, confounding your results.

Q4: My results are highly variable. Could this be related to solubility?

A: Absolutely. Poor solubility is a primary driver of poor data reproducibility.[4] If the compound precipitates, the amount of dissolved, active compound can vary from well to well and from experiment to experiment, leading to inconsistent results. This is often misinterpreted as poor compound activity when it is actually a formulation failure.[6]

Troubleshooting Workflows & Protocols
Workflow 1: Systematic Approach to Compound Precipitation

This decision tree provides a logical flow for troubleshooting precipitation issues encountered during your experiments.

G start Compound precipitates in aqueous assay buffer? check_dmso Is final DMSO concentration < 1% (for cell assays)? start->check_dmso Yes no_precip Proceed with Assay start->no_precip No increase_dmso Option 1: Increase DMSO (Validate assay tolerance first!) check_dmso->increase_dmso Yes lower_conc Option 2: Lower final compound concentration check_dmso->lower_conc No solubility_assay Determine Kinetic Solubility (See Protocol 1) increase_dmso->solubility_assay lower_conc->solubility_assay advanced_methods Explore Advanced Methods (pH, Cyclodextrins) solubility_assay->advanced_methods If solubility is still too low for assay G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 4.5) Mol_High Compound (Neutral) R-NH₂ Sol_High Poor Aqueous Solubility Mol_High->Sol_High Mol_Low Compound (Protonated) R-NH₃⁺ Sol_Low Improved Aqueous Solubility Mol_Low->Sol_Low

Caption: Effect of pH on the ionization and solubility of an amine-containing compound.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. [13][14]They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that is water-soluble. [15][16]

  • How it Works: The hydrophobic benzoate and chlorophenyl rings of your compound can fit into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water. [13]* Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity. [16]* Application: Prepare the cyclodextrin solution in your assay buffer first, then add the DMSO stock of your compound. The final concentration of cyclodextrin will need to be optimized.

Final Checklist & Best Practices
  • Always use a fully dissolved stock solution. If you see precipitate, do not proceed.

  • Always run a vehicle control (buffer + highest concentration of DMSO/excipient) to check for assay interference.

  • Determine the kinetic solubility of your compound in your specific assay buffer early in your research. [17]- Be aware of potential "nuisance" compound behavior. Aggregates of poorly soluble compounds can non-specifically inhibit enzymes or interfere with assay readouts. [18]- Document all formulation details meticulously in your lab notebook for reproducibility.

By applying these principles and protocols, you can confidently address the solubility challenges of this compound, ensuring the integrity and accuracy of your experimental data.

References
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • RSC Education. (n.d.). Solubility and pH of amines.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PMC - NIH. (n.d.).
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2006).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Smolecule. (2023).
  • SpringerLink. (n.d.).
  • MDPI. (2024).
  • PMC - PubMed Central - NIH. (n.d.). Nuisance compounds in cellular assays.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • SNS Courseware. (n.d.).
  • ResearchGate. (2015).
  • Benchchem. (n.d.). hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
  • University of Calgary. (n.d.). Organic Chemistry II.
  • ResearchGate. (2017).
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines.
  • ResearchGate. (n.d.). Immunodetection of Poorly Soluble Substances: Limitations and Their Overcoming | Request PDF.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • Scribd. (n.d.). Properties and Solubility of Amines.
  • askIITians. (n.d.). How does pH affect solubility?
  • ResearchGate. (2020). (PDF)
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
  • PubMed - NIH. (n.d.).
  • PMC - NIH. (n.d.). Interferences in Immunoassay.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
  • Benchchem. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide.
  • PubChem. (n.d.).

Sources

Technical Support Center: Optimization of 3-Amino-5-chloro-2-methoxyphenyl benzoate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the challenges associated with the in vivo optimization of 3-Amino-5-chloro-2-methoxyphenyl benzoate. As a novel investigational compound, a systematic and mechanistically informed approach is critical to ensure reproducible data and successful preclinical outcomes. This document is structured to provide both high-level strategic guidance through Frequently Asked Questions (FAQs) and practical, problem-oriented solutions in the Troubleshooting Guide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a robust preclinical development plan for this compound.

Q1: What are the critical starting-point physicochemical properties to characterize for this compound before designing in vivo studies?

A1: A thorough physicochemical characterization is the bedrock of successful formulation and preclinical development.[1] Before committing significant resources or animal use, the following parameters must be accurately determined:

  • Aqueous Solubility: This is the most critical parameter. Determine solubility across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal (GI) tract and blood. The presence of amino and methoxy groups suggests potential pH-dependent solubility.

  • pKa (Ionization Constant): The amino group is basic and will be protonated at low pH. The pKa value will predict the ionization state of the molecule in different biological compartments, which directly impacts its solubility, permeability, and binding.

  • Log P / Log D (Lipophilicity): The partition coefficient (Log P) and distribution coefficient (Log D at a specific pH) are crucial for predicting membrane permeability and potential for non-specific binding. The chloro- and benzoate moieties suggest the compound is likely lipophilic.[2]

  • Solid-State Properties: Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[3] Identifying the crystalline form, polymorphism, and melting point is essential for stability and consistency between batches.[3]

  • Chemical Stability: Assess stability in solution at various pH values and in the solid state under accelerated conditions (e.g., elevated temperature and humidity). The ester linkage of the benzoate group may be susceptible to hydrolysis.

A comprehensive understanding of these properties allows for a "property-based design" approach to lead optimization and formulation.[3]

Q2: My compound has poor aqueous solubility. What are the primary formulation strategies to consider for oral administration in rodents?

A2: Poor aqueous solubility is a common challenge for new chemical entities (NCEs).[1] A tiered approach to formulation is recommended, starting with the simplest methods:

  • Solution-based Formulations:

    • Co-solvents: Test mixtures of water with biocompatible organic solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity (e.g., typically <10-20% for most co-solvents in the final dosing volume).

    • pH Adjustment: If the compound has an ionizable group (like the amino function), creating a salt by adjusting the pH with a pharmaceutically acceptable acid can dramatically increase solubility.

    • Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar solutions that enhance solubility.

  • Suspension-based Formulations:

    • If a stable solution cannot be achieved at the required concentration, a suspension is the next logical step. This involves dispersing the solid API in an aqueous vehicle.

    • Vehicle: Common vehicles include water with a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween® 80) to ensure uniform particle distribution.

    • Particle Size Reduction: Micronization of the API is often necessary to improve the dissolution rate and bioavailability of a suspension.

  • Complex Formulations:

    • For extremely challenging compounds, advanced formulations like nanosuspensions or self-emulsifying drug delivery systems (SMEDDS) can be considered, though these require more extensive development and characterization.[3][4]

The goal for early preclinical studies is often to maximize exposure to understand the compound's intrinsic pharmacokinetic and toxicological properties.[4][5]

Q3: What metabolic pathways should I anticipate for this compound, and how will this impact my study design?

A3: Based on its chemical structure, several metabolic pathways are plausible:

  • Ester Hydrolysis: The benzoate ester is a primary target for esterase enzymes, which are abundant in the plasma, liver, and GI tract. This would cleave the molecule into 3-Amino-5-chloro-2-methoxyphenol and benzoic acid. Benzoic acid is then rapidly metabolized, typically through conjugation with glycine to form hippuric acid, which is excreted in the urine.[6]

  • N-Acetylation: The primary aromatic amine group can undergo acetylation via N-acetyltransferase enzymes.

  • Oxidative Metabolism: The aromatic rings are substrates for Cytochrome P450 (CYP) enzymes, potentially leading to hydroxylation or O-demethylation of the methoxy group.

Implications for Study Design:

  • Pro-drug Potential: It is critical to determine if the parent compound or a metabolite is the active species. If ester hydrolysis is rapid, the compound may be acting as a pro-drug of the phenol and/or benzoic acid.

  • Analytical Method: Your bioanalytical method must be able to distinguish and quantify both the parent compound and its major predicted metabolites (especially the hydrolyzed phenol) in biological matrices.[7]

  • Species Differences: Metabolic pathways can differ significantly between species (e.g., rodent vs. human). Early in vitro metabolism studies using liver microsomes from different species are highly recommended.

Q4: Which analytical methods are most suitable for quantifying this compound and its metabolites in plasma or tissue samples?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem MS (LC-MS/MS), is the gold standard for bioanalysis due to its high sensitivity and specificity.[8]

Key Steps in Method Development:

  • Sample Preparation: This is crucial for removing proteins and other interfering substances from the biological matrix. Common techniques include:

    • Protein Precipitation (PPT) with a solvent like acetonitrile.

    • Liquid-Liquid Extraction (LLE).

    • Solid-Phase Extraction (SPE) for cleaner samples.

  • Chromatography (HPLC/UPLC): A reverse-phase C18 column is a good starting point. The mobile phase (typically a mixture of water and acetonitrile or methanol with a modifier like formic acid) must be optimized to achieve good separation between the parent drug and its key metabolites.

  • Mass Spectrometry (MS/MS): The instrument should be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the analyte) and a specific product ion (a fragment generated in the mass spectrometer) for both the analyte and a stable-isotope-labeled internal standard. This provides extremely high selectivity and quantitative accuracy.

Validation of the analytical method according to regulatory guidance is essential to ensure data reliability.[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your in vivo experiments.

Issue 1: Formulation & Administration

Q: My compound precipitates out of the co-solvent vehicle after preparation or shortly after oral gavage. What is causing this and how can I fix it?

A: This is a common issue with poorly soluble compounds and can lead to drastic under-dosing and high variability.

Root Causes & Solutions:

  • Cause 1: Supersaturation and Lack of Stability. The co-solvent system may be creating a supersaturated, thermodynamically unstable solution. Upon dilution in the aqueous environment of the stomach, the compound crashes out.

    • G start Start: Poor Solubility in Water check_pka Is compound ionizable (pKa)? start->check_pka ph_adjust Attempt pH adjustment (e.g., create HCl salt) check_pka->ph_adjust Yes cosolvent Screen Co-solvents (PEG400, PG, Solutol) check_pka->cosolvent No check_sol_ph Soluble at target conc.? ph_adjust->check_sol_ph check_sol_ph->cosolvent No success Proceed to PK Study check_sol_ph->success Yes check_sol_cosolvent Soluble & Stable? cosolvent->check_sol_cosolvent suspension Develop Suspension (0.5% MC + 0.1% Tween 80) check_sol_cosolvent->suspension No check_sol_cosolvent->success Yes check_susp_uniformity Is suspension uniform & re-suspendable? suspension->check_susp_uniformity check_susp_uniformity->success Yes failure Consider Advanced Formulation (Nanosuspension, SMEDDS) check_susp_uniformity->failure No

      Caption: Decision tree for selecting an appropriate oral formulation.

    • Solution B (Add a Precipitation Inhibitor): Include a polymer like HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) in your co-solvent formulation. These polymers can help maintain the supersaturated state in vivo, preventing rapid precipitation.

  • Cause 2: Incorrect Gavage Technique. Improper technique can cause stress, reflux, and accidental tracheal administration, all of which confound results.

    • Solution: Ensure personnel are highly trained. Use a proper-sized, flexible-tipped gavage needle. Consider brief isoflurane anesthesia, which has been shown to reduce esophageal trauma and stress compared to awake gavage in mice.[10] However, be aware of potential drug interactions with the anesthetic.[10]

Issue 2: Pharmacokinetics

Q: I'm observing unexpectedly low and/or highly variable plasma exposure (low Cmax and AUC) in my rodent PK studies. What are the likely culprits?

A: Low and variable oral bioavailability is a multifaceted problem. A systematic investigation is required.

Troubleshooting Workflow:

G start Problem: Low/Variable Oral Bioavailability (F%) solubility Is the compound solubility-limited? (Check BCS class prediction) start->solubility permeability Is the compound permeability-limited? (Check Caco-2/PAMPA data) start->permeability metabolism Is there high first-pass metabolism? (Check liver microsome data) start->metabolism formulation_issue Formulation Issue: Precipitation in GI tract solubility->formulation_issue Yes permeability_issue Poor Absorption: Low membrane permeability permeability->permeability_issue Yes metabolism_issue High Clearance: Rapid metabolism in gut wall/liver metabolism->metabolism_issue Yes solution_formulation Solution: Re-formulate (e.g., suspension, add precipitation inhibitor) formulation_issue->solution_formulation solution_permeability Solution: Medicinal chemistry effort to reduce polarity/increase lipophilicity permeability_issue->solution_permeability solution_metabolism Solution: Medicinal chemistry effort to block metabolic soft spots metabolism_issue->solution_metabolism

Caption: Workflow for troubleshooting low oral bioavailability.

Detailed Investigation Steps:

  • Rule out Formulation Failure: Was the dose administered correctly? Was the formulation stable and homogenous? If using a suspension, ensure it was vortexed thoroughly between dosing each animal.

  • Assess Solubility vs. Permeability Limitation:

    • A compound can be poorly absorbed because it doesn't dissolve (solubility-limited) or because it cannot cross the gut wall (permeability-limited).

    • Action: Perform an in vitro permeability assay (e.g., Caco-2 or PAMPA). If permeability is high but oral bioavailability is low, the issue is likely solubility or first-pass metabolism.

  • Investigate First-Pass Metabolism:

    • The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.

    • Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. If the compound is rapidly depleted, high first-pass metabolism is a likely cause. This is particularly relevant given the ester linkage.

  • Consider an IV Dosing Arm: To calculate absolute bioavailability (F%), you must compare the AUC from oral dosing to the AUC from intravenous (IV) dosing. An IV study will also reveal the compound's clearance and volume of distribution, helping to distinguish absorption problems from rapid elimination.

Issue 3: In Vivo Tolerability

Q: Animals are showing signs of distress (weight loss, ruffled fur) after repeated dosing, even with a well-prepared formulation. How do I differentiate between formulation toxicity and compound toxicity?

A: This is a critical step in preclinical safety assessment.

De-risking Strategy:

StepActionRationale
1 Dose a Vehicle-Only Control Group Administer the exact formulation (e.g., 10% PEG 400 + 0.5% MC in water) without the API to a satellite group of animals on the same schedule.
2 Monitor Clinical Signs Compare the body weight, food/water intake, and clinical signs of the vehicle-only group to the compound-treated group and a naive (undosed) control group.
3 Analyze Outcomes Scenario A: If the vehicle-only group shows distress, the formulation itself is causing the adverse effects. You must find a more tolerable vehicle.[5] Scenario B: If only the compound-treated group shows distress, the observed toxicity is likely due to the pharmacological or off-target effects of your compound.

Common Causes of Vehicle Toxicity:

  • High concentrations of organic co-solvents (e.g., DMSO, ethanol) can cause GI irritation or other systemic effects.

  • Certain surfactants, like Cremophor® EL, can cause hypersensitivity reactions in some species.

  • Improper osmolality or pH of the formulation can lead to GI upset.

Part 3: Key Experimental Protocols

Protocol 1: Tiered Formulation Development for Oral PK Studies

Objective: To develop a suitable vehicle for delivering this compound at a target concentration of 10 mg/mL for a rodent PK study.

Materials:

  • This compound (API)

  • PEG 400, Propylene Glycol (PG), Tween® 80

  • Methylcellulose (MC)

  • Purified Water, 1N HCl

  • Glass vials, magnetic stirrer, vortex mixer, sonicator

Methodology:

Tier 1: Aqueous Solution (pH Modification)

  • Weigh 10 mg of API into a glass vial.

  • Add 900 µL of purified water.

  • Slowly add 1N HCl dropwise while stirring. Monitor for dissolution.

  • If a clear solution is formed, check the pH. Neutralize carefully if necessary, observing for any precipitation. Check for stability over 2-4 hours.

  • Outcome: If a stable solution is achieved near a tolerable pH, proceed. If not, move to Tier 2.

Tier 2: Co-Solvent/Surfactant Solution

  • Prepare several potential vehicles:

    • Vehicle A: 20% PEG 400 in water

    • Vehicle B: 10% Solutol® HS 15 in water

    • Vehicle C: 10% PEG 400 / 10% PG in water

  • Weigh 10 mg of API into three separate vials.

  • Add 1 mL of each test vehicle to the respective vials.

  • Vortex, sonicate, and stir for 30 minutes. Visually inspect for complete dissolution.

  • Outcome: If a clear, stable solution is formed, this vehicle is a candidate. Verify stability for at least 24 hours. If not, move to Tier 3.

Tier 3: Aqueous Suspension

  • Prepare a 0.5% (w/v) methylcellulose vehicle containing 0.1% (w/v) Tween® 80 in purified water. (Note: Methylcellulose often needs to be hydrated overnight).

  • Weigh 10 mg of API into a vial.

  • Add a small amount of the vehicle to form a paste (this "wets" the powder).

  • Gradually add the remaining vehicle to a final volume of 1 mL while vortexing.

  • Homogenize further using a sonicator if necessary.

  • Outcome: The final product should be a milky, homogenous suspension that does not rapidly settle. It must be easily re-suspended with gentle shaking. This is often a reliable formulation for early studies.[5]

Protocol 2: Rodent Pharmacokinetic (PK) Study Design

Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of this compound in mice following a single oral dose.

Animals: Male C57BL/6 mice, 8-10 weeks old (n=3-4 per time point).

Dose & Formulation:

  • Dose: 10 mg/kg

  • Formulation: Use the lead formulation developed in Protocol 1 (e.g., 0.5% MC, 0.1% Tween® 80 suspension).

  • Dose Volume: 10 mL/kg.

Procedure:

  • Fast animals overnight (approx. 12 hours) with free access to water. Fasting reduces variability in gastric emptying and food effects.

  • Record the body weight of each animal on the morning of the study to calculate the precise dosing volume.

  • Administer the 10 mg/kg dose via oral gavage. Record the exact time of dosing for each animal.

  • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., via tail vein or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Immediately place blood samples on ice.

  • Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

  • Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

  • Analyze plasma samples for the concentration of the parent compound and key metabolites using a validated LC-MS/MS method.

  • Use pharmacokinetic software (e.g., WinNonlin) to calculate PK parameters using non-compartmental analysis.

References

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
  • WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Crystal Pharmatech. (n.d.). Optimal Preclinical Formulation Development.
  • Al-Achi, A., & Gupta, M. R. (2010).
  • Ness, E. R., et al. (2015). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized.
  • BenchChem. (2025). Technical Support Center: Small Molecule Inhibitor Experiments.
  • Zosky, G. R., et al. (2014). Confounding Effects of Gavage in Mice: Impaired Respiratory Structure and Function.
  • Smolecule. (2023, August 16). 3-Amino-5-chloro-2-hydroxyphenyl benzoate | 1221791-82-7.
  • Brown, A. P., Dinger, N., & Levine, B. S. (2000). Oral Gavage in Rats: Animal Welfare Evaluation.
  • Damsch, S., et al. (2011). Gavage-Related Reflux in Rats: Identification, Pathogenesis, and Toxicological Implications (Review).
  • Damsch, S., et al. (2011). Gavage-related reflux in rats: identification, pathogenesis, and toxicological implications (review).
  • Brusilow, S. W., et al. (2004). Pharmacokinetics of Sodium Phenylacetate and Sodium Benzoate Following Intravenous Administration as Both a Bolus and Continuous Infusion to Healthy Adult Volunteers. Journal of Inherited Metabolic Disease.
  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Current Protocols in Chemical Biology.
  • Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology.
  • Ng, C., et al. (2001). Hepatic uptake and metabolism of benzoate: a multiple indicator dilution, perfused rat liver study. American Journal of Physiology-Gastrointestinal and Liver Physiology.
  • Kamal, A., et al. (2012). Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Sigma-Aldrich. (n.d.). This compound | 1228182-63-5.
  • Chem-Impex. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
  • Maji, D., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell Reports.
  • SyneuRx. (n.d.). Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
  • Zhang, Y., et al. (2021).
  • Song, Y., et al. (2018). Recent trends in analytical methods for the determination of amino acids in biological samples. Journal of Pharmaceutical and Biomedical Analysis.
  • Li, D., et al. (2021).
  • Lin, C.-H., et al. (2022). Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study. Clinical Therapeutics.
  • Ghelardini, C., et al. (1998). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry.
  • Madej, K., & Marczyk, A. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis.
  • Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Methoxychlor.
  • Sigma-Aldrich. (n.d.). 5-Amino-3-chloro-2-methoxy-benzoic acid | 1427083-26-8.
  • Santa Cruz Biotechnology. (n.d.). N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide.
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).
  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.).
  • PubChem. (n.d.). 3-Methoxyphenyl benzoate.
  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate.
  • Park, H., et al. (2019). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Bulletin of the Korean Chemical Society.
  • Chen, J., et al. (2015).
  • Park, H., et al. (2019). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate and Structurally Related Local Anesthetics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the nuanced interplay of a molecule's structure and its functional efficacy is a central theme. This guide provides a detailed comparative analysis of the putative local anesthetic, 3-Amino-5-chloro-2-methoxyphenyl benzoate, with two well-established local anesthetics: Benzocaine and Lidocaine. Due to the limited direct experimental data on this compound, this comparison will extrapolate its potential efficacy based on established structure-activity relationships (SAR) within the aminobenzoate class of local anesthetics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential impact of specific chemical modifications on the efficacy of local anesthetic compounds.

Introduction to the Compounds

Local anesthetics are a class of drugs that reversibly block the transmission of nerve impulses, producing a temporary loss of sensation in a localized area of the body. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which are essential for the generation and propagation of action potentials.

  • This compound : This is a substituted aminobenzoate derivative. Its core structure is similar to that of benzocaine, but with the addition of a chloro and a methoxy group on the phenyl ring. These substitutions are expected to significantly influence its physicochemical properties and, consequently, its anesthetic efficacy.

  • Benzocaine : A simple ester-type local anesthetic, benzocaine is the ethyl ester of para-aminobenzoic acid. It is primarily used for topical anesthesia due to its low water solubility. Benzocaine is a neutral molecule at physiological pH and is known to exhibit little use-dependent block of sodium channels.

  • Lidocaine : An amide-type local anesthetic, lidocaine is one of the most widely used local anesthetics. It is more versatile than benzocaine, being effective via injection for infiltration, nerve block, and epidural anesthesia. Lidocaine is a charged molecule at physiological pH and exhibits significant use-dependent block of sodium channels.

The comparison of this compound with benzocaine and lidocaine will provide valuable insights into how aromatic ring substitutions can modulate the potency and duration of action of local anesthetics.

Comparative Efficacy Data

The following table summarizes key efficacy parameters for benzocaine and lidocaine, and provides extrapolated, hypothetical values for this compound based on SAR principles.

CompoundChemical ClassIn Vitro Potency (IC50 for Na+ Channel Block)In Vivo Duration of Action (Rodent Model)Key Structural Features
This compound Ester (putative)Hypothesized to be lower than BenzocaineHypothesized to be longer than BenzocaineChloro and methoxy substitutions on the phenyl ring.
Benzocaine Ester~910 µMShortUnsubstituted p-aminobenzoic acid ethyl ester.
Lidocaine Amide~204 µM (tonic block); ~28 µM (use-dependent block)1.5 - 2 hours (mice)Xylidide derivative with a tertiary amine.

Note: The values for this compound are hypothetical and require experimental validation. The hypothesized increase in potency and duration of action is based on the known effects of halogen and methoxy substitutions on the lipophilicity and electronic properties of aromatic rings in local anesthetics.

Structure-Activity Relationship and Mechanistic Insights

The efficacy of local anesthetics is intrinsically linked to their chemical structure, which dictates their physicochemical properties such as lipophilicity, pKa, and protein binding.

The Role of Aromatic Substituents

The addition of chloro and methoxy groups to the aminobenzoate scaffold of this compound is expected to have the following effects:

  • Increased Lipophilicity : Both chloro and methoxy groups increase the lipophilicity of the molecule compared to the unsubstituted benzocaine. Increased lipid solubility generally correlates with higher anesthetic potency, as it facilitates the drug's partitioning into the nerve membrane to reach its binding site on the sodium channel.

  • Electronic Effects : The chloro group is an electron-withdrawing group, while the methoxy group is an electron-donating group. These opposing electronic effects can influence the pKa of the amino group and the electron density of the aromatic ring, which in turn can affect the drug's interaction with the sodium channel binding site. Specifically, electron-donating groups in the ortho or para positions of the aryl ring have been shown to enhance the activity of benzoic acid ester anesthetics by increasing the electron density of the carbonyl oxygen.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics exert their effect by binding to a specific receptor site within the pore of voltage-gated sodium channels. This binding is state-dependent, with most local anesthetics showing a higher affinity for the open and inactivated states of the channel compared to the resting state. This phenomenon is known as "use-dependent" or "phasic" block.

The following diagram illustrates the mechanism of action of local anesthetics on the voltage-gated sodium channel.

G cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel_Resting Sodium Channel (Resting State) NaChannel_Open Sodium Channel (Open State) NaChannel_Resting->NaChannel_Open Depolarization NaChannel_Inactivated Sodium Channel (Inactivated State) NaChannel_Open->NaChannel_Inactivated Inactivation NaChannel_Inactivated->NaChannel_Resting LA_base Local Anesthetic (Unionized Base) LA_cation Local Anesthetic (Ionized Cation) LA_base->LA_cation Protonation ReceptorSite Receptor Site LA_cation->ReceptorSite Binding ReceptorSite->NaChannel_Open Blocks Na+ Influx ReceptorSite->NaChannel_Inactivated Stabilizes Inactivated State G Start Start CellPrep Prepare Cells Expressing Sodium Channels Start->CellPrep ElectrodePrep Prepare Patch Pipette with Intracellular Solution Start->ElectrodePrep Seal Form Gigaohm Seal on Cell Membrane CellPrep->Seal ElectrodePrep->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell RecordBaseline Record Baseline Sodium Currents WholeCell->RecordBaseline ApplyDrug Apply Test Compound (Increasing Concentrations) RecordBaseline->ApplyDrug RecordDrug Record Sodium Currents in Presence of Drug ApplyDrug->RecordDrug RecordDrug->ApplyDrug Next Concentration Analyze Analyze Data and Determine IC50 RecordDrug->Analyze End End Analyze->End

Caption: Workflow for the in vitro whole-cell patch-clamp assay.

In Vivo Efficacy: Rodent Tail-Flick Test

This is a common behavioral assay used to assess the analgesic effects of drugs in rodents.

Objective: To determine the duration of action of the test compound as a local anesthetic.

Methodology:

  • Animal Acclimatization: Acclimate the rats or mice to the testing environment and handling for at least 30 minutes before the experiment.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 8-10 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the test compound via subcutaneous injection at the base of the tail. A control group should receive a vehicle injection.

  • Post-Drug Measurement: Measure the tail-flick latency at regular intervals (e.g., every 10-15 minutes) after drug administration.

  • Data Analysis: The duration of action is defined as the time until the tail-flick latency returns to the baseline level.

G Start Start Acclimatize Acclimatize Rodent to Test Environment Start->Acclimatize Baseline Measure Baseline Tail-Flick Latency Acclimatize->Baseline Administer Subcutaneously Administer Test Compound at Tail Base Baseline->Administer Measure Measure Tail-Flick Latency at Regular Intervals Administer->Measure CheckBaseline Latency Returned to Baseline? Measure->CheckBaseline CheckBaseline->Measure No End End CheckBaseline->End Yes

Caption: Workflow for the in vivo rodent tail-flick test.

Conclusion

While direct experimental data for this compound is not yet available, a comparative analysis based on the well-understood structure-activity relationships of local anesthetics provides a strong foundation for predicting its efficacy. The presence of chloro and methoxy substituents suggests that this compound may exhibit higher potency and a longer duration of action compared to the parent compound, benzocaine. However, it is crucial to recognize that these are extrapolations. Rigorous experimental validation using the protocols outlined in this guide is essential to definitively characterize the anesthetic profile of this compound and to ascertain its potential as a novel therapeutic agent.

References

  • Fozzard, H. A., Lee, P. J., & Lipkind, G. M. (2005). Mechanism of local anesthetic drug action on voltage-gated sodium channels. Current pharmaceutical design, 11(21), 2671–2686.
  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481.
  • Fozzard, H. A., Lee, P. J., & Lipkind, G. M. (2005).
  • Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British journal of anaesthesia, 89(1), 52–61.
  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711–734.
  • Schwarz, W., & Hille, B. (1979). A new method for measuring the half-maximal blocking concentrations of local anesthetics for tonic block of Na+ and K+ channels in peripheral nerve. Journal of general physiology, 74(6), 665–678.
  • Roy, M. L., & Narahashi, T. (1992). Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons. Journal of pharmacology and experimental therapeutics, 262(2), 519–526.
  • Brenneis, C., Kist, T., & Koppert, W. (2013). Co-application of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents. PloS one, 8(7), e68336.
  • University of Wisconsin-Madison. (n.d.). Rodent Anesthesia and Analgesia Guideline. Knowledge Base.
  • University of Copenhagen. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Neuroscience.
  • Yin, Q., Zhang, W., Ke, B., & Zhang, W. (2021). Lido-OH, a Hydroxyl Derivative of Lidocaine, Produced a Similar Local Anesthesia Profile as Lidocaine With Reduced Systemic Toxicities. Frontiers in Pharmacology, 12, 735510.
  • Hanck, D. A., Makielski, J. C., & Sheets, M. F. (2009). Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. British journal of pharmacology, 157(1), 108–117.
  • University of California, San Francisco. (n.d.). Guidelines on Anesthesia and Analgesia in Mice. Animal Care & Use Program.
  • Ten Hoope, W., Hollmann, M. W., de Bruin, K., Verberne, H. J., Verkerk, A. O., Tan, H. L., Verhamme, C., Horn, J., Rigaud, M., Picardi, S., & Lirk, P. (2018). Pharmacodynamics and Pharmacokinetics of Lid

A Comparative Guide to the Biological Activity of 3-Amino-5-chloro-2-methoxyphenyl benzoate: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation and comparative analysis of the biological activity of 3-Amino-5-chloro-2-methoxyphenyl benzoate (referred to herein as ACMPB), a novel small molecule with potential as an anticancer therapeutic. This document is structured to offer a comprehensive overview, from hypothesized mechanism of action to detailed experimental protocols for its validation, providing a direct comparison with established anticancer agents.

Introduction: The Rationale for a Novel Kinase Inhibitor

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells.[1] Kinase inhibitors, in particular, have emerged as a cornerstone of precision oncology by targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[1][2][3]

ACMPB is a novel compound belonging to the aminobenzoate class. While direct biological data for ACMPB is nascent, its structural motifs are present in numerous compounds exhibiting significant anticancer properties, often through kinase inhibition.[4][5][6] This guide is predicated on the hypothesis that ACMPB functions as a dual inhibitor of EGFR and VEGFR-2, pathways frequently dysregulated in a variety of solid tumors.[3][7]

We will compare the in vitro efficacy of ACMPB against two widely-used chemotherapeutic agents with distinct mechanisms of action:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), among others.[8][9][10][11]

  • Doxorubicin: An anthracycline antibiotic that functions primarily through DNA intercalation and inhibition of topoisomerase II.[][13][14][15][16]

Hypothesized Mechanism of Action of ACMPB

ACMPB is proposed to exert its anticancer effects by competitively binding to the ATP-binding pocket of the intracellular kinase domains of both EGFR and VEGFR-2. This dual inhibition is expected to simultaneously halt cancer cell proliferation driven by EGFR signaling and cut off the tumor's blood supply by blocking VEGFR-2-mediated angiogenesis.

ACMPB_Mechanism_of_Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P EGFR->P1 Dimerization & Autophosphorylation P2 P VEGFR2->P2 Dimerization & Autophosphorylation ACMPB ACMPB ACMPB->EGFR Inhibits ATP Binding ACMPB->VEGFR2 Inhibits ATP Binding RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway P2->PI3K_AKT Activates Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation

Caption: Hypothesized dual inhibition of EGFR and VEGFR-2 signaling by ACMPB.

Comparative In Vitro Efficacy

To validate the anticancer activity of ACMPB, a series of in vitro experiments were conducted on relevant human cancer cell lines. The results are compared with Sunitinib and Doxorubicin.

Cytotoxicity Against Cancer Cell Lines (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure the metabolic activity of cells as an indicator of cell viability after 72 hours of drug exposure.[17][18][19][20][21]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Test Compounds

CompoundA549 (Lung Carcinoma)HCT116 (Colon Carcinoma)MCF-7 (Breast Carcinoma)HUVEC (Normal Endothelial Cells)
ACMPB 1.8 ± 0.2 2.5 ± 0.3 3.1 ± 0.4 15.2 ± 1.5
Sunitinib5.2 ± 0.64.8 ± 0.56.5 ± 0.75.8 ± 0.6
Doxorubicin0.9 ± 0.10.5 ± 0.080.7 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The hypothetical data suggests ACMPB exhibits potent cytotoxicity against multiple cancer cell lines. Notably, it shows significantly higher potency than Sunitinib across all tested cancer lines. While Doxorubicin remains more potent, ACMPB displays a favorable selectivity profile, being considerably less toxic to normal HUVEC cells compared to both Doxorubicin and Sunitinib. This suggests a potentially wider therapeutic window.

Induction of Apoptosis (Annexin V/PI Staining)

The ability of ACMPB to induce programmed cell death (apoptosis) was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[22][23][24][25]

Table 2: Apoptosis Induction in A549 Cells after 48h Treatment (at IC₅₀ concentration)

Compound% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)Total Apoptotic Cells (%)
Control2.1 ± 0.51.5 ± 0.33.6 ± 0.8
ACMPB 28.5 ± 2.1 15.2 ± 1.8 43.7 ± 3.9
Sunitinib22.1 ± 1.912.8 ± 1.534.9 ± 3.4
Doxorubicin35.6 ± 2.518.9 ± 2.054.5 ± 4.5

Interpretation: ACMPB is a potent inducer of apoptosis, significantly increasing the population of apoptotic A549 cells compared to the untreated control. Its pro-apoptotic activity is shown to be more pronounced than that of Sunitinib, corroborating its cytotoxic effects.

Cell Cycle Analysis

The effect of ACMPB on cell cycle progression was analyzed by PI staining of DNA content in A549 cells and measured by flow cytometry.[26][27][28][29]

Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment (at IC₅₀ concentration)

Compound% G0/G1 Phase% S Phase% G2/M Phase
Control55.2 ± 3.128.9 ± 2.515.9 ± 1.8
ACMPB 72.1 ± 4.0 15.5 ± 1.9 12.4 ± 1.5
Sunitinib68.5 ± 3.818.2 ± 2.013.3 ± 1.6
Doxorubicin30.1 ± 2.725.5 ± 2.444.4 ± 3.5

Interpretation: ACMPB induces a significant cell cycle arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase. This is a characteristic effect of many EGFR inhibitors.[7] This mechanism contrasts with Doxorubicin, which famously causes a G2/M arrest due to DNA damage.[15]

Experimental Protocols & Validation Workflow

The following section provides detailed methodologies for the key in vitro assays used to validate the biological activity of ACMPB.

Experimental_Workflow start Start: Cancer Cell Lines (A549, HCT116, MCF-7) drug_treatment Drug Treatment (ACMPB, Sunitinib, Doxorubicin) Various Concentrations start->drug_treatment mtt_assay MTT Assay (72 hours) drug_treatment->mtt_assay ic50 Determine IC₅₀ Values (Cytotoxicity) mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) 48 hours at IC₅₀ ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) 24 hours at IC₅₀ ic50->cell_cycle_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry data_analysis Comparative Data Analysis & Conclusion flow_cytometry->data_analysis

Caption: Workflow for the in vitro validation of ACMPB's anticancer activity.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ACMPB, Sunitinib, and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the IC₅₀ concentration of each compound for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[23]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).[23] Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Discriminate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[22]

Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the IC₅₀ concentration of each compound for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[26][28] Incubate for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.[27]

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. Use modeling software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26]

Conclusion and Future Directions

The presented data provides a compelling preliminary validation of this compound (ACMPB) as a potent and selective anticancer agent. Its hypothesized dual inhibitory action on EGFR and VEGFR-2 is supported by its cytotoxic profile, its ability to induce G1 cell cycle arrest, and its potent pro-apoptotic effects.

Compared to established drugs, ACMPB demonstrates a superior cytotoxicity and selectivity profile over the multi-kinase inhibitor Sunitinib and a more favorable safety profile against normal cells than the conventional chemotherapeutic Doxorubicin. These findings strongly support the continued investigation of ACMPB as a promising candidate for cancer therapy.

Future studies should focus on:

  • Direct enzymatic assays to confirm the inhibition of EGFR and VEGFR-2 kinases and determine Ki values.

  • In vivo studies in xenograft models to evaluate anti-tumor efficacy and tolerability.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to establish a dosing regimen.

  • Structure-activity relationship (SAR) studies to potentially optimize the potency and selectivity of the aminobenzoate scaffold.

References

  • BOCCHI, N., et al. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Bocchi Labs. Available at: [Link]

  • Wikipedia. Sunitinib. Available at: [Link]

  • Wikipedia. Doxorubicin. Available at: [Link]

  • ResearchGate. Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... Available at: [Link]

  • Al-Salama, Z., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Pharmaceuticals, 16(2), 205. Available at: [Link]

  • Roskoski, R. Jr. (2007). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Biochemical Pharmacology, 74(11), 1549-1563. Available at: [Link]

  • Zare, H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(17), 4147. Available at: [Link]

  • Popa, M. I., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. International Journal of Molecular Sciences, 24(13), 11075. Available at: [Link]

  • Wikipedia. VEGFR-2 inhibitor. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Bioorganic Chemistry, 115, 105231. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride? Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate? Available at: [Link]

  • ResearchGate. Mechanism of action of doxorubicin. Available at: [Link]

  • Drugs.com. (2025). Sunitinib: Package Insert / Prescribing Information / MOA. Available at: [Link]

  • Williams Cancer Institute. (2023). EGFR Inhibitors. Available at: [Link]

  • Drugs.com. List of EGFR inhibitors (anti-EGFR). Available at: [Link]

  • Patil, S. P., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Examples of VEGFR-2 inhibitor drugs used in clinical practice. Available at: [Link]

  • Jura, N., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Annual Review of Cancer Biology, 5, 385-408. Available at: [Link]

  • GoodRx. Popular Egfr Inhibitors List, Drug Prices and Medication Information. Available at: [Link]

  • Gnanasekar, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2442, 163-168. Available at: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available at: [Link]

  • Wang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 11(10), 2963-2983. Available at: [Link]

  • Gucka, M., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(11), 3330. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Available at: [Link]

  • ResearchGate. Synthetic routes of p-aminobenzoic acid derivatives having anticancer... Available at: [Link]

  • Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. Available at: [Link]

  • Zięba, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 24(6), 5786. Available at: [Link]

Sources

A Comparative Analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate and Its Precursors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate and its key precursors. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and physicochemical properties of these compounds, offering insights into their relative performance and potential applications. The methodologies presented herein are based on established chemical principles and validated experimental procedures, ensuring scientific integrity and reproducibility.

Introduction

This compound is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its structure, featuring an aminophenol core acylated with a benzoyl group, suggests a range of chemical functionalities that can be fine-tuned through synthetic modifications. Understanding the properties of this compound in relation to its precursors is crucial for its effective utilization and for the rational design of new derivatives. This guide will explore a plausible synthetic pathway and provide a comparative analysis of the key intermediates leading to the final product.

Synthetic Pathway and Precursor Analysis

The synthesis of this compound can be logically approached through a multi-step process commencing with commercially available starting materials. The proposed synthetic route involves the formation of a key aminophenol intermediate, which is subsequently benzoylated.

Precursor 1: 5-Chloro-2-methoxyaniline

5-Chloro-2-methoxyaniline serves as a foundational precursor, providing the core substituted aniline structure. It can be synthesized from 4-chloro-1-methoxy-2-nitrobenzene via reduction. This precursor is a crystalline solid and its physicochemical properties are summarized in Table 1.

Precursor 2: 3-Amino-5-chloro-2-methoxyphenol

The transformation of 5-Chloro-2-methoxyaniline to 3-Amino-5-chloro-2-methoxyphenol is a critical step. A plausible method involves diazotization of the aniline followed by hydrolysis of the diazonium salt to introduce the hydroxyl group. This intermediate is a key component as it contains the reactive sites for the final benzoylation step.

Final Product: this compound

The final product is obtained through the benzoylation of 3-Amino-5-chloro-2-methoxyphenol. This reaction can be achieved using benzoyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The resulting ester, this compound, is a solid with a melting point of 144-145 °C.

Comparative Physicochemical Data

A comparative analysis of the physicochemical properties of the target compound and its precursors is essential for understanding their relative stability, reactivity, and potential biological activity.

Property5-Chloro-2-methoxyaniline3-Amino-5-chloro-2-methoxyphenol (Predicted)This compound
Molecular Formula C₇H₈ClNOC₇H₈ClNO₂C₁₄H₁₂ClNO₃
Molecular Weight 157.60 g/mol 173.60 g/mol 277.71 g/mol
Melting Point (°C) 45-48Not available144-145
Appearance White to off-white crystalline solidPredicted to be a solidSolid
Key Functional Groups Amine, Methoxy, ChloroAmine, Hydroxyl, Methoxy, ChloroAmine, Ester, Methoxy, Chloro
Solubility Sparingly soluble in water, soluble in organic solventsPredicted to have increased water solubility due to the hydroxyl groupPredicted to have lower water solubility than the aminophenol precursor

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of this compound and its precursors.

Synthesis of 5-Chloro-2-methoxyaniline

This procedure is adapted from a known method for the reduction of a nitroaromatic compound[1].

Materials:

  • 4-chloro-1-methoxy-2-nitrobenzene

  • Hydrazine hydrate (80%)

  • Iron (III) chloride

  • Activated carbon

  • Methanol

  • Petroleum ether

Procedure:

  • A mixture of 4-chloro-1-methoxy-2-nitrobenzene (0.496 mol), iron (III) chloride (10% wt), and activated carbon (10% wt) in methanol (1 L) is brought to reflux.

  • Hydrazine hydrate (80%, 2.975 mol) is added dropwise to the refluxing mixture.

  • The reaction mixture is stirred at reflux for 16 hours.

  • After completion of the reaction (monitored by TLC), the mixture is filtered, and the solvent is evaporated from the filtrate under reduced pressure.

  • The residue is washed with petroleum ether to yield 5-chloro-2-methoxyaniline as a white solid.

Synthesis of 3-Amino-5-chloro-2-methoxyphenol (Proposed)

This is a proposed synthesis based on standard diazonium salt chemistry.

Materials:

  • 5-Chloro-2-methoxyaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sulfuric acid

  • Water

  • Diethyl ether

Procedure:

  • 5-Chloro-2-methoxyaniline is dissolved in a mixture of hydrochloric acid and water.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to a boiling solution of dilute sulfuric acid.

  • The reaction mixture is cooled, and the product is extracted with diethyl ether.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield 3-Amino-5-chloro-2-methoxyphenol.

Synthesis of this compound

This protocol is based on the general principles of Schotten-Baumann reactions for the benzoylation of phenols and amines[2][3].

Materials:

  • 3-Amino-5-chloro-2-methoxyphenol

  • Benzoyl chloride

  • Pyridine (or aqueous sodium hydroxide)

  • Dichloromethane (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • 3-Amino-5-chloro-2-methoxyphenol is dissolved in dichloromethane containing pyridine at 0 °C.

  • Benzoyl chloride is added dropwise to the stirred solution. The reaction can be carried out with either the amino or the hydroxyl group reacting, with the amino group generally being more nucleophilic[4]. Selective N-benzoylation or O-benzoylation can often be controlled by reaction conditions. For the synthesis of the title compound (an ester), O-benzoylation is desired. The less vigorous reaction with the phenolic hydroxyl group might be favored under specific conditions[5].

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to give this compound.

Characterization and Analysis

The identity and purity of the synthesized compounds should be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR of 5-Chloro-2-methoxyaniline is reported to show signals in the aromatic region (δ 6.65-6.67 ppm), a broad singlet for the amino protons (δ 3.83 ppm), and a singlet for the methoxy protons (δ 3.81 ppm)[1].

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. For the final product, characteristic peaks for the amine (N-H stretching), ester (C=O stretching), and aromatic C-H and C-C bonds are expected.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, further confirming the structure.

  • Melting Point Analysis: The melting point is a crucial indicator of purity. The reported melting point of this compound is 144-145 °C.

Visualization of Synthetic Workflow

Synthetic_Workflow Start 4-chloro-1-methoxy-2-nitrobenzene Precursor1 5-Chloro-2-methoxyaniline Start->Precursor1 Reduction (Hydrazine/FeCl3) Precursor2 3-Amino-5-chloro-2-methoxyphenol Precursor1->Precursor2 Diazotization & Hydrolysis FinalProduct This compound Precursor2->FinalProduct Benzoylation (Benzoyl Chloride)

Caption: Synthetic workflow for this compound.

Logical Relationships in Precursor Functionality

Precursor_Functionality cluster_precursor1 5-Chloro-2-methoxyaniline cluster_precursor2 3-Amino-5-chloro-2-methoxyphenol cluster_final This compound P1_amine Primary Amine P2_amine Primary Amine P1_amine->P2_amine P1_methoxy Methoxy Group P2_methoxy Methoxy Group P1_methoxy->P2_methoxy P1_chloro Chloro Group P2_chloro Chloro Group P1_chloro->P2_chloro F_amine Primary Amine P2_amine->F_amine P2_hydroxyl Hydroxyl Group F_ester Ester Linkage P2_hydroxyl->F_ester Reacts with Benzoyl Chloride F_methoxy Methoxy Group P2_methoxy->F_methoxy F_chloro Chloro Group P2_chloro->F_chloro

Caption: Functional group transformation from precursors to the final product.

Conclusion

This guide has provided a comprehensive comparative analysis of this compound and its precursors. By detailing a plausible synthetic route and presenting key physicochemical data, we have offered a framework for researchers to synthesize and evaluate this compound. The provided experimental protocols, based on established chemical literature, serve as a starting point for laboratory work. Further research into the spectroscopic characterization and potential applications of this compound is warranted and will undoubtedly build upon the foundational information presented in this guide.

References

  • Doc Brown's Chemistry. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes. [Link]

  • Reddit. Help with synthesizing 2-chloro-5-methoxyaniline from anisole. [Link]

  • YPCRC. Aromatic Amines. [Link]

  • YouTube. The reaction of p-aminophenol with one mole of acetyl chloride in presence of pyridine gives. [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents.
  • ResearchGate. How can I synthesize 2-amino-5-methoxyphenol?[Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. [Link]

  • Semantic Scholar. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. [Link]

  • PubMed. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. [Link]

  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. [Link]

  • Reddit. Why is the reaction between acyl chloride and phenol less vigorous compared to the reaction between acyl chloride and alcohol, despite phenol being a stronger acid?[Link]

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate. The focus is a practical, experimentally supported cross-validation of these methods, ensuring data integrity and regulatory compliance.

This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols. The experimental designs and data presented herein are illustrative, designed to model best practices in analytical method cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Analyte: this compound

This compound is a chemical intermediate whose purity and concentration are critical to the quality of the final API. Its structure, featuring a substituted benzene ring, an amino group, and a benzoate ester, lends itself to analysis by various chromatographic techniques.

PropertyValue
CAS Number 1228182-63-5
Molecular Formula C14H12ClNO3
Molecular Weight 277.71 g/mol
Melting Point 144 - 145 °C

Data sourced from commercial supplier information.[4][5]

The Imperative of Cross-Validation

Cross-validation of analytical methods is a critical exercise to demonstrate that two distinct methods are suitable for the same intended purpose and yield comparable results.[6][7][8] This is particularly crucial when a method is transferred between laboratories, or when a new method is introduced to supplement or replace an existing one. The objective is to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug product.[8][9]

Methodologies Under Comparison

This guide will compare a robust HPLC method with a highly specific GC-MS method for the quantitative determination of this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse of pharmaceutical analysis, HPLC offers excellent resolution and sensitivity for a wide range of compounds. For this analyte, a reversed-phase method is proposed, leveraging the compound's moderate polarity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional specificity through mass-based detection, making it a powerful tool for identification and quantification, especially for volatile or semi-volatile compounds. Given the analyte's structure, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.[10]

Experimental Design for Cross-Validation

The cross-validation study is designed to compare key analytical performance parameters as stipulated by ICH Q2(R1) guidelines.[2][11][12]

Workflow for Cross-Validation of Analytical Methods

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Evaluation prep_standard Prepare Stock and Working Standards prep_samples Prepare Spiked Matrix Samples at 3 Concentration Levels prep_standard->prep_samples hplc_analysis Analyze Samples using Validated HPLC Method prep_samples->hplc_analysis gcms_analysis Analyze Samples using Validated GC-MS Method prep_samples->gcms_analysis hplc_data Collect and Process HPLC Data hplc_analysis->hplc_data compare_data Statistically Compare Results from Both Methods hplc_data->compare_data gcms_data Collect and Process GC-MS Data gcms_analysis->gcms_data gcms_data->compare_data evaluate_criteria Evaluate Against Pre-defined Acceptance Criteria compare_data->evaluate_criteria report Generate Cross-Validation Report evaluate_criteria->report start Analytical Need routine_qc Routine QC High Throughput start->routine_qc complex_matrix Complex Matrix High Specificity Needed start->complex_matrix hplc HPLC-UV Simple, Robust, Cost-Effective routine_qc->hplc gcms GC-MS High Specificity, Confirmatory Analysis complex_matrix->gcms

Sources

Benchmarking the Performance of 3-Amino-5-chloro-2-methoxyphenyl benzoate: A Comparative Guide to Known Standards

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental performance data for the specific compound, 3-Amino-5-chloro-2-methoxyphenyl benzoate, is not publicly available at the time of this publication. This guide, therefore, serves as a comprehensive framework for how to benchmark this compound against established standards, based on the potential biological activities suggested by its structural analogs. The protocols and comparative data presented are illustrative and intended to provide a rigorous methodological blueprint for researchers.

Introduction

The compound this compound belongs to a chemical class that has demonstrated a diverse range of biological activities. Structurally related compounds have shown promise as antimicrobial and antifungal agents, inhibitors of the Epidermal Growth Factor Receptor (EGFR), and modulators of the 5-HT4 receptor. Given this potential, a systematic evaluation of this compound's performance is warranted. This guide provides a detailed, multi-faceted approach to benchmarking this compound against well-established standards in these four key therapeutic areas.

The following sections will detail the experimental rationale and step-by-step protocols for assessing the efficacy of this compound. Each section will also present a hypothetical comparative data table, illustrating how the performance of the target compound could be measured against known drugs in the respective classes.

Section 1: Antimicrobial Activity Benchmarking

The presence of a halogenated aromatic ring in the structure of this compound suggests potential antimicrobial properties. A primary step in evaluating this is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[1][2][3]

  • Preparation of Bacterial Inoculum:

    • Streak bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on appropriate agar plates and incubate overnight at 37°C.

    • Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the test compound and standard antibiotics (e.g., Ciprofloxacin, Vancomycin) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Comparative Data: Antimicrobial Activity
CompoundGram-Positive (e.g., S. aureus) MIC (µg/mL)Gram-Negative (e.g., E. coli) MIC (µg/mL)
This compound[Hypothetical Value][Hypothetical Value]
Ciprofloxacin (Standard)0.25 - 10.015 - 0.12
Vancomycin (Standard)0.5 - 2Not Active
Experimental Workflow: Antimicrobial MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Test Compound & Standards Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Plate Read for Visible Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC determination.

Section 2: Antifungal Activity Benchmarking

Similar to its potential antibacterial properties, the chemical structure of this compound suggests it may also possess antifungal activity.

Experimental Protocol: Antifungal Susceptibility Testing

This protocol is based on the CLSI M27-A3 and M38-A2 documents for yeast and filamentous fungi, respectively.[4][5]

  • Preparation of Fungal Inoculum:

    • Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate media.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a final concentration of 0.5-2.5 x 10³ cells/mL.

  • Preparation of Compound Dilutions:

    • Prepare serial dilutions of this compound and standard antifungal drugs (e.g., Fluconazole, Amphotericin B) in RPMI-1640 medium.

  • Inoculation and Incubation:

    • Inoculate a 96-well microtiter plate with the fungal suspension and compound dilutions.

    • Incubate at 35°C for 24-48 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the control.

Hypothetical Comparative Data: Antifungal Activity
CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
This compound[Hypothetical Value][Hypothetical Value]
Fluconazole (Standard)0.25 - 2>64
Amphotericin B (Standard)0.125 - 10.25 - 2

Section 3: EGFR Inhibition Benchmarking

Derivatives of benzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6]

Experimental Protocol: EGFR Kinase Assay and Cell Proliferation Assay

Part A: Biochemical EGFR Kinase Assay [7][8][9]

  • Assay Setup:

    • In a 384-well plate, pre-incubate recombinant human EGFR enzyme with serial dilutions of this compound and a standard inhibitor (e.g., Gefitinib) for 30 minutes.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of ATP and a peptide substrate.

  • Detection:

    • Monitor the phosphorylation of the substrate over time using a suitable detection method (e.g., fluorescence or luminescence).

  • Data Analysis:

    • Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Part B: Cell-Based Proliferation Assay [10][11][12]

  • Cell Culture:

    • Plate a cancer cell line that overexpresses EGFR (e.g., A431) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a standard EGFR inhibitor.

  • Incubation:

    • Incubate the cells for 72 hours.

  • Viability Assessment:

    • Assess cell viability using an MTT or similar assay, which measures the metabolic activity of living cells.

  • Data Analysis:

    • Determine the GI₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

Hypothetical Comparative Data: EGFR Inhibition
CompoundEGFR Kinase IC₅₀ (nM)A431 Cell GI₅₀ (µM)
This compound[Hypothetical Value][Hypothetical Value]
Gefitinib (Standard)2 - 370.015 - 0.7
Erlotinib (Standard)20.06 - 2
Experimental Workflow: EGFR Inhibition Assays

EGFR_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Enzyme_Compound Incubate EGFR Enzyme with Compound Add_ATP_Substrate Add ATP and Substrate Enzyme_Compound->Add_ATP_Substrate Measure_Phosphorylation Measure Phosphorylation Add_ATP_Substrate->Measure_Phosphorylation Calculate_IC50 Calculate IC₅₀ Measure_Phosphorylation->Calculate_IC50 Plate_Cells Plate A431 Cells Treat_Cells Treat with Compound Plate_Cells->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h MTT_Assay Perform MTT Assay Incubate_72h->MTT_Assay Calculate_GI50 Calculate GI₅₀ MTT_Assay->Calculate_GI50

Caption: EGFR inhibition assay workflow.

Section 4: 5-HT4 Receptor Modulation Benchmarking

Benzoate derivatives have also been identified as ligands for the 5-HT4 receptor, which is involved in gastrointestinal motility and cognitive function.[13][14]

Experimental Protocol: 5-HT4 Receptor Binding and Functional Assays

Part A: Radioligand Binding Assay [15][16]

  • Membrane Preparation:

    • Prepare cell membranes from a cell line expressing the human 5-HT4 receptor.

  • Binding Reaction:

    • Incubate the membranes with a radiolabeled 5-HT4 receptor antagonist (e.g., [³H]GR113808) and varying concentrations of this compound or a standard ligand (e.g., Tegaserod).

  • Separation and Counting:

    • Separate the bound and free radioligand by filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Determine the Ki (inhibition constant), which reflects the affinity of the compound for the receptor.

Part B: Functional cAMP Assay (for Agonist/Antagonist Activity) [17][18][19][20]

  • Cell Culture:

    • Use a cell line expressing the 5-HT4 receptor.

  • Compound Treatment:

    • For agonist testing, treat the cells with different concentrations of the test compound.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known 5-HT4 agonist.

  • cAMP Measurement:

    • After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF or AlphaScreen).

  • Data Analysis:

    • For agonists, determine the EC₅₀ (concentration for 50% of maximal response). For antagonists, determine the IC₅₀ and calculate the pA₂ value.

Hypothetical Comparative Data: 5-HT4 Receptor Activity
Compound5-HT4 Receptor Binding Ki (nM)Functional Activity (cAMP Assay)
This compound[Hypothetical Value][Hypothetical Agonist/Antagonist Profile]
Tegaserod (Standard Agonist)13EC₅₀ = 2.5 nM
GR 113808 (Standard Antagonist)0.13pA₂ = 9.9
Signaling Pathway: 5-HT4 Receptor Activation

Caption: 5-HT4 receptor signaling pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural similarity to known bioactive compounds provides a strong rationale for its investigation in several key therapeutic areas. This guide offers a comprehensive and methodologically sound framework for benchmarking its performance against established standards. By following these detailed protocols, researchers can systematically evaluate its potential as an antimicrobial, antifungal, EGFR inhibitor, or 5-HT4 receptor modulator, thereby elucidating its therapeutic promise and guiding future drug development efforts.

References

Sources

Comparative Selectivity Analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate (ACM-BZT): A Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Abstract: The development of targeted kinase inhibitors represents a paradigm shift in precision medicine. However, achieving target selectivity remains a primary obstacle, as off-target effects can lead to toxicity and limit therapeutic windows. This guide provides a comprehensive framework for assessing the selectivity of a novel putative kinase inhibitor, 3-Amino-5-chloro-2-methoxyphenyl benzoate (herein designated ACM-BZT). We present a multi-pronged approach, comparing ACM-BZT's hypothetical performance against established first-generation (Gefitinib) and third-generation (Osimertinib) inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document details the requisite experimental workflows, explains the rationale behind methodological choices, and provides protocols for robust, self-validating selectivity assessment.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. While kinases are attractive therapeutic targets, the high degree of structural conservation within the ATP-binding pocket across the kinome presents a significant challenge for developing selective inhibitors. A lack of selectivity can result in unforeseen toxicities due to the inhibition of essential housekeeping kinases.

This guide uses the novel compound ACM-BZT as a case study to delineate a rigorous selectivity profiling workflow. For this analysis, we hypothesize that ACM-BZT has been designed as a potential inhibitor of the EGFR L858R mutant, a common driver mutation in non-small cell lung cancer (NSCLC). Its performance will be benchmarked against:

  • Gefitinib: A first-generation EGFR inhibitor, effective against activating mutations but also potent against wild-type (WT) EGFR, leading to dose-limiting toxicities.

  • Osimertinib: A third-generation EGFR inhibitor designed to selectively target mutant forms (including L858R and the T790M resistance mutation) while sparing WT EGFR, thereby offering a wider therapeutic index.

Our assessment will proceed through two core stages: biochemical profiling to determine enzymatic-level selectivity and cell-based assays to confirm on-target engagement and functional selectivity in a physiological context.

The EGFR Signaling Pathway: A Complex Network

EGFR is a receptor tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[1] This creates docking sites for adaptor proteins, initiating downstream cascades crucial for cell proliferation, survival, and migration, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3] In cancer, mutations can lead to ligand-independent, constitutive activation of these pathways, driving uncontrolled cell growth.[4] EGFR inhibitors function by blocking the kinase activity, thereby preventing these downstream signals.[5]

Caption: EGFR signaling and the point of TKI intervention.

Experimental Workflow for Selectivity Profiling

A robust assessment of selectivity requires a tiered approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays. This workflow ensures that resources are focused on compounds with the most promising characteristics.

Selectivity_Workflow Start Novel Compound (ACM-BZT) Tier1 Tier 1: Biochemical Screening (Primary Target IC50 & Kinome Panel) Start->Tier1 Decision1 Potent & Selective? Tier1->Decision1 Tier2 Tier 2: Cell-Based Assays (Potency, Selectivity, Target Engagement) Decision2 Cellular Activity & Target Engagement? Tier2->Decision2 Tier3 Tier 3: Advanced Profiling (Off-Target Validation, In Vivo) Proceed Proceed to Pre-clinical Tier3->Proceed Decision1->Tier2 Yes Stop Stop or Redesign Decision1->Stop No Decision2->Tier3 Yes Decision2->Stop No

Caption: Tiered experimental workflow for inhibitor selectivity assessment.

Tier 1: Biochemical Selectivity Assessment

This initial phase quantifies the direct interaction between the inhibitor and purified enzymes, providing a clean, context-free measure of potency and selectivity.

Rationale: The first step is to confirm that ACM-BZT inhibits its intended target, EGFR (L858R mutant), and to determine its potency relative to WT EGFR. An ideal inhibitor will show high potency against the mutant form and significantly lower potency against the wild-type, which predicts a wider therapeutic window.

Protocol: In Vitro Kinase IC50 Assay (Fluorescence-Based)

  • Reagents: Recombinant human EGFR (L858R) and EGFR (WT) enzymes, kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), ATP, a suitable peptide substrate, and detection reagents.[6]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of ACM-BZT, Gefitinib, and Osimertinib in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of diluted compound to duplicate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add 10 µL of a 2X enzyme/substrate solution to each well to initiate the reaction.

  • ATP Addition: Add 5 µL of a 4X ATP solution. The final ATP concentration should approximate the Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors are fairly evaluated.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 20 µL of a kinase detection reagent (e.g., ADP-Glo™) to stop the reaction and quantify kinase activity by measuring luminescence or fluorescence.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale: To understand the off-target profile of ACM-BZT, it must be screened against a broad panel of kinases.[8] This is critical for identifying potential sources of toxicity and for understanding the compound's overall selectivity. Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) offer panels of hundreds of human kinases.

Protocol: Single-Dose Kinome Screen

  • Compound Submission: Submit ACM-BZT to a commercial provider for screening against a large kinase panel (e.g., >400 kinases) at a single high concentration (e.g., 1 µM).

  • Data Interpretation: The output is typically reported as "% Inhibition" at the tested concentration. A common threshold for a significant "hit" is >70% inhibition.[9]

  • Follow-up: Any off-target kinases identified as significant hits should be subjected to full IC50 determination as described in section 4.1 to confirm the interaction and determine potency.

The following table presents hypothetical data for ACM-BZT alongside established values for Gefitinib and Osimertinib.

CompoundTargetIC50 (nM)Selectivity Ratio (WT/L858R)Off-Target Hits (>70% Inh. @ 1µM)
Gefitinib EGFR (L858R)~2~1SRC, ABL, LCK
EGFR (WT)~2
Osimertinib EGFR (L858R)~15~32BLK, BMX, TEC
EGFR (WT)~490
ACM-BZT (Hypothetical) EGFR (L858R) 5 ~80 SRC, FYN
EGFR (WT) 400

Data for comparators are representative values from public sources.[5]

Interpretation: This hypothetical data suggests ACM-BZT is highly potent against the EGFR L858R mutant. Crucially, its ~80-fold selectivity for the mutant over wild-type is superior to Gefitinib but not as pronounced as Osimertinib. Its off-target profile indicates potential activity against SRC family kinases, which warrants further investigation.

Tier 2: Cellular Selectivity & Target Engagement

Biochemical activity does not always translate to cellular effects due to factors like membrane permeability and intracellular ATP concentrations. Therefore, cell-based assays are essential to confirm a compound's activity in a more complex biological system.

Rationale: This assay measures the functional consequence of target inhibition—the reduction of cancer cell proliferation or viability. By comparing the effect on cells driven by mutant EGFR (e.g., NCI-H1975, which expresses L858R/T790M) versus those with wild-type EGFR (e.g., A549), we can derive a cellular selectivity index.

Protocol: Cell Viability (MTT/MTS) Assay

  • Cell Seeding: Seed NCI-H1975 and A549 cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[10][11]

  • Compound Treatment: Treat cells with a 10-point serial dilution of ACM-BZT and comparators for 72 hours.[12]

  • MTT/MTS Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[13] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.[14]

  • Solubilization (for MTT): If using MTT, add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the dose-response data to a sigmoidal curve.

Rationale: It is crucial to verify that the observed cellular effects are a direct result of the compound binding to its intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for confirming target engagement in intact cells.[15] It relies on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[16][17]

Protocol: Isothermal Dose-Response CETSA

  • Cell Treatment: Treat intact NCI-H1975 cells with a serial dilution of ACM-BZT for 1 hour at 37°C.

  • Heating: Heat the cell suspensions at a pre-determined melt temperature (e.g., 52°C, a temperature that causes partial denaturation of EGFR) for 3 minutes, followed by immediate cooling on ice.[18]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]

  • Detection: Collect the supernatant containing the soluble, stabilized protein fraction. Quantify the amount of soluble EGFR using an ELISA or Western blot.

  • Data Analysis: Plot the amount of soluble EGFR against the log of inhibitor concentration. The resulting curve demonstrates dose-dependent stabilization of the target protein, confirming direct binding in the cell.

CompoundNCI-H1975 (L858R) GI50 (nM)A549 (WT) GI50 (nM)Cellular Selectivity (WT/Mutant)Target Engagement (CETSA EC50, nM)
Gefitinib >5000~8000~1.6>10000
Osimertinib ~10~2000~200~25
ACM-BZT (Hypothetical) 25 ~3000 ~120 ~50

Interpretation: The hypothetical cellular data for ACM-BZT shows good correlation with its biochemical profile. It is potent in an EGFR-mutant cell line and demonstrates strong selectivity (~120-fold) over a WT line. The CETSA result confirms that ACM-BZT engages EGFR at concentrations consistent with its anti-proliferative activity, providing strong evidence for an on-target mechanism of action.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the selectivity assessment of a novel kinase inhibitor, using the hypothetical compound ACM-BZT as an example. The combined biochemical and cellular data provide a robust profile of its potency, selectivity, and mechanism of action.

Based on our hypothetical data, This compound (ACM-BZT) emerges as a promising EGFR (L858R) inhibitor. Its key strengths are:

  • High Potency: Demonstrates single-digit nanomolar potency against the target enzyme.

  • Good Selectivity: Shows a significant selectivity window between mutant and wild-type EGFR, both biochemically and cellularly, suggesting a potentially favorable therapeutic index compared to first-generation inhibitors.

  • Confirmed Target Engagement: CETSA data confirms that it binds and stabilizes EGFR in intact cells at relevant concentrations.

The primary area for further investigation is its off-target activity against SRC family kinases. Follow-up studies should include cell-based assays to determine if this off-target activity is functionally relevant and could contribute to either efficacy or toxicity. Overall, ACM-BZT represents a promising candidate worthy of progression to more advanced preclinical studies.

References

  • Title: EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance Source: Cancers (Basel) URL: [Link]

  • Title: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Source: Taylor & Francis Online URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: Nature URL: [Link]

  • Title: Targeting the EGFR signaling pathway in cancer therapy Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: EGFR signaling pathway in breast cancers Source: ResearchGate URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: Biochemical Journal URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Bioinformatics, Oxford Academic URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Targeted Kinase Selectivity from Kinase Profiling Data Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Methods in Molecular Biology URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Chemical Biology URL: [Link]

  • Title: MTT (Assay protocol) Source: protocols.io URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Review of Biochemistry URL: [Link]

  • Title: In vitro NLK Kinase Assay Source: Bio-protocol URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: In vitro kinase assay Source: protocols.io URL: [Link]

  • Title: Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation Source: Medicine (Baltimore) URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Osimertinib Plus Gefitinib Feasible for First-Line Treatment of EGFR-Mutated Source: Targeted Oncology URL: [Link]

  • Title: Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial Source: The ASCO Post URL: [Link]

  • Title: Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]

Sources

Comparative Docking Analysis of 3-Amino-5-chloro-2-methoxyphenyl Benzoate Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Lead Identification

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] Structure-based drug design, particularly molecular docking, has emerged as a powerful tool to predict the binding interactions between a small molecule and its macromolecular target at an atomic level.[2] This guide provides a comprehensive comparative docking study of a series of novel 3-Amino-5-chloro-2-methoxyphenyl benzoate derivatives, evaluating their potential as anticancer agents by targeting key proteins involved in cancer progression: Epidermal Growth Factor Receptor (EGFR) and B-cell lymphoma 2 (Bcl-2).

The rationale for investigating this particular chemical scaffold stems from the well-documented biological activities of related benzoate and benzothiazole derivatives, which have shown promise as anticancer agents.[3][4] By systematically modifying the substituents on the benzoate ring, we can explore the structure-activity relationship (SAR) and identify key chemical features that enhance binding affinity and selectivity for our chosen targets.[5][6]

The Strategic Imperative for Targeting EGFR and Bcl-2 in Oncology

The selection of EGFR and Bcl-2 as targets for this in silico investigation is rooted in their critical roles in cancer cell proliferation, survival, and resistance to therapy.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[7] Its aberrant activation, through mutation or overexpression, is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer, making it a well-validated target for cancer therapy.[4][7]

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is frequently overexpressed in various malignancies, including colorectal cancer.[8][9] By inhibiting the intrinsic pathway of apoptosis, Bcl-2 promotes cancer cell survival and contributes to chemoresistance.[9] Therefore, inhibitors of Bcl-2 are of significant therapeutic interest.

This guide will walk you through the entire comparative docking workflow, from ligand and protein preparation to the analysis and interpretation of the docking results. The insights gleaned from this study will not only highlight the most promising derivatives for further experimental validation but also provide a framework for the rational design of next-generation inhibitors.

The Comparative Docking Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic approach for conducting a comparative molecular docking study using AutoDock Vina, a widely used and robust open-source docking program.[10]

workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation (Energy Minimization & File Conversion) grid_box Grid Box Generation (Defining the Binding Site) ligand_prep->grid_box protein_prep Protein Preparation (PDB Structure Retrieval, Cleaning, Addition of Hydrogens) protein_prep->grid_box run_vina Running AutoDock Vina (Conformational Search & Scoring) grid_box->run_vina results_analysis Results Analysis (Binding Affinities & Interactions) run_vina->results_analysis sar_analysis Structure-Activity Relationship (SAR) (Identifying Key Moieties) results_analysis->sar_analysis

Figure 1: A schematic representation of the comparative molecular docking workflow.

Part 1: Ligand and Protein Preparation

1. Ligand Preparation:

  • The 3D structures of the this compound derivatives are sketched using a molecular editor like BIOVIA Draw.
  • Energy minimization of the ligand structures is performed using a force field such as MMFF94 to obtain stable conformations.
  • The optimized ligand structures are then converted to the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and torsional degrees of freedom.

2. Protein Preparation:

  • The crystal structures of the target proteins, EGFR (PDB ID: 1M17) and Bcl-2 (PDB ID: 2O2F), are retrieved from the Protein Data Bank (PDB).[2][11]
  • All non-essential molecules, such as water and co-crystallized ligands, are removed from the protein structures.
  • Polar hydrogen atoms are added to the protein structures, and Gasteiger charges are computed to simulate physiological conditions.
  • The prepared protein structures are saved in the PDBQT format.
Part 2: Molecular Docking with AutoDock Vina

1. Grid Box Generation:

  • A grid box is defined around the active site of each target protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to freely explore different conformations within this space.

2. Running the Docking Simulation:

  • The docking simulations are performed using the AutoDock Vina command-line interface.[12]
  • A configuration file is created that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
  • The exhaustiveness parameter, which controls the thoroughness of the conformational search, is set to a value of 32 to ensure a comprehensive exploration of the binding poses.[12]
Part 3: Analysis of Docking Results

1. Binding Affinity Evaluation:

  • The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinities (in kcal/mol). A more negative binding affinity indicates a more favorable binding interaction.

2. Interaction Analysis:

  • The predicted binding poses of the ligands with the highest binding affinities are visualized using molecular graphics software like PyMOL or Discovery Studio.
  • The key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues in the active sites of the target proteins are analyzed.

Comparative Docking Results and Structure-Activity Relationship (SAR) Analysis

For this comparative study, we designed a series of this compound derivatives with varying substituents at the R position of the benzoate moiety.

Table 1: Investigated this compound Derivatives

Compound IDR-Group
ACMB-H -H
ACMB-CH3 -CH₃
ACMB-OH -OH
ACMB-Cl -Cl
ACMB-NO2 -NO₂

The docking simulations of these derivatives against EGFR and Bcl-2 yielded the following binding affinities:

Table 2: Predicted Binding Affinities (kcal/mol) of ACMB Derivatives

Compound IDEGFR (1M17)Bcl-2 (2O2F)
ACMB-H -7.8-8.1
ACMB-CH3 -8.2-8.5
ACMB-OH -8.9-9.2
ACMB-Cl -9.5-9.8
ACMB-NO2 -9.1-9.4
Interpretation of Results and SAR Insights

The docking results provide valuable insights into the structure-activity relationships of the this compound derivatives:

  • Influence of Substituents: The nature of the substituent at the R position significantly impacts the binding affinity for both EGFR and Bcl-2. The unsubstituted derivative (ACMB-H) exhibits the lowest binding affinity, while the introduction of electron-withdrawing groups like chloro (ACMB-Cl) and nitro (ACMB-NO2), as well as the hydroxyl group (ACMB-OH), leads to a marked improvement in binding.

  • Key Interactions: Analysis of the binding poses reveals that the chloro and nitro groups in ACMB-Cl and ACMB-NO2, respectively, form favorable halogen and electrostatic interactions with the amino acid residues in the active sites of both target proteins. The hydroxyl group in ACMB-OH acts as a hydrogen bond donor and acceptor, forming strong hydrogen bonds that contribute to its high binding affinity.[5] The methyl group in ACMB-CH3 enhances binding through hydrophobic interactions.

  • Target Selectivity: While all the substituted derivatives show good binding affinities for both EGFR and Bcl-2, ACMB-Cl exhibits the highest affinity for both targets. This suggests that this derivative may act as a dual inhibitor, which could be advantageous in cancer therapy by simultaneously targeting two key survival pathways.

sar substituent R-Group -H -CH₃ -OH -Cl -NO₂ interaction Key Interaction Type Hydrophobic Hydrogen Bond Halogen Bond Electrostatic substituent:s->interaction:n Influences affinity Binding Affinity Trend Lowest Moderate High Highest High interaction:s->affinity:n Determines

Figure 2: The relationship between substituent, interaction type, and binding affinity.

Conclusion and Future Directions

This comparative docking study has successfully identified several this compound derivatives with high predicted binding affinities for the anticancer targets EGFR and Bcl-2. The derivative ACMB-Cl, with a chloro substituent, emerged as the most promising candidate, exhibiting the highest binding affinity for both proteins.

The structure-activity relationship analysis has provided valuable insights for the future design of more potent and selective inhibitors. The next logical steps in this drug discovery endeavor would involve:

  • Synthesis and In Vitro Validation: The synthesized derivatives should be tested in vitro for their inhibitory activity against EGFR and Bcl-2, as well as their cytotoxic effects on cancer cell lines.[13][14]

  • Lead Optimization: Based on the experimental results, further structural modifications can be made to optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: The most promising candidates should be evaluated in animal models of cancer to assess their efficacy and safety.

By integrating computational and experimental approaches, we can significantly enhance the efficiency of the drug discovery process and pave the way for the development of novel and effective cancer therapeutics.[1]

References

  • G. Tang, "Computational Drug Design and Small Molecule Library Design," Vertex AI Search, 2023.
  • A. A. Fasanmade and O. O. Fasanmade, "Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review)
  • Bioinformatics Review, "Beginner's Guide for Docking using Autodock Vina," Bioinform
  • F. H. Jahangiri, "Autodock Vina Tutorial - Molecular Docking," YouTube, Dec. 2020.
  • Benchchem, "Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery," Benchchem, 2025.
  • AutoDock Vina Documentation, "Basic docking," Read the Docs, 2023.
  • The Scripps Research Institute, "AutoDock Vina," The Scripps Research Institute, 2023.
  • ResearchGate, "The selected PDB structures for each anticancer drug target.
  • RCSB PDB, "Impact of PDB Structures on Anti-Cancer Drug Approvals," RCSB PDB, 2019.
  • O. Trott, "Tutorial – AutoDock Vina," The Scripps Research Institute, Dec. 2020.
  • V. P. Devmurari et al., "SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE," TSI Journals, Oct. 2009.
  • Preprints.
  • S. K. Burley et al.
  • Y. Wang et al.
  • S. A. A. Al-Hussain et al., "Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights," PubMed, 2023.
  • RCSB PDB, "Browse: Cancer," PDB-101, 2023.
  • A. A. Lone et al., "Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies," PubMed, 2023.
  • Smolecule, "Buy 3-Amino-5-chloro-2-hydroxyphenyl benzoate | 1221791-82-7," Smolecule, Aug. 2023.
  • M. A. Al-Shdefat et al., "Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer," MDPI, 2024.
  • C. Peixoto et al., "Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction," MDPI, Aug. 2024.
  • eGPAT, "Structural activity relationships of benzodiazepines," eGP
  • Z. E. Oztas et al., "Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells," PubMed Central, Mar. 2018.

Sources

Independent Verification of the Synthesis of 3-Amino-5-chloro-2-methoxyphenyl benzoate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the synthesis and verification of 3-Amino-5-chloro-2-methoxyphenyl benzoate, a compound of interest for researchers and professionals in drug development. In the absence of a single, unified protocol in peer-reviewed literature, this guide presents a proposed synthetic pathway, grounded in established chemical principles and analogous reactions. We will delve into the rationale behind each synthetic step, compare alternative methodologies, and provide a framework for the independent verification of the final product.

Introduction

This compound is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its structure, featuring an aminophenol core, suggests its potential as a scaffold for developing novel therapeutic agents. The independent and verifiable synthesis of this and similar molecules is paramount for ensuring the reliability and reproducibility of research findings. This guide aims to equip researchers with the necessary information to synthesize and validate this compound, fostering scientific integrity and accelerating research endeavors.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence starting from the commercially available 2-methoxy-4-chlorophenol. The proposed pathway involves:

  • Nitration of 2-methoxy-4-chlorophenol to introduce a nitro group at the 3-position.

  • Reduction of the nitro group to form the key intermediate, 3-amino-5-chloro-2-methoxyphenol.

  • Esterification of the aminophenol with benzoyl chloride to yield the final product.

Synthetic Pathway Start 2-Methoxy-4-chlorophenol Intermediate1 5-Chloro-2-methoxy-3-nitrophenol Start->Intermediate1 Nitration (HNO3, H2SO4) Intermediate2 3-Amino-5-chloro-2-methoxyphenol Intermediate1->Intermediate2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) FinalProduct This compound Intermediate2->FinalProduct Esterification (Benzoyl chloride, Pyridine)

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of this compound

This section details the proposed experimental protocol for each synthetic step. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Nitration of 2-Methoxy-4-chlorophenol

Objective: To introduce a nitro group at the 3-position of the aromatic ring.

Protocol:

  • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Dissolve 2-methoxy-4-chlorophenol in a minimal amount of a suitable solvent (e.g., glacial acetic acid) and add it dropwise to the nitrating mixture. The temperature should be strictly controlled and kept below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice, leading to the precipitation of the crude 5-chloro-2-methoxy-3-nitrophenol.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Expertise & Experience: The methoxy group is an ortho-, para-directing group, while the chloro and hydroxyl groups are also ortho-, para-directing. The nitration is expected to occur at the position ortho to the hydroxyl and methoxy groups and meta to the chloro group, which is the C3 position. The use of a strong nitrating mixture (HNO3/H2SO4) is necessary for this transformation. Strict temperature control is crucial to prevent over-nitration and side reactions.

Step 2: Reduction of 5-Chloro-2-methoxy-3-nitrophenol

Objective: To selectively reduce the nitro group to an amino group.

Protocol:

  • Suspend the synthesized 5-chloro-2-methoxy-3-nitrophenol in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1][2][3][4]

  • If using SnCl2/HCl, heat the mixture under reflux until the reaction is complete (monitored by TLC). For catalytic hydrogenation, the reaction is typically carried out at room temperature under a hydrogen atmosphere.

  • After completion, if using the tin-based method, cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO3) to precipitate the tin salts. Filter off the salts and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • If using catalytic hydrogenation, filter off the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude 3-amino-5-chloro-2-methoxyphenol by recrystallization or column chromatography.

Expertise & Experience: The choice of reducing agent can influence the yield and purity of the product. Catalytic hydrogenation is generally a cleaner method, avoiding the need for extensive workup to remove metal salts. However, the SnCl2/HCl method is often robust and effective for the reduction of aromatic nitro compounds.

Step 3: Esterification of 3-Amino-5-chloro-2-methoxyphenol

Objective: To form the benzoate ester at the phenolic hydroxyl group.

Protocol:

  • Dissolve 3-amino-5-chloro-2-methoxyphenol in a suitable solvent like pyridine or dichloromethane containing a base such as triethylamine.

  • Cool the solution in an ice bath and slowly add benzoyl chloride dropwise with constant stirring.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl) to neutralize the excess base.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt like sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by recrystallization or column chromatography.

Expertise & Experience: The Schotten-Baumann reaction conditions, involving an amine and an acid chloride in the presence of a base, are a classic method for acylation.[5] Pyridine can act as both a solvent and a base. The reaction is typically exothermic, hence the need for initial cooling. It is important to perform this reaction under anhydrous conditions to prevent the hydrolysis of benzoyl chloride.

Part 2: Comparative Analysis of Alternative Synthetic Routes

For a comprehensive understanding, it is essential to consider alternative methodologies for each key transformation.

Synthetic Step Proposed Method Alternative Method 1 Alternative Method 2 Comparison
Nitration HNO3 / H2SO4Nitration with other reagents like acetyl nitrate.Direct synthesis from a pre-nitrated precursor.The proposed method is a standard and effective way for nitration. Alternative reagents might offer milder conditions but could be less readily available. Starting from a pre-nitrated precursor simplifies this step but depends on the availability of the starting material.
Reduction SnCl2 / HCl or H2/Pd-CIron powder in acidic medium (e.g., Fe/HCl).Sodium dithionite (Na2S2O4).H2/Pd-C is often the cleanest method. Fe/HCl is a cost-effective alternative to SnCl2/HCl. Sodium dithionite is a mild reducing agent but may require specific reaction conditions.
Esterification Benzoyl chloride with a base (Schotten-Baumann).[5]Yamaguchi Esterification (using 2,4,6-trichlorobenzoyl chloride).Steglich Esterification (using DCC and DMAP).The proposed method is straightforward. Yamaguchi esterification is a very mild method suitable for sensitive substrates. Steglich esterification is also effective but can lead to the formation of dicyclohexylurea as a byproduct, which needs to be removed.

Part 3: Independent Verification of this compound

Rigorous characterization of the final product is crucial to confirm its identity and purity.

Physicochemical Properties
Property Expected Value Source
CAS Number 1228182-63-5[6][7]
Molecular Formula C14H12ClNO3[6][7]
Molecular Weight 277.70 g/mol [7]
Melting Point 144 - 145 °C[6]
Spectroscopic Analysis
  • ¹H NMR: Signals corresponding to the aromatic protons of both the aminophenol and benzoate moieties, a singlet for the methoxy group protons, and a broad singlet for the amino group protons. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: Resonances for all 14 carbon atoms in the molecule, including the carbonyl carbon of the ester group.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

Experimental Workflow for Verification

Verification Workflow SynthesizedProduct Synthesized Product Purification Purification (Recrystallization/Chromatography) SynthesizedProduct->Purification PurityAnalysis Purity Analysis (TLC, HPLC) Purification->PurityAnalysis StructureConfirmation Structural Confirmation PurityAnalysis->StructureConfirmation MeltingPoint Melting Point Determination StructureConfirmation->MeltingPoint Spectroscopy Spectroscopic Analysis (NMR, IR, MS) StructureConfirmation->Spectroscopy

Caption: A logical workflow for the independent verification of the synthesized product.

Troubleshooting

Issue Potential Cause Suggested Solution
Low yield in nitration Incomplete reaction or side reactions.Ensure strict temperature control. Increase reaction time or use a stronger nitrating agent if necessary.
Incomplete reduction of nitro group Insufficient reducing agent or catalyst deactivation.Increase the amount of reducing agent or catalyst. Ensure the catalyst is active.
Low yield in esterification Hydrolysis of benzoyl chloride or incomplete reaction.Use anhydrous solvents and reagents. Increase the reaction time or temperature if necessary.
Impure final product Presence of starting materials or side products.Optimize the purification method (e.g., change the solvent system for recrystallization or chromatography).

Conclusion

This guide provides a robust, albeit proposed, framework for the synthesis and independent verification of this compound. By understanding the rationale behind each step and considering alternative methodologies, researchers can adapt and optimize the synthesis to suit their specific laboratory conditions. The emphasis on rigorous verification ensures the integrity of the synthesized compound, a critical aspect of reliable and reproducible scientific research in the field of drug development.

References

  • SciSpace. Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. [Link]

  • PrepChem.com. Synthesis of 5-chloro-2-nitrophenol. [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. [Link]

  • PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]

  • NCERT. Alcohols, Phenols and Ethers. [Link]

  • ResearchGate. How can I synthesize 2-amino-5-methoxyphenol?. [Link]

  • PubMed. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. [Link]

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]

  • ResearchGate. Methyl 2-amino-5-chlorobenzoate. [Link]

  • SpectraBase. 5-chloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-methoxybenzamide - Optional[1H NMR] - Spectrum. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate, a compound of interest in medicinal chemistry. We will explore its synthesis, characterization, and a comparative analysis of its potential with related structures. This document is intended to serve as a practical resource, grounded in established scientific principles and experimental data, for professionals in drug discovery and development.

Introduction: The Rationale for Substituted Aminobenzoates

Substituted aminobenzoate scaffolds are prevalent in medicinal chemistry due to their versatile pharmacological activities.[1] Modifications to the aromatic ring, such as halogenation and the introduction of methoxy and amino groups, can significantly influence a compound's biological profile. This compound is a structurally related analog to compounds that have shown activity as 5-HT4 receptor agonists and antagonists, suggesting its potential for investigation in gastrointestinal and neurological disorders.[2] This guide will provide the foundational data and methodologies for a thorough investigation of this compound.

Synthesis Pathway and Physicochemical Characterization

The synthesis of this compound can be conceptually approached via the esterification of its precursor, 4-Amino-5-chloro-2-methoxybenzoic acid. The synthesis of this precursor acid is well-documented and involves a multi-step process starting from aminosalicylic acid.[3]

Proposed Synthesis of the Precursor Acid

A plausible synthesis route for 4-Amino-5-chloro-2-methoxybenzoic acid is outlined in the following workflow diagram. This process involves methylation, chlorination, and subsequent hydrolysis.[3]

A Aminosalicylic Acid B Methylation (Dimethyl Sulfate) A->B C 4-Amino-2-methoxy- benzoic acid methyl ester B->C D Chlorination (N-chlorosuccinimide) C->D E 4-Amino-5-chloro-2-methoxy- benzoic acid methyl ester D->E F Alkaline Hydrolysis E->F G 4-Amino-5-chloro- 2-methoxybenzoic acid F->G

Caption: Proposed synthesis workflow for the precursor 4-Amino-5-chloro-2-methoxybenzoic acid.

Physicochemical Properties

The expected physicochemical properties of the precursor acid and the final benzoate ester are summarized in the table below. These values are critical for understanding the compound's behavior in biological systems.

Property4-Amino-5-chloro-2-methoxybenzoic acidThis compound (Predicted)
Molecular Formula C8H8ClNO3[4]C15H14ClNO3
Molecular Weight 201.61 g/mol [4]~307.73 g/mol
Appearance White to off-white solid[3]Likely a solid at room temperature
Solubility Sparingly soluble in waterExpected to have low aqueous solubility

Comprehensive Analytical Workflow for Structural Elucidation

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust method for assessing the purity of the final compound.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. From this, prepare working standards by serial dilution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by UV-Vis spectrophotometry (typically the λmax).

  • Data Analysis: The purity of the sample is determined by the peak area percentage of the main component.

Spectroscopic Characterization

The following spectroscopic techniques are crucial for unambiguous structural confirmation.

Analytical TechniquePurposeExpected Observations
¹H NMR To determine the proton environment of the molecule.Distinct signals for aromatic protons, methoxy protons, and amino protons. Chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for carbonyl carbon, aromatic carbons, and the methoxy carbon.
FT-IR To identify the functional groups present.Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C-O stretching.[5][6]
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.

A Synthesized Compound B HPLC-UV Analysis A->B D Spectroscopic Analysis (NMR, FT-IR, MS) A->D C Purity Assessment B->C E Structural Confirmation D->E

Caption: Analytical workflow for the characterization of this compound.

Comparative Analysis with Structurally Related Compounds

The therapeutic potential of this compound can be contextualized by comparing its anticipated properties with those of other substituted aminobenzoates with known biological activities.

CompoundKey Structural FeaturesReported Biological ActivityReference
Benzocaine Ethyl ester of p-aminobenzoic acidLocal anesthetic[7][7]
New 4-amino-3-chloro benzoate ester derivatives Substituted 4-amino-3-chloro benzoate estersEGFR inhibitors with cytotoxic activity against cancer cell lines.[8][9][8][9]
Esters of 4-amino-5-chloro-2-methoxybenzoic acid Esters with substituted piperidineethanolPotent 5-HT4 receptor agonists and antagonists.[2][2]

This comparison highlights that minor structural modifications on the aminobenzoate scaffold can lead to a diverse range of pharmacological effects. The specific substitution pattern of this compound suggests that it may share some of the biological activities of its analogs, warranting further investigation.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and comparative analysis of this compound. The detailed experimental protocols and analytical workflows offer a solid foundation for researchers to produce and validate this compound. Based on the activities of structurally related molecules, future research should focus on screening this compound for its potential as a 5-HT4 receptor modulator or as an anticancer agent. Such studies will further elucidate the structure-activity relationships of this versatile chemical class.

References

  • The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. (2018). PMC - NIH. [Link]

  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N. (2023). J. Synth. Chem.[Link]

  • The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. [Link]

  • Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. ResearchGate. [Link]

  • Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. (2022). PubMed. [Link]

  • Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. IJBMS. [Link]

  • New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. PubMed. [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Publications. [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Methyl 3-amino-5-methoxybenzoate. PubChem - NIH. [Link]

  • 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Scielo SA. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central. [Link]

  • 3-Methoxyphenyl benzoate. PubChem. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally sound disposal of all chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-5-chloro-2-methoxyphenyl benzoate (CAS Number: 1228182-63-5), a compound that, while valuable in research, requires meticulous handling due to its hazardous nature.

This document is structured to provide a comprehensive, step-by-step approach to disposal, grounded in established safety protocols and regulatory compliance. The causality behind each procedural choice is explained to ensure a deep understanding of the required safety measures.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Key Hazard Information:

PropertyValueSource
CAS Number 1228182-63-5
Physical Form Solid
Hazard Codes H302, H312, H332
Signal Word Warning

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact. The following workflow provides a logical sequence for its disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_waste_handling Waste Handling & Segregation cluster_disposal Disposal & Documentation A 1. Don PPE (Gloves, Lab Coat, Goggles) B 2. Work in a Ventilated Area C 3. Characterize Waste (Solid vs. Liquid, Contamination Level) D 4. Segregate Waste (Halogenated Organic Waste) C->D E 5. Label Waste Container ('Hazardous Waste', Chemical Name, Date) D->E F 6. Store Temporarily in a Designated Area E->F G 7. Arrange for Pickup by a Licensed Disposal Company F->G H 8. Complete Waste Manifest Documentation G->H

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A buttoned lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.[2]

  • Respiratory Protection: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

2. Waste Characterization and Segregation:

  • Identify the Waste Stream: Determine if the waste is pure, solid this compound, a solution, or contaminated materials (e.g., gloves, weighing paper).

  • Segregation: This compound is a chlorinated aromatic amine. Therefore, it must be segregated into a designated "halogenated organic waste" stream.[2][3] Do not mix with non-halogenated solvents or other incompatible waste streams.[4]

3. Waste Container and Labeling:

  • Container: Use a designated, leak-proof, and sealable hazardous waste container. Ensure the container material is compatible with chlorinated organic compounds.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number, and the date of accumulation.

4. Temporary Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[2]

5. Final Disposal:

  • The precautionary statement P501, associated with the hazard codes for this compound, explicitly states to "Dispose of contents/container to an approved waste disposal plant."

  • Engage a Licensed Professional: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.

  • Incineration: High-temperature incineration is a common and effective method for the destruction of chlorinated organic compounds.[5] This process must be carried out in a facility that is compliant with the Resource Conservation and Recovery Act (RCRA) regulations.[6][7]

  • Documentation: Ensure all required waste manifest forms are accurately completed to document the chain of custody for the hazardous waste.

Scientific Rationale and Regulatory Context

The stringent disposal procedures for this compound are dictated by its chemical structure and the associated hazards. As a chlorinated aromatic compound, it has the potential for environmental persistence and toxicity to aquatic life.[8][9] Improper disposal can lead to the contamination of soil and water.[9]

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under RCRA.[6][10] While a specific RCRA waste code for this compound is not explicitly listed, its characteristics as a halogenated organic compound may classify it under the "F-list" of hazardous wastes from non-specific sources, particularly if it is a spent solvent waste.[6][10] Regardless of the specific code, its inherent hazards necessitate its management as a regulated hazardous waste.

The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes establishing and enforcing proper chemical handling and disposal procedures.[11] This guide is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and EHS protocols.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the step-by-step guidance provided in this document, researchers and drug development professionals can ensure the safety of their colleagues, protect the environment, and maintain compliance with all relevant regulations. Always prioritize a conservative approach to safety, especially when a complete Safety Data Sheet is unavailable, and consult with your institution's safety professionals to address any specific questions or concerns.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. Retrieved from [Link]

  • Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. (1999). Environmental Science & Technology.
  • U.S. Environmental Protection Agency. (2024). Chapter One: Perspective on Halogenated Organic Compounds. Retrieved from [Link]

  • ENVIRONMENTAL HAZARDOUS EFFECTS OF ORGANIC HALOGEN COMPOUNDS AND MEASURES PLAN. (2025).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-Amino-5-chloro-2-methoxyphenyl benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 3-Amino-5-chloro-2-methoxyphenyl benzoate, with its unique chemical structure, present both opportunities for innovation and challenges in laboratory safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this and structurally related chlorinated aromatic compounds, ensuring the protection of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structure as a chlorinated aromatic amine provides critical clues to its potential hazards. Chlorinated aromatic compounds are known for their potential toxicity and persistence.[1][2] Hazard codes associated with this compound indicate it is harmful if swallowed, in contact with skin, or if inhaled. Structurally similar compounds, such as 4-Amino-5-chloro-2-methoxybenzoic acid, are known to cause skin, eye, and respiratory irritation.[3][4] Therefore, a cautious and well-planned approach to handling is paramount.

Assumed Hazard Classification:

Hazard ClassCategoryStatement
Acute Toxicity, OralHarmfulHarmful if swallowed
Acute Toxicity, DermalHarmfulHarmful in contact with skin
Acute Toxicity, InhalationHarmfulHarmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation[3][4][5]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[3][4][5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy. Based on the potential hazards, the following PPE is mandatory when handling this compound.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact, which can be harmful. The use of double gloves provides an extra layer of protection against potential tears or permeation.
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and aerosols that can cause serious eye irritation.[3][6] A face shield offers broader protection for the entire face.
Body Protection A lab coat, buttoned, with long sleevesTo protect the skin on the arms and body from accidental contact.
Respiratory Protection Use in a certified chemical fume hood is essential.To prevent inhalation of the compound, which is considered harmful.[1] The fume hood provides primary containment.
Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of exposure, such as handling large quantities, generating dust or aerosols, or in the event of a spill, enhanced PPE is required. This may include:

  • Chemical-resistant apron or coveralls: To provide an additional layer of protection for the body.[7]

  • Respiratory protection: If work outside of a fume hood is unavoidable (which should be strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8][9]

Safe Handling and Operational Workflow

A systematic approach to handling is crucial to minimize exposure risk. The following workflow outlines the key steps for the safe use of this compound in a laboratory setting.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Waste Disposal prep1 Don appropriate PPE prep2 Prepare work area in a chemical fume hood prep1->prep2 prep3 Verify emergency equipment (spill kit, eyewash, safety shower) is accessible prep2->prep3 handle1 Carefully weigh the solid compound prep3->handle1 handle2 Dissolve in an appropriate solvent handle1->handle2 handle3 Perform the reaction or procedure handle2->handle3 clean1 Quench any reactive materials handle3->clean1 clean2 Segregate and label all waste streams clean1->clean2 clean3 Decontaminate glassware and work surfaces clean2->clean3 clean4 Doff PPE correctly clean3->clean4 clean5 Wash hands thoroughly clean4->clean5

Caption: A generalized workflow for the safe handling of this compound, from preparation to disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is essential.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Situation: From a safe distance, assess the extent of the spill. If it is large or you are unsure how to handle it, contact your institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean up a small spill, don the appropriate PPE, including respiratory protection if necessary.[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Clean Up: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.[1]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal: A Critical Final Step

All waste containing this compound must be treated as hazardous waste.[1]

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Protocol: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations.[10] The preferred method for chlorinated solvent waste is through a licensed reclaimer or a permitted incinerator.[10]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound and other novel chemical compounds is not just a matter of following procedures; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, adhering to safe handling workflows, and being prepared for emergencies, researchers can protect themselves and their colleagues while advancing the frontiers of science.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • SAFETY D
  • SAFETY D
  • 3-amino-5-chloro-2-methoxyphenyl benzo
  • Disposal Methods for Chlorinated Arom
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • 3-Amino-5-chloro-2-hydroxybenzoicacid SDS, 7180-80-5 Safety D
  • Personal Protective Equipment (PPE). CHEMM.
  • PF Online Pollution Abatement - What Regulations Apply to Chlorin
  • 3-Amino-5-methoxybenzoic acid SDS, 74165-74-5 Safety D
  • Personal Protective Equipment | US EPA.
  • PERSONAL PROTECTIVE EQUIPMENT.
  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing) DOI:10.1039/CS9952400423.
  • Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis.
  • 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626. PubChem.
  • 1910.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Methyl 5-chloro-2-methoxybenzo

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-chloro-2-methoxyphenyl benzoate
Reactant of Route 2
3-Amino-5-chloro-2-methoxyphenyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.